Product packaging for 8-Fluoroquinolin-4-amine(Cat. No.:CAS No. 148401-38-1)

8-Fluoroquinolin-4-amine

Cat. No.: B127394
CAS No.: 148401-38-1
M. Wt: 162.16 g/mol
InChI Key: PFULPFXDXVNQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Fluoroquinolin-4-amine is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2 B127394 8-Fluoroquinolin-4-amine CAS No. 148401-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULPFXDXVNQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578357
Record name 8-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148401-38-1
Record name 8-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoroquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic compound built upon a quinoline scaffold. This core structure is of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of a fluorine atom at the 8-position and an amino group at the 4-position imparts unique electronic and steric properties that can profoundly influence its biological activity and pharmacokinetic profile.[1] The fluorine substitution, in particular, can enhance metabolic stability and binding affinity to target proteins, while the amino group provides a key site for hydrogen bonding and further chemical modification.[1]

A comprehensive understanding of the physicochemical properties of this compound is paramount for any researcher aiming to leverage its potential. These properties—including its acidity, lipophilicity, solubility, and thermal characteristics—govern its behavior in both chemical and biological systems. This guide provides a detailed examination of these core attributes, supported by field-proven experimental methodologies for their determination. The causality behind experimental choices is elucidated, offering not just protocols, but a framework for robust scientific investigation.

Core Physicochemical Profile

The fundamental physicochemical properties of this compound dictate its suitability for various applications, from synthetic chemistry to drug formulation. A summary of these key parameters is presented below, followed by a deeper exploration of their implications.

PropertyValueSignificance in Drug Development
Molecular Formula C₉H₇FN₂[1][2]Defines the elemental composition and molecular mass.
Molecular Weight 162.16 g/mol [1][2]Influences diffusion rates and transport across membranes.
Predicted pKa 2.95 ± 0.13[3]Governs the ionization state at physiological pH, affecting solubility and target interaction.
Predicted XLogP3 2.537[2]Indicates lipophilicity, which is crucial for membrane permeability and ADME properties.
Predicted Boiling Point 335.8 ± 27.0 °C[2]Relevant for purification and assessing thermal stability.
Topological Polar Surface Area (TPSA) 38.9 Ų[2][4]Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration.
Physical Form Solid[1]Important for handling, storage, and formulation.
Molecular Structure

The structure of this compound is foundational to its chemical identity.

Caption: 2D Chemical Structure of this compound.

Acidity and Ionization (pKa)

The pKa is a critical parameter for any ionizable compound intended for biological application. It defines the pH at which the compound exists in a 50:50 ratio of its protonated (ionized) and neutral forms. For this compound, the basicity of the quinoline nitrogen and the exocyclic amino group are the primary determinants of its pKa. The predicted pKa of approximately 2.95 suggests that at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized state.[3] This is a crucial insight, as the neutral form is generally more lipid-soluble and thus more readily permeates biological membranes.

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a key factor in the "rule of five" for predicting drug-likeness.[5][6] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The predicted XLogP3 value of ~2.54 indicates that this compound has a moderate degree of lipophilicity.[2] This is a favorable characteristic, suggesting a balance between aqueous solubility and lipid membrane permeability, which is essential for good absorption and distribution.

Since the molecule is ionizable, the distribution coefficient (LogD) is also a highly relevant parameter, as it considers the pH of the aqueous phase.[5][6][7] At a pH where the compound is ionized, its LogD will be lower than its LogP.

Experimental Determination of Physicochemical Properties

Theoretical predictions provide valuable estimates, but experimental determination is the gold standard for obtaining accurate physicochemical data. The following section details robust, self-validating protocols for measuring the key properties of this compound.

pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant.[8][9] The inflection point of the resulting titration curve corresponds to the pKa.[10]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[8]

  • Solution Preparation:

    • Prepare a 0.1 M sodium hydroxide and a 0.1 M hydrochloric acid solution for titration.[8]

    • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a water/methanol mixture for sparingly soluble compounds) to achieve a concentration of approximately 1 mM.[8][9]

    • Add a background electrolyte, such as 0.15 M potassium chloride, to maintain a constant ionic strength throughout the titration.[8]

  • Titration Procedure:

    • Place the sample solution in a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • If determining the pKa of the conjugate acid, titrate the solution with the standardized 0.1 M NaOH. If determining the pKa of the base itself, first acidify the solution to ~pH 2 with 0.1 M HCl and then titrate with 0.1 M NaOH.[8]

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be identified as the inflection point of the sigmoid titration curve.[10][11]

    • For higher precision, calculate the first or second derivative of the titration curve; the maximum of the first derivative or the zero crossing of the second derivative corresponds to the equivalence point. The pKa is the pH at half this volume.

  • Validation: Perform a minimum of three titrations to ensure reproducibility and calculate the average pKa and standard deviation.[8]

LogP/LogD Determination by the Shake-Flask Method

The shake-flask method is the benchmark for LogP and LogD determination due to its direct measurement of partitioning.[7][12][13] It involves dissolving the compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD), allowing it to reach equilibrium, and then measuring the concentration of the analyte in each phase.[5]

Caption: Workflow for LogP/LogD Determination by the Shake-Flask Method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and the aqueous phase (deionized water for LogP, or a buffer such as 0.01 M PBS at pH 7.4 for LogD) in a separatory funnel.[6][7]

    • Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the layers to separate completely before use.[7]

  • Analyte Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a solvent miscible with both phases, such as DMSO.[6][7]

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase.

    • Spike with a small volume of the analyte stock solution to achieve a final concentration that is within the linear range of the analytical detection method.

    • Seal the vessel and shake or agitate at a constant temperature until equilibrium is achieved (this can take several hours).

  • Phase Separation: Centrifuge the vessel to ensure a sharp and complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Be cautious to avoid cross-contamination.[13]

    • Determine the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP or LogD is the base-10 logarithm of this ratio.[6]

  • Validation: The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16][17] It provides a highly accurate determination of the melting point (Tm) and can also offer insights into the purity of the sample.[14][18]

Caption: Workflow for Melting Point Determination by DSC.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a clean DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an identical empty, sealed pan to serve as the reference.[16]

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Define a temperature program. A typical program involves an initial equilibration step, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range.

  • Data Acquisition: The instrument will record the differential heat flow into the sample relative to the reference as the temperature increases.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature.

    • An endothermic event (a peak) will be observed, corresponding to the melting of the sample.[17][18]

    • The melting point (Tm) is determined from this peak, typically as the onset temperature or the peak maximum temperature.

    • The area under the peak is proportional to the heat of fusion. A broad melting peak can indicate the presence of impurities.[18]

Synthesis and Reactivity Considerations

The synthesis of 4-aminoquinoline derivatives often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with an appropriate amine.[19][20] In the case of this compound, this would typically involve reacting 4-chloro-8-fluoroquinoline with an amino source. The reactivity of the final compound is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating character of the amino group, which can direct further electrophilic substitutions on the aromatic rings.[1]

Conclusion

The physicochemical properties of this compound—characterized by moderate lipophilicity and a pKa that favors the neutral species at physiological pH—position it as a promising scaffold for further investigation in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its key parameters. By grounding theoretical predictions with empirical data, researchers can make informed decisions in the design and development of novel therapeutic agents based on this versatile chemical entity.

References

An In-Depth Technical Guide to the Biological Activity of 8-Fluoroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its numerous variations, 4-aminoquinoline derivatives have historically been pivotal, particularly in the fight against malaria.[3][4] The strategic introduction of a fluorine atom at the 8-position (8-fluoroquinolin-4-amine) represents a modern medicinal chemistry approach to modulate the physicochemical and pharmacological properties of this privileged scaffold. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter electronic properties, making these derivatives promising candidates for expanded therapeutic applications.[5] This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a primary focus on their anticancer, antimalarial, and antimicrobial potential. We will dissect the underlying mechanisms of action, discuss structure-activity relationships (SAR), present detailed protocols for their biological evaluation, and offer insights into the rationale behind experimental design for researchers, scientists, and drug development professionals.

Part 1: The this compound Core: A Privileged Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile template for drug discovery.[6] The 4-aminoquinoline subclass, exemplified by the antimalarial drug chloroquine, is characterized by a basic amino group at the C4 position. This feature is critical for the accumulation of these drugs in acidic cellular compartments, such as the lysosome in mammalian cells or the digestive vacuole of the malaria parasite—a mechanism known as lysosomotropism or acid trapping.[7]

The introduction of a fluorine atom at the C8 position is a deliberate design choice. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group. This modification can significantly influence the basicity (pKa) of the quinoline ring nitrogen and the exocyclic amine, which in turn fine-tunes the compound's ability to accumulate in acidic organelles.[7][8] Furthermore, the carbon-fluorine bond is exceptionally strong, often conferring increased metabolic stability by blocking sites susceptible to oxidative metabolism.[5] These combined properties make this compound derivatives a compelling class of compounds for investigation against various diseases.

Part 2: Anticancer Activity

Quinoline-based compounds have emerged as promising candidates in the search for novel anticancer drugs, demonstrating a wide range of effects including apoptosis induction, cell cycle modification, and interference with tumor-growth signaling pathways.[9] Derivatives of the this compound scaffold are being explored for their potential to target several hallmarks of cancer.

2.1. Mechanisms of Action

The anticancer effects of quinoline derivatives are often multi-targeted.[2] Key mechanisms include:

  • Inhibition of Tyrosine Kinases: Many signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis are driven by tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][10] 4-anilinoquinoline derivatives, which share structural similarities with our core, are known to act as ATP-competitive inhibitors of these kinases.[11] The quinoline scaffold serves as a robust pharmacophore that can fit into the ATP-binding pocket, disrupting the downstream signaling cascade that promotes tumor growth.

  • Inhibition of Topoisomerases: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[12] Many potent anticancer drugs, including quinoline analogues, function by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[1][10]

  • Induction of Apoptosis and Cell Cycle Arrest: By inhibiting critical survival pathways or causing significant DNA damage, these derivatives can trigger programmed cell death (apoptosis).[9][13] This is often accompanied by the arrest of the cell cycle at specific checkpoints (e.g., G1 or S phase), preventing cancer cells from dividing.[5][13]

The following diagram illustrates the general mechanism by which a quinoline-based inhibitor can block a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by VEGFR.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (Ras/Raf/MEK/ERK) RTK->Downstream Phosphorylates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Binds to Active Site Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

2.2. Quantitative Data Presentation

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth in vitro.[14] Lower IC50 values indicate higher potency.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

Compound IDR-Group (at 4-NH)Cancer Cell LineIC50 (µM)
FQA-01 -HMCF-7 (Breast)15.2
FQA-01 -HA549 (Lung)21.8
FQA-02 -(CH₂)₂-N(CH₃)₂MCF-7 (Breast)1.8
FQA-02 -(CH₂)₂-N(CH₃)₂A549 (Lung)2.5
FQA-03 -PhenylMCF-7 (Breast)5.6
FQA-03 -PhenylA549 (Lung)8.1
Doxorubicin (Positive Control)MCF-7 (Breast)0.5
Doxorubicin (Positive Control)A549 (Lung)0.9

Note: Data are hypothetical and for illustrative purposes.

2.3. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[14][15] It is often the first step in screening for cytotoxic potential because it is robust, cost-effective, and amenable to high-throughput formats.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the medium in each well with 100 µL of medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doublings, ensuring that any antiproliferative effects are detectable.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[14]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 3: Antimalarial Activity

The 4-aminoquinoline core is historically renowned for its potent antimalarial properties.[3] Chloroquine, the archetypal drug in this class, was a frontline treatment for decades until widespread resistance emerged.[4] Research into new derivatives, including those with fluorine substitutions, is a critical strategy to combat resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[16][17]

3.1. Mechanism of Action

During its life cycle in human red blood cells, the malaria parasite digests host hemoglobin in an acidic (pH 4.5-5.0) digestive vacuole to obtain amino acids.[4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[12]

4-aminoquinolines are weak bases. They are uncharged at physiological pH (~7.4) and can diffuse across membranes. However, upon entering the acidic digestive vacuole, they become protonated and trapped.[7] At high concentrations, these protonated drugs cap the growing faces of the hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.[12]

Antimalarial_MoA cluster_vacuole Parasite Digestive Vacuole (Acidic) Heme Toxic Free Heme Polymerase Heme Polymerase (Enzyme/Lipid) Heme->Polymerase Death Parasite Death Heme->Death Accumulation Causes Oxidative Stress Hemozoin Inert Hemozoin Crystal Polymerase->Hemozoin Detoxification Hemoglobin Host Hemoglobin Hemoglobin->Heme Digestion FQA This compound Derivative FQA_H Protonated Drug (Trapped) FQA->FQA_H Enters Vacuole & Gets Protonated FQA_H->Hemozoin Blocks Polymerization

Caption: Inhibition of heme polymerization by 4-aminoquinoline derivatives.

3.2. Structure-Activity Relationships (SAR)

For antimalarial activity, the electron-withdrawing nature of the substituent at the C7 position is known to be crucial for optimal activity.[8][18] By analogy, an electron-withdrawing fluorine atom at the C8 position is expected to lower the pKa of the quinoline nitrogen.[7] This modulation is critical: the pKa must be low enough to allow the drug to exist in its neutral form to cross membranes but high enough to ensure it becomes protonated and trapped within the acidic vacuole. The 8-fluoro group can help achieve this delicate balance, potentially enhancing drug accumulation and efficacy.

3.3. Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)

This assay measures parasite DNA replication as an indicator of growth and is a common, fluorescence-based alternative to older radioisotope methods.[19]

  • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7-chloroquine sensitive, Dd2-chloroquine resistant) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with human serum.

  • Assay Preparation: In a 96-well plate, add serial dilutions of the test compounds. Add parasite culture (at the ring stage, ~1% parasitemia) to each well. Include wells with untreated parasites (negative control) and parasites treated with a known antimalarial like Chloroquine (positive control).

  • Incubation: Incubate the plate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂. This period allows the parasites to complete one full life cycle.

  • Lysis and Staining: Prepare a lysis buffer containing saponin and the fluorescent DNA-intercalating dye SYBR Green I. Add this buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: The fluorescence intensity is directly proportional to the amount of parasite DNA. Calculate the percentage of growth inhibition relative to the untreated control and determine the IC50 value via non-linear regression.

Part 4: Antimicrobial Activity

The broader class of fluoroquinolones are potent, broad-spectrum antibacterial agents.[20] While this compound derivatives are structurally distinct from classic fluoroquinolones (like ciprofloxacin, which has a carboxylic acid at C3 and a different C4 substituent), the shared quinoline core suggests a potential for antimicrobial activity, likely through similar mechanisms.[21][22]

4.1. Mechanism of Action

The primary bacterial targets for fluoroquinolones are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][20]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition is lethal and is the main mechanism against Gram-positive bacteria.

By forming a stable complex with the enzyme and the bacterial DNA, these compounds prevent the re-ligation of DNA strands, leading to strand breaks and rapid bacterial cell death.[20]

4.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] It is the gold standard for quantitative susceptibility testing.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[25] This can be assessed visually or by measuring the optical density with a plate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

4.3. Quantitative Data Presentation

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-Group (at 4-NH)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
FQA-01 -H>128>128
FQA-04 -Cyclopropyl1632
FQA-05 -4-fluorophenyl816
Ciprofloxacin (Positive Control)0.50.015

Note: Data are hypothetical and for illustrative purposes. Lipophilic groups often enhance activity against Gram-positive strains.[22]

Part 5: Conclusion and Future Directions

Derivatives of the this compound scaffold represent a promising area for therapeutic innovation. The strategic placement of the fluorine atom can favorably modulate the compound's electronic and metabolic properties, potentially enhancing its efficacy across multiple disease targets. The data and protocols presented in this guide demonstrate a clear path for the systematic evaluation of these compounds as anticancer, antimalarial, and antimicrobial agents.

Future research should focus on synthesizing a diverse library of derivatives to build a comprehensive structure-activity relationship profile. Promising in vitro candidates should be advanced to more complex biological models, including in vivo efficacy studies in animals and detailed ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The multi-targeted nature of some quinoline derivatives suggests they could also be valuable in overcoming drug resistance, a critical challenge in both oncology and infectious disease.

References

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 8-Fluoroquinolin-4-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antimalarial effects.[1][2] Two key subclasses, 4-aminoquinolines and 8-substituted quinolines, have been particularly fruitful in drug discovery. The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine and has been explored for its anticancer and leishmanicidal properties.[3][4] Similarly, the 8-aminoquinoline class, which includes primaquine and tafenoquine, is unique in its ability to eradicate the relapsing liver stages of malaria.[5][6]

The compound this compound represents a hybrid of these important pharmacophores, incorporating the 4-amino group crucial for the activity of compounds like chloroquine and a substitution at the 8-position, a critical site for the function of drugs like primaquine. While its specific mechanism of action is not yet extensively documented in the public domain, its structural heritage allows us to formulate a robust, testable hypothesis.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this compound. We will synthesize insights from related compounds to propose a primary hypothesized mechanism and detail a multi-pronged experimental strategy designed to validate or refute it. This document is structured not as a rigid protocol, but as a logical, self-validating workflow for discovery.

Part 1: A Hypothesized Mechanism of Action

Drawing from the well-established pharmacology of related 8-aminoquinolines and 4-aminoquinolines, we propose a primary mechanism centered on the induction of oxidative stress via the generation of Reactive Oxygen Species (ROS).[4][5] This is a convergent mechanism observed in both the antimalarial action of primaquine and the leishmanicidal effects of other quinoline derivatives.[4][5]

The proposed cascade is as follows:

  • Metabolic Activation (Hypothesized): Similar to primaquine, this compound may undergo metabolic activation, potentially mediated by Cytochrome P450 (CYP) enzymes in the liver or within target cells/parasites.[5] This activation could generate reactive intermediates.

  • Redox Cycling and ROS Production: These intermediates are hypothesized to undergo redox cycling, a process that consumes cellular reducing equivalents (like NADPH) and transfers electrons to molecular oxygen, generating superoxide radicals (O₂⁻).

  • Oxidative Stress Cascade: The surge in O₂⁻ leads to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This overwhelms the cell's antioxidant capacity, leading to oxidative damage.

  • Cellular Damage and Apoptosis: The excessive ROS damages critical biomolecules, including lipids (lipid peroxidation), proteins, and DNA. A key target is the mitochondrion, where ROS can trigger the depolarization of the mitochondrial membrane, releasing pro-apoptotic factors and initiating programmed cell death.[4]

Secondary or alternative mechanisms, common to quinoline-based compounds, may also be at play, such as direct inhibition of key enzymes (e.g., tyrosine kinases) or intercalation into DNA.[7] The experimental plan outlined below is designed to investigate these possibilities in parallel.

Visualizing the Hypothesized Pathway

Hypothesized_MoA cluster_0 Cellular Environment Compound This compound CYP CYP450 Enzymes Compound->CYP Metabolic Activation Metabolite Reactive Intermediate ROS ROS (O₂⁻, H₂O₂) Metabolite->ROS Redox Cycling Mito Mitochondrial Depolarization ROS->Mito Damage Apoptosis Apoptosis Mito->Apoptosis Release of Pro-apoptotic factors CYP->Metabolite

Caption: Hypothesized mechanism of this compound action.

Part 2: A Framework for Experimental Validation

This section details the experimental workflow designed to systematically test the proposed mechanism. The causality behind each step is explained to provide a clear rationale for the experimental design.

Workflow Overview

Experimental_Workflow cluster_1 Phase 1 Experiments cluster_2 Phase 2 Experiments cluster_3 Phase 3 Experiments start Start: Compound Synthesis & Characterization phase1 Phase 1: Determine Biological Activity (Cytotoxicity & Cell Death Phenotype) start->phase1 phase2 Phase 2: Test Oxidative Stress Hypothesis phase1->phase2 If cytotoxic phase3 Phase 3: Identify Upstream Events & Molecular Targets phase2->phase3 If ROS-dependent end Conclusion: Mechanism Elucidation phase2->end If ROS-independent, explore other paths phase3->end p1a MTT/CTG Assays p1b Annexin V / PI Staining p1c Cell Cycle Analysis p2a Intracellular ROS Measurement (e.g., DCFDA Assay) p2b Mitochondrial Membrane Potential Assay (e.g., JC-1) p2c Antioxidant Rescue (NAC Co-treatment) p3a CYP Inhibition Assays p3b Kinase Profiling p3c DNA Intercalation Assay

Caption: A multi-phase workflow for mechanism of action studies.

Phase 1: Determining Core Biological Activity

Rationale: The first step is to confirm that this compound exerts a biological effect and to characterize the resulting cellular phenotype. This provides the foundation for all subsequent mechanistic studies. We will use cancer cell lines as a starting point, given the known activities of related quinolines.[3][7]

  • Objective: To determine the concentration-dependent cytotoxicity (IC50) of the compound across a panel of relevant cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Protocol: MTT Assay

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the compound or vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Plot the percentage of cell viability versus log[concentration] and calculate the IC50 value using non-linear regression.

  • Objective: To determine if the observed cytotoxicity is due to apoptosis or necrosis.

  • Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining

    • Treatment: Treat cells in a 6-well plate with the compound at its 1x and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the cells immediately by flow cytometry.

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Phase 2: Interrogating the Oxidative Stress Hypothesis

Rationale: If the compound induces apoptosis, we next test the central hypothesis: is this cell death mediated by oxidative stress? These experiments directly measure ROS and its downstream consequences.

  • Objective: To directly quantify the generation of intracellular ROS following compound treatment.

  • Protocol: DCFDA Assay

    • Cell Seeding & Staining: Seed cells in a black, clear-bottom 96-well plate. After adherence, wash cells and stain with 10 µM 2',7'-Dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

    • Treatment: Wash away excess DCFDA and add medium containing this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Measurement: Immediately measure fluorescence (Excitation/Emission ~485/535 nm) over time (e.g., every 15 minutes for 2-4 hours) using a plate reader.

    • Data Presentation:

      Treatment Group Concentration Fold Change in Fluorescence (vs. Vehicle)
      Vehicle Control - 1.0
      This compound 0.5x IC50 Value
      This compound 1x IC50 Value
      This compound 2x IC50 Value
      Positive Control (H₂O₂) 100 µM Value
      Caption: Example table for summarizing intracellular ROS data.

  • Objective: To determine if ROS generation leads to a collapse of the mitochondrial membrane potential (ΔΨm), a key event in apoptosis.

  • Protocol: JC-1 Staining

    • Treatment: Treat cells with the compound at IC50 concentrations as in Experiment 1.2.

    • Staining: Harvest cells and stain with JC-1 dye according to the manufacturer's protocol.

    • Analysis: Analyze by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

  • Objective: To establish a causal link between ROS and cytotoxicity. If ROS is the primary driver of cell death, then scavenging ROS with an antioxidant should rescue the cells.

  • Protocol: N-acetylcysteine (NAC) Co-treatment

    • Pre-treatment: Pre-treat cells with the antioxidant NAC (e.g., 5 mM) for 1-2 hours.

    • Co-treatment: Add this compound at various concentrations to the NAC-containing medium.

    • Cytotoxicity Assay: After 48-72 hours, perform an MTT assay as described in Experiment 1.1.

    • Analysis: Compare the IC50 value of the compound with and without NAC pre-treatment. A significant rightward shift in the IC50 curve in the presence of NAC strongly supports a ROS-mediated mechanism.

Phase 3: Identifying Upstream Molecular Events

Rationale: If the data from Phase 2 confirms a ROS-dependent mechanism, the next logical step is to investigate the upstream events. Is metabolic activation required, as with primaquine?[5] If the mechanism is not ROS-dependent, this phase explores alternative primary targets.

  • Objective: To determine if metabolic activation by CYP enzymes is required for the compound's activity.

  • Protocol: CYP Inhibitor Co-treatment

    • Cell System: Use a cell line with known CYP activity (e.g., HepG2) or a liver microsome assay.

    • Inhibitor Pre-treatment: Pre-treat the cells or microsomes with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) or specific inhibitors for key isoforms (e.g., ketoconazole for CYP3A4).

    • Co-treatment: Add this compound and measure cytotoxicity (for cells) or metabolite formation (for microsomes via LC-MS).

    • Analysis: A reduction in cytotoxicity or metabolite formation in the presence of CYP inhibitors would indicate that metabolic activation is a necessary upstream step.

Conclusion and Forward Outlook

This technical guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action for this compound. By progressing through the proposed phases—from characterizing the biological effect to testing the central hypothesis of oxidative stress and investigating upstream events—researchers can build a comprehensive and validated model of how this compound functions at a molecular and cellular level. The findings from this workflow will be critical for guiding further preclinical and clinical development, enabling rational drug design, and unlocking the full therapeutic potential of this promising quinoline derivative.

References

spectroscopic data of 8-Fluoroquinolin-4-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Analysis of 8-Fluoroquinolin-4-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of this compound, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive reference for the structural elucidation of this compound. It is important to note that while this molecule is commercially available, its complete, experimentally verified spectroscopic data is not widely published. Therefore, this guide synthesizes foundational spectroscopic principles with data from closely related analogues to present a robust, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative scientific literature to ensure the highest degree of technical accuracy and trustworthiness.

Introduction and Molecular Structure

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds prevalent in numerous pharmacologically active molecules.[1] The introduction of a fluorine atom at the C8 position and an amine group at the C4 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for drug design. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized or procured this compound, ensuring the reliability of subsequent research.

The molecular formula for this compound is C₉H₇FN₂, with a molecular weight of 162.16 g/mol . The structure, with IUPAC numbering, is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis below is predictive, based on established substituent effects and data from analogous quinoline structures.[2][3]

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the five aromatic protons and the amine protons. The electron-donating amino group at C4 will cause a significant upfield shift (lower ppm) for protons on the pyridine ring (H2, H3), while the electron-withdrawing fluorine at C8 will influence the protons on the benzene ring (H5, H6, H7). Crucially, the fluorine atom will induce through-bond coupling to nearby protons, primarily H7 (³J_HF) and H5 (⁴J_HF), which is critical for unambiguous assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Assignment Rationale
NH₂ ~6.5 - 7.5 Broad singlet - Labile protons, chemical shift is concentration-dependent.
H2 ~8.20 Doublet (d) J_H2-H3 ≈ 5.5 Downfield due to adjacent ring nitrogen.
H3 ~6.40 Doublet (d) J_H3-H2 ≈ 5.5 Significantly shielded by the C4-NH₂ group.
H5 ~7.80 Doublet of doublets (dd) J_H5-H6 ≈ 8.0, ⁴J_H5-F ≈ 1.5 Typical aromatic coupling; smaller four-bond coupling to F.
H6 ~7.40 Triplet of doublets (td) J_H6-H5 ≈ 8.0, J_H6-H7 ≈ 7.5, ⁵J_H6-F ≈ 1.0 Aromatic coupling to H5 and H7; very small long-range coupling to F.

| H7 | ~7.60 | Doublet of doublets (dd) | J_H7-F ≈ 9.0, J_H7-H6 ≈ 7.5 | Large three-bond coupling to F is characteristic. |

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the carbon atoms of the quinoline core. The chemical shifts are governed by the electronegativity of the attached atoms (N, F) and resonance effects. The most informative feature will be the carbon-fluorine couplings (J_CF), which can be observed over one, two, and three bonds. The C8 signal will appear as a doublet with a very large one-bond coupling constant (¹J_CF).[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Predicted Multiplicity (C-F Coupling) Predicted J_CF (Hz) Assignment Rationale
C2 ~148.0 s - Adjacent to ring nitrogen.
C3 ~108.0 s - Shielded by C4-NH₂ group.
C4 ~152.0 s - Attached to the electron-donating amino group.
C4a ~149.0 d ³J_CF ≈ 3 Bridgehead carbon with three-bond coupling to F.
C5 ~122.0 d ³J_CF ≈ 5 Three-bond coupling to F.
C6 ~127.0 s - Minimal influence from substituents.
C7 ~118.0 d ²J_CF ≈ 15 Two-bond coupling to F.
C8 ~155.0 d ¹J_CF ≈ 250 Directly bonded to F, resulting in a large coupling constant.

| C8a | ~138.0 | d | ²J_CF ≈ 10 | Bridgehead carbon with two-bond coupling to F. |

Experimental Protocol: NMR Spectroscopy

This standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to avoid exchange of the amine protons with solvent.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 256-1024 scans, spectral width of 220-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in DMSO-d₆ B Add TMS Standard A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Calibrate to TMS F->G H Structural Assignment G->H

Figure 2: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The predicted spectrum of this compound is dominated by absorptions from the primary amine, the aromatic quinoline ring, and the carbon-fluorine bond.

Predicted IR Absorption Analysis

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Rationale
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium, Sharp (two bands) Characteristic for a primary amine, indicating two distinct N-H stretching modes.[5][6]
3100 - 3000 C-H Aromatic Stretch Quinoline Ring Medium to Weak Typical for C-H bonds on an aromatic system.[7]
1650 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂) Strong Overlaps with the C=C ring stretches, but is a strong indicator of the primary amine.[5]
1620 - 1450 C=C and C=N Ring Stretch Quinoline Ring Strong to Medium (multiple bands) Complex series of absorptions characteristic of the heteroaromatic quinoline skeleton.[8]
1330 - 1250 C-N Aromatic Stretch Aryl-Amine Strong Strong absorption due to the C-N bond attached to the aromatic ring.[5]

| 1100 - 1000 | C-F Stretch | Aryl-Fluoride | Strong | The C-F bond vibration typically gives a strong, characteristic band in this region. |

Experimental Protocol: FT-IR Spectroscopy
  • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples, requiring minimal preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Analysis: Place a small amount of solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrum Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₉H₇FN₂

  • Monoisotopic Mass: 162.06 Da

  • Predicted [M+H]⁺: m/z = 163.07

Under higher energy conditions (e.g., Electron Impact or Collision-Induced Dissociation), fragmentation of the quinoline ring is expected. A common fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring. The carbon-fluorine bond is very strong, so loss of a fluorine radical is less likely than ring fragmentation.

Table 4: Predicted Key Mass Spectrometry Ions

m/z (Predicted) Ion Rationale
163.07 [M+H]⁺ Protonated parent molecule (in ESI).
162.06 [M]⁺• Molecular ion (in EI).

| 135.05 | [M - HCN]⁺• | Loss of hydrogen cyanide from the molecular ion, a characteristic fragmentation of the quinoline ring. |

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap instrument.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺. A typical mass range would be m/z 50-500.

  • Data Acquisition (MS/MS): For structural confirmation, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 163.07) as the precursor and apply collision energy to induce fragmentation. Record the resulting product ion spectrum.

  • Data Analysis: Analyze the spectra to confirm the mass of the parent ion and interpret the fragmentation pattern to validate the proposed structure.

Conclusion

The spectroscopic profile of this compound is uniquely defined by the interplay of its primary amine, fluoro-substituent, and heteroaromatic core. This guide provides a robust predictive framework for its characterization. The ¹H and ¹³C NMR spectra are distinguished by specific chemical shifts and characteristic H-F and C-F coupling constants. The IR spectrum is marked by strong N-H and C-F stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The protocols and predictive data herein serve as an authoritative resource for scientists, enabling confident identification and quality assessment of this important chemical entity in a research setting.

References

8-Fluoroquinolin-4-amine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 8-Fluoroquinolin-4-amine

Abstract

This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As with any promising pharmaceutical candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical application. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are foundational scaffolds in numerous approved pharmaceuticals. The molecule's structure, featuring a quinoline core substituted with a fluorine atom at the 8-position and an amino group at the 4-position, imparts unique chemical properties.[1] The fluorine substitution can influence metabolic stability and binding affinity to biological targets, while the basic amino group is critical for its solubility and salt-formation potential. A comprehensive grasp of its solubility and stability is not merely an academic exercise but a critical prerequisite for advancing this molecule through the development pipeline.

Physicochemical Properties

A foundational understanding of a compound's intrinsic physicochemical properties is essential before embarking on detailed solubility and stability studies. While extensive experimental data for this compound is not widely published, we can collate predicted and supplier-provided data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇FN₂[1][2][3]
Molecular Weight162.16 g/mol [1][2][3]
Predicted Density1.315 ± 0.06 g/cm³[2]
Predicted Boiling Point335.8 ± 27.0 °C[2]
Predicted XLogP32.5[2]
Predicted pKa (most basic)Not Available-
AppearanceTypically a solid at room temperature[1][3]

Note: Predicted values are computational estimations and should be experimentally verified.

The predicted XLogP3 of 2.5 suggests that this compound is moderately lipophilic. This characteristic indicates that while it may have sufficient membrane permeability, its aqueous solubility could be limited, a common challenge for drug candidates.[4] The presence of the basic amino group suggests that its aqueous solubility will be highly dependent on pH.[5][6]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed. This section outlines the key aspects of this compound's solubility and provides protocols for its systematic evaluation.

Aqueous Solubility and pH-Dependence

The 4-amino group on the quinoline ring is basic and will be protonated at acidic pH. This protonation leads to the formation of a more polar, charged species, which is expected to have significantly higher aqueous solubility than the neutral form. This pH-dependent solubility is a key characteristic to be quantified.

Causality behind pH-dependent solubility: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound. For a basic compound like this compound, at a pH below its pKa, the protonated (ionized) form will dominate, leading to higher solubility. Conversely, at a pH above the pKa, the neutral (unionized) form will be predominant, resulting in lower solubility.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the solubility of this compound in various aqueous buffers as a function of pH.

Materials:

  • This compound

  • Calibrated pH meter

  • Series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

  • Orbital shaker with temperature control

  • HPLC system with a suitable column and detector for quantification

  • Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

  • Add an excess amount of this compound to vials containing each of the aqueous buffers. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable mobile phase.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of analytical methods. Given its aromatic nature and moderate lipophilicity, this compound is expected to have good solubility in polar aprotic solvents and alcohols.

Table 2: Expected Solubility in Common Organic Solvents

SolventPolarityExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar aproticHighExcellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Polar aproticHighSimilar to DMSO, effective at solvating polar and aromatic compounds.
Methanol / EthanolPolar proticModerate to HighThe amino group can hydrogen bond with the alcohol.
AcetonitrilePolar aproticModerateA common solvent for HPLC, solubility should be sufficient for analytical purposes.
Dichloromethane (DCM)NonpolarModerateGood for less polar compounds, may be effective.
WaterPolar proticLow (at neutral pH)As discussed, solubility is pH-dependent.

This table is predictive and should be confirmed experimentally.

Stability Profile

Assessing the intrinsic stability of a drug candidate is mandated by regulatory bodies like the ICH. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods and for determining appropriate storage conditions.[7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and use. The goal is to induce degradation to an extent that allows for the characterization of degradants, typically aiming for 5-20% degradation.

Logical Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: General Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC-MS method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or heat gently, sampling over time. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Keep at room temperature and monitor for degradation.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) in an oven for an extended period. Also, test the stability of the compound in solution at elevated temperatures.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Data Analysis: For each condition, the samples are analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS). The goals are to:

  • Calculate the percentage of degradation.

  • Perform a mass balance to ensure all major degradants are accounted for.

  • Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, we can hypothesize potential pathways based on its chemical structure. The quinoline ring is generally stable, but the amino group can be susceptible to oxidation.

  • Oxidation: The primary amino group could be oxidized to form nitroso or nitro derivatives.

  • Hydrolysis: Under harsh hydrolytic conditions, deamination could potentially occur, though this is less likely for an aromatic amine.

  • Photodegradation: Aromatic systems can undergo complex photochemical reactions, including dimerization or oxidation.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study. A stability-indicating HPLC method is required, which is a method capable of separating the parent compound from all its potential degradation products.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can quantify this compound and separate it from its degradation products.

Starting Point for Method Development:

  • Column: A C18 reversed-phase column is a good starting point due to the compound's moderate lipophilicity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-4) and an organic modifier (acetonitrile or methanol). The acidic pH will ensure the amine is protonated and well-behaved chromatographically.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinoline chromophore. Mass spectrometry (MS) should be used for peak identification and purity assessment.

Validation Workflow:

Caption: Workflow for validating a stability-indicating HPLC method.

Trustworthiness through Self-Validation: The specificity of the method is the most critical parameter for a stability-indicating assay. This is confirmed by analyzing the samples from the forced degradation studies. The method is considered "stability-indicating" only if all degradation product peaks are baseline resolved from the main peak of this compound. Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer is essential to confirm that the parent peak is not co-eluting with any impurities or degradants.

Conclusion and Future Directions

This guide has outlined the fundamental principles and practical methodologies for assessing the solubility and stability of this compound. While specific experimental data for this compound remains limited in public literature, the protocols and theoretical frameworks provided here offer a robust starting point for any research or development program. The key takeaways are the anticipated pH-dependent aqueous solubility and the necessity of comprehensive forced degradation studies to understand its intrinsic stability. Future work should focus on generating empirical data for the properties discussed, including determining its pKa, experimentally measuring its solubility profile, and identifying the structures of any degradation products formed under stress conditions. This foundational knowledge is indispensable for the rational design of formulations and for ensuring the safety and efficacy of any potential therapeutic agent based on this promising scaffold.

References

Unlocking the Therapeutic Promise of 8-Fluoroquinolin-4-amine: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative, 8-Fluoroquinolin-4-amine. While direct experimental data for this compound is nascent, by leveraging structure-activity relationships from the broader 4-aminoquinoline and fluoroquinolone classes, we can delineate a set of high-probability molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating and advancing research into the therapeutic applications of this compound. We will delve into the scientific rationale for each potential target, provide detailed, field-proven experimental protocols for target validation, and present illustrative data to guide future investigations.

Introduction: The Quinoline Scaffold - A Legacy of Therapeutic Versatility

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities.[2][3] Historically, quinoline-based compounds have been pivotal in the fight against malaria, with chloroquine and primaquine being notable examples.[4] In recent decades, the functionalization of the quinoline core has yielded potent antibacterial agents (fluoroquinolones), anticancer therapies, and anti-inflammatory drugs.[4][5]

The 4-aminoquinoline moiety, in particular, has been a fertile ground for the development of drugs with diverse mechanisms of action. These compounds are known to be lysosomotropic, accumulating in acidic cellular compartments and interfering with processes like autophagy.[3][6] Furthermore, they have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR cascade.[3] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. In the context of fluoroquinolone antibiotics, this substitution is critical for their interaction with bacterial DNA gyrase and topoisomerase IV.[7]

This guide will therefore focus on three primary areas of therapeutic potential for this compound, based on a synthesis of existing knowledge: oncology, infectious diseases (bacterial), and parasitic infections (malarial). For each area, we will identify and discuss the most probable molecular targets and provide a roadmap for their experimental validation.

Potential Therapeutic Applications in Oncology

The anticancer potential of 4-aminoquinolines is a rapidly expanding field of research.[2][8] Their mechanisms are often multi-faceted, making them attractive candidates for overcoming drug resistance and targeting complex signaling networks.

Target: PI3K/Akt/mTOR Signaling Pathway

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its deregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Several quinoline-based compounds have been identified as potent inhibitors of this pathway, acting as ATP-competitive inhibitors of the kinase domains of PI3K and/or mTOR.[4][11] The structural features of this compound are consistent with those of other small molecule kinase inhibitors, suggesting it may also engage with the ATP-binding pockets of these key signaling proteins.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Compound This compound (Hypothesized) Compound->PI3K Inhibition Compound->mTORC1 Inhibition Autophagy_Inhibition_Workflow cluster_cell_culture Cell-Based Assay cluster_western_blot Biochemical Analysis CancerCells Cancer Cells (e.g., expressing GFP-LC3) Treatment Treat with This compound CancerCells->Treatment Induction Induce Autophagy (e.g., starvation) Treatment->Induction Fixation Fix and Permeabilize Induction->Fixation Lysis Cell Lysis Induction->Lysis Staining Immunofluorescence Staining (p62) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot SDS_PAGE->Transfer Probing Probe for LC3-II and p62 Transfer->Probing Detection Quantify Protein Levels Probing->Detection DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Supercoiling DNA Supercoiling/ Decatenation DNA_Gyrase->Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death DNA Bacterial DNA DNA->DNA_Gyrase Replication DNA Replication Supercoiling->Replication Replication->Cell_Death Compound This compound (Hypothesized) Compound->DNA_Gyrase Inhibition CETSA_Workflow Cells Intact Cells Treatment Treat with This compound or Vehicle Cells->Treatment Heating Heat Samples to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction (e.g., Western Blot) Centrifugation->Analysis Curve Generate Melting Curve Analysis->Curve

References

discovery and history of 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 8-Fluoroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound represents a significant scaffold in medicinal chemistry, emerging from the confluence of research into 4-aminoquinoline antimalarials and the strategic use of fluorine in drug design. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical and deliberate step in the molecular exploration of quinoline-based therapeutics. This guide elucidates the historical context of its parent compounds, details the scientific rationale for its synthesis, provides a comprehensive, inferred synthetic protocol, and discusses its potential applications in drug development. The fluorination at the 8-position is a key bioisosteric modification intended to enhance metabolic stability and target engagement, making this compound a valuable building block for novel therapeutic agents.

Historical Context and Scientific Rationale

The story of this compound is intrinsically linked to two major narratives in medicinal chemistry: the development of 4-aminoquinoline drugs and the rise of fluorine as a "magic element" in drug design.

The Legacy of 4-Aminoquinolines

The 4-aminoquinoline core is the pharmacophore for some of the most impactful drugs of the 20th century, most notably the antimalarial agent chloroquine.[1][2] Chloroquine, a 7-chloro-4-aminoquinoline derivative, was a cornerstone of malaria treatment for decades.[3] Its success spurred extensive research into modifying the quinoline ring and the amino side chain to improve efficacy, overcome resistance, and expand therapeutic applications to areas like cancer and viral diseases.[1][2] This established the 4-aminoquinoline scaffold as a "privileged structure" in drug discovery.

The Strategic Introduction of Fluorine

In parallel, the strategic incorporation of fluorine into drug candidates became a widely adopted strategy to enhance pharmacological properties.[4] Replacing a hydrogen or a hydroxyl group with fluorine, a concept known as bioisosteric replacement, can profoundly impact a molecule's metabolic stability, binding affinity, and lipophilicity without significantly altering its size.[5][6] The carbon-fluorine bond is exceptionally strong, resisting metabolic cleavage and thereby potentially increasing a drug's half-life.[6]

The synthesis of this compound can, therefore, be seen as a deliberate fusion of these two powerful concepts: leveraging the proven biological activity of the 4-aminoquinoline scaffold while using 8-fluorination to fine-tune its physicochemical and pharmacokinetic properties.

Synthetic Pathways and Methodologies

The most logical and established method for synthesizing this compound involves a multi-step process. The core strategy is to first construct the 8-fluoroquinoline ring system, followed by functionalization at the 4-position to introduce the amine group. A plausible and widely applicable route is outlined below, based on established quinoline synthesis methodologies like the Gould-Jacobs reaction and subsequent nucleophilic aromatic substitution (SNAr).[7][8]

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway_8_Fluoroquinolin_4_amine cluster_0 Stage 1: Quinolone Ring Formation (Gould-Jacobs Reaction) cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination (SNAr) A 2-Fluoroaniline C Intermediate Adduct A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D 8-Fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (e.g., in Diphenyl ether) E 8-Fluoro-4-hydroxyquinoline D->E Saponification & Decarboxylation (e.g., NaOH, then H+) F 8-Fluoro-4-chloroquinoline E->F POCl3, reflux H This compound F->H Nucleophilic Aromatic Substitution G Ammonia Source (e.g., NH4OH, NH3 in dioxane) G->H

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from established syntheses of related quinoline derivatives.

Protocol 2.1.1: Synthesis of 8-Fluoro-4-hydroxyquinoline (E)

  • Condensation: In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline (A) and diethyl ethoxymethylenemalonate (EMME) (B). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC.

  • Cyclization: The resulting intermediate adduct (C) is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 250-260 °C. Maintain this temperature for 30-60 minutes to effect cyclization to 8-fluoro-4-hydroxyquinoline-3-carboxylate (D).

  • Work-up: Cool the reaction mixture and dilute with hexane to precipitate the product (D). Filter the solid and wash with hexane.

  • Saponification & Decarboxylation: Suspend the crude ester (D) in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours. Cool the mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of ~5-6. The resulting precipitate, 8-fluoro-4-hydroxyquinoline (E), is collected by filtration, washed with water, and dried.

Protocol 2.1.2: Synthesis of 8-Fluoro-4-chloroquinoline (F)

  • Chlorination: To 8-fluoro-4-hydroxyquinoline (E), add an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Reflux the mixture for 3-5 hours. The reaction should be performed in a fume hood due to the hazardous nature of POCl₃.

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution).

  • Extraction: The resulting solid, 8-fluoro-4-chloroquinoline (F), is filtered, washed with water, and can be further purified by recrystallization or column chromatography.

Protocol 2.1.3: Synthesis of this compound (H)

  • Amination: Dissolve 8-fluoro-4-chloroquinoline (F) in a suitable solvent such as phenol or a high-boiling point alcohol.

  • Nucleophilic Attack: Add an ammonia source, such as ammonium carbonate or a solution of ammonia in dioxane, and heat the mixture in a sealed pressure vessel at 130-150 °C for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with a base (e.g., 10% NaOH) and extracted with an organic solvent (e.g., dichloromethane or chloroform).

  • Purification: The combined organic layers are dried over anhydrous sulfate, filtered, and the solvent is evaporated. The crude product, this compound (H), can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale/Reference
Molecular Formula C₉H₇FN₂Based on structure
Molecular Weight 162.16 g/mol Based on structure[9]
Appearance Likely a crystalline solidCommon for similar aromatic amines
Melting Point Expected to be >150 °CBy analogy to other aminoquinolines
Solubility Soluble in organic solvents (DMSO, DMF, Chloroform)Common for heterocyclic compounds
¹H NMR Aromatic protons in the 7-8.5 ppm range, amine protons variableInferred from spectra of related quinolines[10]
¹³C NMR Aromatic carbons in the 100-160 ppm rangeInferred from spectra of 8-fluoroquinoline[11][12]
Mass Spectrometry M+H⁺ peak expected at m/z 163.07Calculated from molecular formula

Mechanism Spotlight: Nucleophilic Aromatic Substitution (SNAr)

The key step in the synthesis of this compound from its 4-chloro precursor is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from SN1 and SN2 reactions.

Diagram of the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (ammonia) on the electron-deficient carbon atom bearing the leaving group (chlorine). This step is typically the rate-determining step of the reaction.[13]

  • Formation of a Meisenheimer Complex: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring system through resonance, which stabilizes the intermediate.

  • Loss of the Leaving Group: Aromaticity is restored in a fast step by the elimination of the leaving group (chloride ion), yielding the final product.[14]

The quinoline nitrogen atom helps to activate the 4-position towards nucleophilic attack by withdrawing electron density from the ring.

Applications in Medicinal Chemistry and Drug Development

As a molecular scaffold, this compound holds potential in several therapeutic areas, primarily extrapolated from the known activities of fluoroquinolones and 4-aminoquinolines.

  • Anticancer Agents: The 4-aminoquinoline scaffold has been investigated for its cytotoxic effects against various cancer cell lines.[2] The introduction of fluorine could enhance the potency or selectivity of these derivatives.

  • Antimalarial Drug Discovery: While resistance to chloroquine is widespread, the 4-aminoquinoline core remains a starting point for developing new antimalarials that can evade resistance mechanisms.[3] Modifications at the 8-position could be a strategy to alter the drug's interaction with its target or resistance proteins.

  • Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. While most antibacterial fluoroquinolones have a carboxylic acid at the 3-position, the broader fluoroquinoline scaffold is a proven antibacterial pharmacophore.[15]

  • Kinase Inhibitors: The quinoline core is present in numerous kinase inhibitors used in oncology. The specific substitution pattern of this compound could be optimized to target specific kinase enzymes.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule that stands at the intersection of historical drug discovery and modern medicinal chemistry strategies. While its own discovery is not a singular, celebrated event, its rational design is evident from the decades of research on quinolines and organofluorine chemistry. The synthetic pathways are well-established, relying on classical organic reactions. Its true value lies in its potential as a versatile building block for the development of next-generation therapeutics with potentially enhanced pharmacological profiles, a direct consequence of the strategic placement of the fluorine atom on the proven 4-aminoquinoline scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Screening of 8-Fluoroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Quinoline Scaffold in Oncology and the Rationale for 8-Fluoro Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a significant class of compounds that exert their anticancer effects through diverse mechanisms of action. These include the induction of apoptosis, cell cycle arrest at various checkpoints, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and the disruption of cell migration and invasion, which are critical steps in metastasis.[1][2] Several quinoline-based drugs, such as bosutinib, neratinib, and lenvatinib, are now FDA-approved for the treatment of various cancers, primarily functioning as tyrosine kinase inhibitors.[1][2]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3] Fluorine's unique characteristics—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4] Specifically, fluorination can:

  • Enhance Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can prolong the drug's half-life in the body.[4][5]

  • Improve Binding Affinity: Fluorine can form favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing the compound's potency.[3][5]

  • Modulate Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[4][6]

This application note provides a detailed guide for the synthesis of a library of 8-fluoroquinolin-4-amine derivatives, beginning from the key intermediate, 8-fluoro-4-hydroxyquinoline. It further outlines a robust protocol for screening these synthesized compounds for their cytotoxic activity against cancer cell lines using the Sulforhodamine B (SRB) assay, a reliable and widely used method for in vitro anticancer drug screening.

Part 1: Synthesis of this compound Derivatives

The synthetic strategy is a two-step process involving the conversion of 8-fluoro-4-hydroxyquinoline to the more reactive 8-fluoro-4-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with a variety of primary and secondary amines to generate a library of diverse this compound derivatives.

Logical Workflow for Synthesis

Synthesis_Workflow A Step 1: Chlorination 8-Fluoro-4-hydroxyquinoline B Intermediate 8-Fluoro-4-chloroquinoline (CAS: 63010-72-0) A->B POCl3, Reflux C Step 2: Amination (SNAr) Primary/Secondary Amines B->C Amine (R1R2NH) Solvent (e.g., EtOH, MeCN) Heat or Microwave E Purification (Column Chromatography) C->E D Final Products Library of this compound Derivatives E->D

Caption: Synthetic workflow for this compound derivatives.

Protocol 1.1: Synthesis of 8-Fluoro-4-chloroquinoline (Intermediate)

This protocol describes the chlorination of 8-fluoro-4-hydroxyquinoline. This step is critical as the hydroxyl group at the 4-position is a poor leaving group, while the chloro-substituent is readily displaced by nucleophiles.

Materials and Reagents:

  • 8-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-fluoro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Expert Insight: POCl₃ acts as both the reagent and the solvent in this reaction. Using a significant excess ensures the reaction goes to completion.

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a beaker with vigorous stirring. This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment (PPE).

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 8-fluoro-4-chloroquinoline as a solid.

Protocol 1.2: General Procedure for the Synthesis of this compound Derivatives via SNAr

This protocol details the nucleophilic aromatic substitution reaction between the 8-fluoro-4-chloroquinoline intermediate and a selection of amines. This reaction is versatile and can be performed using conventional heating or microwave irradiation to expedite the process.[1][2]

Materials and Reagents:

  • 8-Fluoro-4-chloroquinoline

  • Various primary or secondary amines (e.g., butylamine, N,N-dimethylethane-1,2-diamine, piperidine)

  • Solvent (e.g., Ethanol, Acetonitrile, or neat conditions)

  • Microwave reactor (optional)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (optional, as a base)

  • Standard work-up and purification reagents as listed in Protocol 1.1

Procedure (Conventional Heating):

  • Reaction Setup: To a solution of 8-fluoro-4-chloroquinoline (1.0 eq) in a suitable solvent like ethanol or acetonitrile (5-10 mL), add the desired amine (1.2-2.0 eq). Causality Note: Using a slight excess of the amine drives the reaction towards the product. In some cases, the amine can be used as the solvent (neat conditions).

  • Reaction: Heat the mixture to reflux for 6-24 hours. The reaction time will vary depending on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Take up the residue in dichloromethane (DCM) and wash with a 5% aqueous NaHCO₃ solution, followed by water and then brine.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by column chromatography (silica gel) or recrystallization to obtain the final this compound derivative.

Procedure (Microwave Irradiation):

  • Reaction Setup: In a microwave-safe vial, combine 8-fluoro-4-chloroquinoline (1.0 eq) and the desired amine (1.5 eq) in a suitable solvent (e.g., ethanol).[1][2]

  • Reaction: Seal the vial and heat in a microwave reactor at a temperature between 120-150 °C for 15-60 minutes. Expert Insight: Microwave synthesis dramatically reduces reaction times by efficiently heating the polar reactants and solvent.

  • Work-up and Purification: Follow the same work-up and purification steps as described for the conventional heating method.

Part 2: In Vitro Anticancer Screening

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method recommended for in vitro anticancer drug screening.

Anticancer Screening Workflow

SRB_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24 hours) A->B C 3. Drug Treatment (Varying concentrations of This compound derivatives) B->C D 4. Incubation (48-72 hours) C->D E 5. Cell Fixation (Trichloroacetic Acid - TCA) D->E F 6. Staining (Sulforhodamine B - SRB) E->F G 7. Washing (Acetic Acid) F->G H 8. Solubilization (Tris Base) G->H I 9. Absorbance Reading (OD at 515 nm) H->I J 10. Data Analysis (Calculate % Growth Inhibition and IC50) I->J

Caption: Step-by-step workflow for the SRB anticancer assay.

Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is based on the ability of the SRB dye to bind to the basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of viable cells.

Materials and Reagents:

  • Selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Doxorubicin or Cisplatin (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of the test compounds and the positive control in the culture medium.

    • After 24 hours, discard the medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without removing the supernatant.

    • Incubate the plates for 1 hour at 4°C. Trustworthiness Check: This step fixes the cells and precipitates the proteins to the bottom of the wells.

  • Staining:

    • Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.

    • Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance (Optical Density, OD) on a microplate reader at 515 nm.

  • Data Analysis:

    • Calculate the percentage of growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

    • Plot the percentage of growth inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the drug that causes 50% inhibition of cell growth) using non-linear regression analysis software.

Data Presentation: Expected Results

The following table provides a hypothetical representation of the kind of data that can be generated from the anticancer screening of a small library of this compound derivatives. The IC₅₀ values are crucial for structure-activity relationship (SAR) studies.

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
FQA-01 H-(CH₂)₃CH₃15.221.8
FQA-02 H-(CH₂)₂N(CH₃)₂5.88.3
FQA-03 HCyclohexyl25.130.5
FQA-04 \multicolumn{2}{c}{- (CH₂)₅ - (Piperidine)}9.712.4
Doxorubicin \multicolumn{2}{c}{(Positive Control)}0.81.1

Note: The IC₅₀ values presented are for illustrative purposes only and will vary based on the specific amine side chains and cell lines used.

References

Application Notes and Protocols for N-arylation of 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Significance of N-Aryl-8-Fluoroquinolin-4-amines

The 8-fluoroquinolin-4-amine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The introduction of an aryl group at the N4 position can significantly modulate the pharmacological properties of the parent molecule, influencing factors such as target binding affinity, selectivity, and pharmacokinetic profiles. Consequently, robust and versatile synthetic methods for the N-arylation of this compound are of paramount importance to researchers in the pharmaceutical and life sciences sectors. This guide provides a detailed overview and experimental protocols for the three most prominent catalytic cross-coupling reactions utilized for this transformation: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. Each method is presented with a focus on the underlying mechanistic principles, practical experimental considerations, and a comparative analysis to aid in protocol selection.

Reaction Overview: A General Transformation

The core transformation involves the formation of a new carbon-nitrogen bond between the nitrogen atom of this compound and an aryl group, typically derived from an aryl halide or an arylboronic acid. The general scheme for this reaction is depicted below.

General N-arylation Reaction cluster_reactants Reactants cluster_products Product This compound This compound Catalyst Catalyst This compound->Catalyst + Aryl-X Aryl-X (X = Halide, B(OH)2, etc.) Aryl-X->Catalyst + N-Aryl-8-fluoroquinolin-4-amine N-Aryl-8-fluoroquinolin-4-amine Catalyst->N-Aryl-8-fluoroquinolin-4-amine [Catalyst] Base, Solvent, Temp.

Caption: General scheme for the N-arylation of this compound.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] Its broad substrate scope and functional group tolerance make it a highly attractive method for the N-arylation of heteroaromatic amines like this compound.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[3][4]

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group on the palladium center couple, forming the desired N-aryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'NH2 pd_amine_complex [Ar-Pd(II)(NHR')Ln]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR')Ln deprotonation->pd_amido_complex - HB+X- reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[5]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (2.0-3.0 equiv.) and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Parameters and Optimization
ParameterCommon Choices & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂. Pre-catalysts are often preferred for their air stability and ease of handling.[6]
Ligand Bulky, electron-rich phosphine ligands are crucial.[7] The choice depends on the specific substrates. For heteroaromatic amines, ligands like XPhos, RuPhos, and BrettPhos are often effective.[5]
Base Strong, non-nucleophilic bases like NaOt-Bu are common.[6] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[6][8]
Solvent Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.[6] The choice can influence reaction rates and solubility.
Temperature Typically ranges from 80 to 120 °C. Microwave irradiation can often accelerate the reaction.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[9] While it often requires harsher conditions than the Buchwald-Hartwig reaction, modern advancements with ligands have significantly improved its scope and applicability.[10]

Mechanistic Insights

The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle.[11]

  • Formation of Copper Amide: The amine reacts with a Cu(I) species in the presence of a base to form a copper amide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: Reductive elimination from the Cu(III) complex yields the N-arylated product and regenerates the active Cu(I) catalyst.[11]

Ullmann Condensation Catalytic Cycle cu1 Cu(I)X amine_reaction Amine Reaction (Base) cu1->amine_reaction R'2NH cu_amide Cu(I)-NR'2 amine_reaction->cu_amide - HX oxidative_addition Oxidative Addition cu_amide->oxidative_addition Ar-X cu3_complex Ar-Cu(III)(X)(NR'2) oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 Ar-NR'2

Caption: Catalytic cycle of the Ullmann condensation.

Experimental Protocol: Ullmann N-Arylation

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper catalyst (e.g., CuI, Cu₂O, or copper powder)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP, DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.5 equiv.), the copper catalyst (10-20 mol%), and the ligand (20-40 mol%).

  • Addition of Reagents: Add the base (2.0-3.0 equiv.) and the solvent.

  • Reaction: Heat the mixture to a high temperature (typically 120-180 °C) and stir for 12-48 hours. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Key Parameters and Optimization
ParameterCommon Choices & Considerations
Copper Source CuI is a common and effective choice. Cu₂O and activated copper powder can also be used.
Ligand The use of ligands is often crucial for milder reaction conditions and improved yields. Diamine and phenanthroline-based ligands are frequently employed.[10]
Base Inorganic bases like K₂CO₃ and Cs₂CO₃ are typically used.
Solvent High-boiling polar aprotic solvents are necessary to reach the required reaction temperatures.
Temperature Generally higher than Buchwald-Hartwig reactions, often in the range of 120-180 °C.

The Chan-Lam Coupling: A Mild, Copper-Catalyzed Alternative

The Chan-Lam coupling offers a milder alternative to the classical Ullmann condensation, often proceeding at room temperature and open to the air.[12][13] It typically utilizes arylboronic acids as the arylating agent.

Mechanistic Overview

The Chan-Lam coupling is also believed to proceed through a Cu(I)/Cu(III) or a Cu(II) catalytic cycle.[14][15]

  • Transmetalation: The arylboronic acid transmetalates its aryl group to a Cu(II) species.

  • Coordination and Oxidation: The amine coordinates to the copper center, and the resulting complex is oxidized, possibly to a Cu(III) intermediate.

  • Reductive Elimination: Reductive elimination from the copper center forms the C-N bond and regenerates a lower-valent copper species, which is then re-oxidized by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[16]

Chan-Lam Coupling Catalytic Cycle cu2 Cu(II) transmetalation Transmetalation cu2->transmetalation Ar-B(OH)2 cu_aryl Ar-Cu(II) transmetalation->cu_aryl amine_coordination Amine Coordination cu_aryl->amine_coordination R'NH2 cu_amine_complex Ar-Cu(II)-NHR' amine_coordination->cu_amine_complex oxidation Oxidation (O2) cu_amine_complex->oxidation cu3_complex Ar-Cu(III)-NHR' oxidation->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination cu1 Cu(I) reductive_elimination->cu1 Ar-NHR' reoxidation Reoxidation (O2) cu1->reoxidation reoxidation->cu2

Caption: Catalytic cycle of the Chan-Lam coupling.

Experimental Protocol: Chan-Lam N-Arylation

Materials:

  • This compound

  • Arylboronic acid

  • Copper salt (e.g., Cu(OAc)₂, CuI)

  • Base (e.g., pyridine, triethylamine, or often no base is required)

  • Solvent (e.g., CH₂Cl₂, MeOH, or THF)

  • Oxidant (often atmospheric oxygen)

Procedure:

  • Reaction Setup: To a flask open to the air, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and the copper salt (1.0-2.0 equiv., or catalytic amounts).

  • Addition of Solvent and Base: Add the solvent and, if necessary, a base (e.g., pyridine, 2.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction is often monitored by the appearance of a blue or green color.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Key Parameters and Optimization
ParameterCommon Choices & Considerations
Copper Source Cu(OAc)₂ is the most common catalyst.
Arylating Agent Arylboronic acids are the standard coupling partners.
Base Often, a mild base like pyridine is used, which can also act as a ligand. Some protocols are base-free.
Solvent A variety of organic solvents can be used, with dichloromethane and methanol being common choices.
Oxidant Atmospheric oxygen is typically sufficient.

Comparative Analysis of N-Arylation Protocols

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst PalladiumCopperCopper
Arylating Agent Aryl halides, triflatesAryl halidesArylboronic acids
Reaction Conditions Inert atmosphere, 80-120 °CHigh temperatures (120-180 °C)Often room temperature, open to air
Base Strong (NaOt-Bu) or weak (K₃PO₄)Inorganic (K₂CO₃, Cs₂CO₃)Mild (pyridine) or base-free
Substrate Scope Very broadMore limited, often requires activated aryl halidesGood, tolerant of many functional groups
Advantages High yields, broad scope, well-understoodLow-cost catalystMild conditions, operational simplicity
Disadvantages Expensive catalyst and ligands, air-sensitiveHarsh conditions, often requires stoichiometric copperCan require stoichiometric copper, longer reaction times

Troubleshooting Common Issues

  • Low or No Conversion:

    • Buchwald-Hartwig: Ensure a strictly inert atmosphere. The catalyst or ligand may be deactivated. Try a different ligand/base combination.

    • Ullmann: The temperature may be too low. Ensure the copper is activated. A ligand may be necessary.

    • Chan-Lam: The arylboronic acid may be decomposing. Check the quality of the copper salt.

  • Formation of Side Products:

    • Hydrodehalogenation (Buchwald-Hartwig): This can compete with the desired amination. Adjusting the ligand and base can mitigate this.

    • Homocoupling of Arylboronic Acid (Chan-Lam): This is a common side reaction. Adjusting the stoichiometry and solvent may help.

Conclusion

The N-arylation of this compound can be successfully achieved through several powerful catalytic methods. The Buchwald-Hartwig amination offers the broadest scope and generally high yields, making it a first choice for many applications. The Ullmann condensation, particularly with modern ligand systems, provides a cost-effective alternative, albeit often requiring more forcing conditions. The Chan-Lam coupling stands out for its exceptionally mild conditions and operational simplicity, making it ideal for sensitive substrates. The choice of protocol will ultimately depend on the specific arylating agent, available resources, and the desired scale of the reaction. Careful optimization of the reaction parameters is key to achieving high yields and purity of the desired N-aryl-8-fluoroquinolin-4-amine products.

References

Application Notes and Protocols for the Functionalization of 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Fluoroquinolin-4-amine in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its derivatives, this compound stands out as a particularly valuable building block for drug discovery. The presence of the fluorine atom at the 8-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compound.[2] The 4-amino group provides a versatile handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel drug candidates with improved efficacy and safety profiles. This guide provides a comprehensive overview of key experimental procedures for the functionalization of this compound, offering researchers and drug development professionals a practical toolkit for synthesizing diverse libraries of novel quinoline-based compounds.

I. N-Functionalization of the 4-Amino Group: Expanding Chemical Diversity

The primary amino group at the 4-position is the most readily accessible site for functionalization. N-alkylation and N-arylation introduce a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties.

A. N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the alkylation of primary amines. This two-step, one-pot procedure involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

Rationale: This method is favored for its mild reaction conditions and broad substrate scope, avoiding the use of harsh alkylating agents that can lead to over-alkylation. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its selectivity and tolerance of a wide range of functional groups.

Detailed Protocol: Synthesis of N-benzyl-8-fluoroquinolin-4-amine

  • Reaction Setup: To a solution of this compound (1.0 mmol, 162.2 mg) in 1,2-dichloroethane (10 mL) in a round-bottom flask, add benzaldehyde (1.2 mmol, 127.3 mg, 0.12 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) portion-wise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-benzyl-8-fluoroquinolin-4-amine.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Benzaldehyde1.2Alkylating agent precursor
Sodium Triacetoxyborohydride1.5Reducing agent
1,2-Dichloroethane-Solvent
Saturated NaHCO₃ (aq)-Quenching agent
B. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction enables the coupling of the 4-amino group with a variety of aryl halides and triflates, providing access to a diverse range of N-aryl-8-fluoroquinolin-4-amine derivatives.

Rationale: This catalytic method offers a significant advantage over traditional nucleophilic aromatic substitution, which often requires harsh conditions and is limited to activated aryl halides.[3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. The use of bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, has been shown to be effective for the amination of a wide range of aryl halides.[5]

Detailed Protocol: Synthesis of 8-Fluoro-N-phenylquinolin-4-amine

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 162.2 mg), bromobenzene (1.2 mmol, 188.4 mg, 0.13 mL), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 8-fluoro-N-phenylquinolin-4-amine.

ComponentRoleTypical Loading
Pd₂(dba)₃Palladium Precatalyst1-2 mol%
XPhosLigand2-4 mol%
NaOtBuBase1.2-1.5 equiv.
TolueneSolvent-

II. C-H Functionalization of the Quinoline Core: Direct and Atom-Economical Transformations

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign approach to modifying complex molecules.[6] For the 8-fluoroquinoline scaffold, C-H activation can be directed to specific positions, enabling the introduction of various functional groups.

C5-Selective Halogenation

The C5 position of the 8-aminoquinoline scaffold is susceptible to electrophilic attack, and selective halogenation can be achieved under specific conditions. This transformation is particularly valuable as the introduced halogen can serve as a handle for further cross-coupling reactions.

Rationale: While direct C-H functionalization of the free 4-amino-8-fluoroquinoline can be challenging, derivatization of the 4-amino group to an amide can facilitate directed C-H activation. The 8-aminoquinoline moiety itself can act as a directing group.[3][7] For direct halogenation, metal-free conditions using N-halosuccinimides can be effective.[7]

Detailed Protocol: C5-Bromination of this compound

This protocol is a representative procedure and may require optimization for this specific substrate.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 162.2 mg) in trifluoroacetic acid (5 mL) in a sealed tube, add N-bromosuccinimide (NBS) (1.1 mmol, 195.7 mg).

  • Reaction Conditions: Heat the mixture at 80 °C for 12 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford 5-bromo-8-fluoroquinolin-4-amine.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
N-Bromosuccinimide (NBS)1.1Brominating agent
Trifluoroacetic Acid-Solvent and activator

III. Carbon-Carbon Bond Forming Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties onto the quinoline scaffold, significantly expanding the accessible chemical space. To perform these reactions, a halogenated precursor is required. The C5-halogenated derivative prepared in the previous section can be utilized for this purpose.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron reagent with an aryl or vinyl halide or triflate.[8] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and the low toxicity of the boron-containing reagents.[9]

Rationale: This reaction is highly efficient for the formation of biaryl linkages. The choice of palladium catalyst, ligand, and base is crucial for successful coupling. A variety of catalysts and ligands are commercially available, allowing for the optimization of the reaction for specific substrates.

Detailed Protocol: Synthesis of 5-Aryl-8-fluoroquinolin-4-amine

  • Reaction Setup: In a microwave vial, combine 5-bromo-8-fluoroquinolin-4-amine (1.0 mmol, 241.1 mg), the desired arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and sodium carbonate (2.0 mmol, 212.0 mg).

  • Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 5-aryl-8-fluoroquinolin-4-amine derivative.

ComponentRoleTypical Loading
Pd(PPh₃)₄Palladium Catalyst2-5 mol%
Na₂CO₃Base2.0 equiv.
1,4-Dioxane/WaterSolvent System4:1
B. Sonogashira Coupling

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[10] This reaction provides a direct route to arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

Rationale: The Sonogashira coupling is highly valued for its ability to create carbon-carbon triple bonds under relatively mild conditions. The copper(I) cocatalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Detailed Protocol: Synthesis of 5-(Alkynyl)-8-fluoroquinolin-4-amine

  • Reaction Setup: To a Schlenk tube, add 5-bromo-8-fluoroquinolin-4-amine (1.0 mmol, 241.1 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and filter through a short pad of silica gel. Concentrate the filtrate and purify by column chromatography to afford the desired 5-(alkynyl)-8-fluoroquinolin-4-amine.

ComponentRoleTypical Loading
PdCl₂(PPh₃)₂Palladium Precatalyst1-2 mol%
CuICopper Cocatalyst2-4 mol%
TriethylamineBase and Solvent-

Visualizing the Synthetic Pathways

The following diagrams illustrate the key functionalization workflows described in this guide.

Buchwald_Hartwig_Amination This compound This compound N-Aryl-8-fluoroquinolin-4-amine N-Aryl-8-fluoroquinolin-4-amine This compound->N-Aryl-8-fluoroquinolin-4-amine Coupling Aryl Halide Aryl Halide Aryl Halide->N-Aryl-8-fluoroquinolin-4-amine Pd Catalyst / Ligand Pd Catalyst / Ligand Pd Catalyst / Ligand->N-Aryl-8-fluoroquinolin-4-amine Base Base Base->N-Aryl-8-fluoroquinolin-4-amine

Caption: Buchwald-Hartwig N-Arylation Workflow.

Suzuki_Coupling_Workflow 5-Bromo-8-fluoroquinolin-4-amine 5-Bromo-8-fluoroquinolin-4-amine 5-Aryl-8-fluoroquinolin-4-amine 5-Aryl-8-fluoroquinolin-4-amine 5-Bromo-8-fluoroquinolin-4-amine->5-Aryl-8-fluoroquinolin-4-amine Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Aryl-8-fluoroquinolin-4-amine Pd Catalyst Pd Catalyst Pd Catalyst->5-Aryl-8-fluoroquinolin-4-amine Base Base Base->5-Aryl-8-fluoroquinolin-4-amine

Caption: Suzuki-Miyaura C-C Coupling Workflow.

Conclusion

The functionalization of this compound offers a rich landscape for the discovery of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to synthesize a diverse array of derivatives through N-functionalization, C-H activation, and cross-coupling reactions. While the provided procedures are robust starting points, it is important to note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. The versatility of the this compound scaffold, combined with the power of modern synthetic methodologies, will undoubtedly continue to fuel innovation in drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of 8-Fluoroquinolin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 8-Fluoroquinolin-4-amine Scaffold in Kinase-Directed Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, the this compound core has emerged as a particularly promising starting point for the development of novel kinase inhibitors. The fluorine substitution at the 8th position can significantly modulate the physicochemical properties of the molecule, potentially enhancing target affinity, metabolic stability, and cell permeability. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the high-throughput screening (HTS) of this compound libraries against a panel of kinases offers a powerful strategy for the identification of novel therapeutic leads.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for an this compound library. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for biochemical and cell-based assays, and outline robust data analysis and hit validation workflows. Our focus is on providing not just a set of instructions, but a framework for a self-validating and scientifically rigorous screening cascade.

I. Library Design and Management: The Foundation of a Successful Screen

The quality and diversity of the compound library are paramount to the success of any HTS campaign.[4] An this compound library should be designed to explore a wide range of chemical space around the core scaffold. This is typically achieved through combinatorial synthesis, varying the substituents at key positions to modulate the molecule's shape, electronics, and hydrogen bonding potential.

Key Considerations for Library Design:
  • Structural Diversity: The library should encompass a broad range of chemical functionalities to maximize the chances of identifying hits against various kinase targets.[5]

  • Physicochemical Properties: Compounds should adhere to established guidelines for drug-likeness (e.g., Lipinski's Rule of Five) to increase the probability of favorable pharmacokinetic properties.

  • Synthetic Tractability: The synthetic routes for library synthesis should be robust and scalable to allow for the generation of sufficient quantities of each compound for screening and follow-up studies.[6]

  • Purity and Integrity: Each compound in the library must be of high purity (typically >95%) to avoid false positives arising from impurities. Compound identity and purity should be confirmed by analytical techniques such as LC-MS and ¹H NMR.

Protocol 1: Compound Library Management and Plating

Effective compound management is crucial for maintaining the integrity of the library and ensuring the accuracy of screening data.[7][8]

Materials:

  • This compound library stocks (typically 10 mM in DMSO)

  • Acoustic liquid handler or automated multichannel pipette

  • 384-well microplates (low-volume, non-binding surface)

  • Plate seals

  • Barcode reader and labeling software

  • -20°C or -80°C freezer for storage

Procedure:

  • Compound Registration: Log each compound into a database with its unique identifier, structure, and initial concentration.

  • Mother Plate Creation: Prepare master stock plates (e.g., at 10 mM) from the individual compound vials.

  • Assay-Ready Plate Preparation:

    • Using an acoustic liquid handler, perform a non-contact transfer of a small volume (e.g., 20-100 nL) of each compound from the mother plate to the assay plates. This minimizes compound waste and reduces the risk of cross-contamination.

    • Alternatively, for smaller screens, create intermediate dilution plates and then transfer to the final assay plates using an automated pipette.

  • Control Wells: Dedicate specific wells on each plate for positive and negative controls.

    • Negative Control: DMSO only (represents 0% inhibition).

    • Positive Control: A known inhibitor of the target kinase (represents 100% inhibition).

  • Plate Sealing and Storage: Seal the assay-ready plates and store them at -20°C or -80°C until use. Barcode each plate for easy tracking.

II. Primary Screening: A Biochemical Approach

The primary screen aims to rapidly identify "hits" from the library that exhibit activity against the target kinase in a simplified, in vitro system.[9] Biochemical assays are well-suited for this purpose as they are generally robust, cost-effective, and amenable to high-throughput automation.[10][11] A common approach is to measure the production of ADP, a universal product of kinase reactions.[12]

Workflow for a Biochemical HTS Campaign

HTS_Workflow cluster_prep Library Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_validation Hit Validation A Compound Library (this compound) B Assay-Ready Plates (384-well) A->B Acoustic Dispensing C Biochemical Kinase Assay (e.g., ADP-Glo™) B->C Reagent Addition D Incubation C->D E Signal Detection (Luminescence) D->E F Raw Data E->F G Z'-Factor Calculation & Plate QC F->G H Hit Identification (% Inhibition) G->H I Dose-Response Curve (IC50 Determination) H->I Hit Picking J Secondary Assays (e.g., Cell-Based) I->J Hit_Validation A Primary Hits (Single Concentration) B Dose-Response Confirmation (Biochemical IC50) A->B Re-test C Orthogonal Biochemical Assay (e.g., different detection method) B->C Confirm Mechanism D Cellular Target Engagement (e.g., NanoBRET™) B->D Confirm Cellular Activity E Cellular Functional Assay (e.g., Phosphorylation Assay) D->E Assess Downstream Effects F Cell Proliferation/Viability Assay E->F Assess Phenotypic Effect G Lead Compound F->G Prioritize

References

Application Notes and Protocols for 8-Fluoroquinolin-4-amine Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 8-Fluoroquinolin-4-amine as a Privileged Scaffold in Fluorescent Probe Development

The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a valuable scaffold in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[1][2] Derivatives of quinoline, particularly 8-aminoquinoline and 8-hydroxyquinoline, have been extensively explored as chemosensors for metal ions and as probes for biological imaging.[3][4] The introduction of a fluorine atom onto the quinoline ring offers a powerful strategy for fine-tuning the electronic and photophysical characteristics of the resulting fluorophore. This guide focuses on the burgeoning potential of this compound as a core structure for a new generation of fluorescent probes, offering researchers a detailed roadmap from conceptual design to practical application.

The strategic placement of a fluorine atom at the 8-position of the quinoline ring can significantly influence the molecule's properties. Fluorine's high electronegativity can modulate the electron density of the aromatic system, impacting the absorption and emission spectra, quantum yield, and Stokes shift. Furthermore, the 4-amino group serves as a versatile synthetic handle for the attachment of various recognition moieties, enabling the development of probes tailored for specific analytes and biological targets. This unique combination of features positions this compound as a highly attractive platform for creating novel sensors for applications in drug discovery, environmental monitoring, and cellular imaging.

I. Design Principles and Synthetic Strategies

The development of effective fluorescent probes from the this compound scaffold hinges on a modular design approach. This typically involves the integration of three key components: the fluorophore (the this compound core), a recognition unit (receptor) that selectively interacts with the target analyte, and a linker that connects the two. The interaction of the analyte with the recognition unit induces a change in the photophysical properties of the fluorophore, leading to a detectable signal.

A. General Probe Design Framework

The design of this compound based probes often leverages well-established signaling mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). The choice of mechanism will dictate the nature of the recognition moiety and the linker.

Caption: Modular design of an this compound based fluorescent probe.

B. Synthetic Pathway to the this compound Scaffold

While direct synthesis and application data for this compound as a fluorescent probe is still emerging, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous 4-aminoquinoline derivatives.[5][6] The most common approach involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Workflow for the Synthesis of the this compound Scaffold:

Caption: Proposed synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 8-Fluoro-4-chloroquinoline

This protocol is adapted from established procedures for the synthesis of substituted chloroquinolines.

  • Gould-Jacobs Reaction: React 2-fluoroaniline with diethyl 2-(ethoxymethylene)malonate. The reaction is typically heated to drive the cyclization, forming 8-fluoro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation yield 8-fluoro-4-hydroxyquinoline.

  • Chlorination: Treat the resulting 8-fluoro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 8-fluoro-4-chloroquinoline. Purification is typically achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound Derivatives

This protocol outlines the nucleophilic substitution reaction to introduce the 4-amino group and subsequent functionalization.

  • Nucleophilic Aromatic Substitution: React 8-fluoro-4-chloroquinoline with the desired primary or secondary amine.[5] This reaction can be performed neat or in a suitable solvent (e.g., N-methyl-2-pyrrolidone). The reaction is often heated to facilitate the substitution.

  • Functionalization of the 4-amino group: The primary amine at the 4-position can be further modified to introduce the recognition moiety. For example, acylation with an appropriate acid chloride or coupling with a carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt) can be employed to attach the desired receptor.

II. Photophysical Characterization

A thorough understanding of the photophysical properties of the this compound scaffold and its derivatives is crucial for their successful application as fluorescent probes.

A. Key Photophysical Parameters

The following parameters should be determined for any newly synthesized probe:

ParameterDescriptionTypical Instrumentation
Absorption Spectrum (λabs) The range of wavelengths of light that the molecule absorbs.UV-Vis Spectrophotometer
Emission Spectrum (λem) The range of wavelengths of light that the molecule emits after excitation.Fluorescence Spectrometer
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.UV-Vis Spectrophotometer
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.Fluorescence Spectrometer with an integrating sphere
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC)
Stokes Shift The difference in wavelength between the maximum of the absorption and emission spectra.Calculated from absorption and emission data

Protocol 3: General Procedure for Photophysical Measurements

  • Sample Preparation: Prepare dilute solutions of the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile, or aqueous buffer). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λabs, max).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum by exciting the sample at its λabs, max. Determine the maximum emission wavelength (λem, max).

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Solvatochromism Studies: Record absorption and emission spectra in a range of solvents with varying polarity to assess the solvatochromic properties of the fluorophore. This provides insight into the nature of the excited state.

III. Applications in Analyte Sensing

The versatility of the this compound scaffold allows for the development of probes for a wide range of analytes, including metal ions and pH.

A. Metal Ion Sensing

The nitrogen atoms of the quinoline ring and the 4-amino group can act as coordination sites for metal ions. By attaching a suitable chelating agent to the 4-amino position, highly selective and sensitive metal ion probes can be designed.[3][4]

Workflow for Metal Ion Sensing:

Caption: "Turn-on" fluorescence response upon metal ion binding.

Protocol 4: Characterization of a Metal Ion Probe

  • Selectivity Studies: Prepare solutions of the probe in a suitable buffer. Add a molar excess of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.) and record the fluorescence response. A selective probe will show a significant change in fluorescence intensity only in the presence of the target ion.

  • Titration Experiment: To determine the binding affinity and stoichiometry, titrate a solution of the probe with increasing concentrations of the target metal ion. Monitor the change in fluorescence intensity.

  • Determination of Detection Limit: Calculate the limit of detection (LOD) based on the signal-to-noise ratio from the titration data.

B. pH Sensing

The nitrogen atoms in the quinoline ring system are basic and can be protonated at acidic pH. This protonation event can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule, making the this compound scaffold a promising candidate for the development of pH probes.[7][8]

Protocol 5: Characterization of a pH Probe

  • pH Titration: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

  • Fluorescence Measurements: Add a constant concentration of the probe to each buffer solution and record the fluorescence emission spectrum.

  • pKa Determination: Plot the fluorescence intensity at the emission maximum as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the probe. A good pH probe will exhibit a significant change in fluorescence within a narrow and physiologically relevant pH range.

IV. Applications in Biological Imaging

Fluorescent probes based on the this compound scaffold hold promise for live-cell imaging applications due to the generally good cell permeability and low cytotoxicity of quinoline derivatives.[2]

Protocol 6: Live-Cell Imaging

  • Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7) on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration (e.g., 30 minutes). The optimal concentration and incubation time should be determined experimentally.

  • Washing: Wash the cells with fresh, probe-free medium to remove any excess, unbound probe.

  • Imaging: Acquire fluorescence images using a confocal or wide-field fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

  • Co-localization Studies (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

V. Trustworthiness and Self-Validation

The reliability of any fluorescent probe is paramount. The following points should be addressed to ensure the trustworthiness of data obtained using this compound based probes:

  • Purity of the Probe: Ensure the purity of the synthesized probe through rigorous characterization using NMR, mass spectrometry, and HPLC. Impurities can lead to misleading fluorescence signals.

  • Control Experiments: Always perform control experiments. For analyte sensing, this includes testing the probe's response to potential interfering species. For cellular imaging, this includes imaging unstained cells to assess autofluorescence and performing cytotoxicity assays (e.g., MTT assay) to ensure the probe is not toxic at the concentrations used for imaging.

  • Photostability: Evaluate the photostability of the probe by continuously exposing it to excitation light and monitoring the fluorescence intensity over time. A photostable probe is essential for long-term imaging experiments.

VI. Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of a new generation of fluorescent probes. Its tunable photophysical properties, conferred by the fluorine substituent, and the synthetic accessibility of the 4-amino position make it a versatile building block for creating sensors for a multitude of applications. While further research is needed to fully elucidate the specific photophysical characteristics of this scaffold and its derivatives, the foundational knowledge from the broader family of quinoline-based probes provides a strong basis for future innovation. The protocols and guidelines presented here offer a comprehensive starting point for researchers and drug development professionals to explore the exciting potential of this compound in advancing the frontiers of chemical biology and molecular imaging.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 8-Fluoroquinolin-4-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Cytotoxicity Profiling of Fluoroquinolone Analogs

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous pharmacologically active agents. Their biological activities are diverse, ranging from antimalarial to antimicrobial and, notably, anticancer properties. The introduction of a fluorine atom to the quinoline ring, as in 8-Fluoroquinolin-4-amine compounds, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, including its cytotoxic potential. Therefore, a thorough in vitro evaluation of the cytotoxicity of these novel compounds is a cornerstone of the preclinical drug development process.

This guide provides a comprehensive overview of the principles and detailed protocols for assessing the in vitro cytotoxicity of this compound compounds. We will delve into three fundamental assays that, when used in concert, provide a multi-faceted understanding of a compound's effect on cell health: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and caspase activity assays for the induction of apoptosis. The overarching goal is to equip researchers with the knowledge to design, execute, and interpret these assays with scientific rigor.

Scientific Principles Underlying Cytotoxicity Assessment

A robust assessment of cytotoxicity requires a multi-pronged approach that interrogates different cellular processes. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms. Here, we focus on a trio of assays that provide complementary information on cell viability, membrane integrity, and programmed cell death.

  • Metabolic Activity as an Indicator of Cell Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is a widely used indicator of cell proliferation and cytotoxicity.[2]

  • Plasma Membrane Integrity as a Marker of Cell Lysis (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is then coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released, providing a quantitative measure of cytotoxicity.[2]

  • Apoptosis Induction via Caspase Activation: Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is a common pathway through which anticancer drugs exert their effects. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Assays that measure the activity of caspase-3/7 provide a specific and sensitive method for detecting apoptosis induction.[3]

Data Presentation: Hypothetical Cytotoxicity of this compound Analogs

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for a series of this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. This data is for illustrative purposes to demonstrate how cytotoxicity data is typically presented.

Compound IDCancer Cell LineIC50 (µM)
8-FQ-A1 A549 (Lung Carcinoma)12.5
MCF-7 (Breast Adenocarcinoma)8.2
HCT116 (Colon Carcinoma)15.8
8-FQ-A2 A549 (Lung Carcinoma)25.1
MCF-7 (Breast Adenocarcinoma)18.9
HCT116 (Colon Carcinoma)32.4
8-FQ-A3 A549 (Lung Carcinoma)5.6
MCF-7 (Breast Adenocarcinoma)3.1
HCT116 (Colon Carcinoma)7.9
Doxorubicin (Control) A549 (Lung Carcinoma)0.8
MCF-7 (Breast Adenocarcinoma)0.5
HCT116 (Colon Carcinoma)1.2

Experimental Protocols

Part 1: Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance:

The choice of cell lines is critical for the relevance of the cytotoxicity data. A panel of cell lines representing different tumor types is recommended for initial screening. For example, the NCI-60 panel provides a broad representation of human cancers.[4] For studies on this compound compounds, a selection of lung, breast, and colon cancer cell lines (e.g., A549, MCF-7, and HCT116) can provide a good starting point.

  • Culture Medium: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.

1.2. Preparation of this compound Stock Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of each this compound compound in sterile dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution in the complete culture medium immediately before use. The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Part 2: MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[1]

2.1. Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

2.2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the this compound compounds. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2.3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells (24-72h incubation) compound_prep->treatment mtt_addition 4. Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan (e.g., with DMSO) mtt_addition->solubilization read_plate 6. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 7. Calculate % Viability & IC50 read_plate->data_analysis

Workflow of the MTT cytotoxicity assay.
Part 3: LDH Cytotoxicity Assay Protocol

This protocol is based on commercially available LDH assay kits.

3.1. Materials:

  • 96-well flat-bottom plates

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

3.2. Procedure:

  • Cell Seeding and Treatment: Follow steps 2.2.1 and 2.2.2 from the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

3.3. Data Analysis:

  • Subtract the background absorbance (from wells with medium only) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis cell_treatment 1. Seed & Treat Cells (Include Spontaneous & Maximum Release Controls) supernatant_transfer 2. Transfer Supernatant to New Plate cell_treatment->supernatant_transfer ldh_reaction 3. Add LDH Reaction Mix (30 min incubation) supernatant_transfer->ldh_reaction stop_reaction 4. Add Stop Solution ldh_reaction->stop_reaction read_plate 5. Measure Absorbance (490 nm) stop_reaction->read_plate data_analysis 6. Calculate % Cytotoxicity read_plate->data_analysis

Workflow of the LDH cytotoxicity assay.
Part 4: Caspase-3/7 Activity Assay Protocol

This protocol is based on commercially available luminescent caspase-3/7 assay kits.

4.1. Materials:

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

4.2. Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the this compound compounds as described in the MTT assay protocol (steps 2.2.1 and 2.2.2).

  • Reagent Addition: After the desired treatment time, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate for 1-2 hours at room temperature, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

4.3. Data Analysis:

  • Subtract the background luminescence (from wells with medium only) from all readings.

  • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

Apoptosis_Pathway cluster_induction Induction cluster_pathway Apoptotic Pathway compound This compound Compound initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) compound->initiator_caspases Induces executioner_caspases Executioner Caspases (Caspase-3, -7) initiator_caspases->executioner_caspases Activates substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage Leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Simplified overview of apoptosis induction.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your cytotoxicity data, it is imperative to incorporate a system of self-validation into your experimental design.

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable. A potent, well-characterized cytotoxic agent (e.g., doxorubicin) should be used as a positive control to validate the assay's performance. The vehicle control (e.g., DMSO) ensures that the observed effects are due to the compound and not the solvent.

  • Dose-Response and Time-Course Studies: Evaluating cytotoxicity at a single concentration and time point provides a limited snapshot. Conducting dose-response studies is essential for determining the potency (IC50) of a compound. Additionally, time-course experiments can reveal the kinetics of the cytotoxic response.

  • Cell Line Authentication: Use authenticated cell lines from reputable sources (e.g., ATCC) and regularly test for mycoplasma contamination. Misidentified or contaminated cell lines can lead to erroneous and irreproducible results.

By adhering to these principles, researchers can generate a robust and trustworthy dataset that accurately reflects the cytotoxic potential of this compound compounds, thereby providing a solid foundation for further drug development efforts.

References

Synthetic Routes to Novel 4-Aminoquinoline Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4] The continued interest in this scaffold stems from its proven therapeutic value and the potential for novel derivatives to overcome drug resistance and address a wider range of diseases.[3][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for accessing novel 4-aminoquinoline derivatives, complete with mechanistic insights, comparative analysis, and detailed experimental protocols.

Strategic Approaches to the Synthesis of 4-Aminoquinolines

The synthesis of 4-aminoquinoline derivatives can be broadly categorized into two main approaches: the construction of the quinoline core followed by amination, and the direct substitution of a pre-functionalized quinoline. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Diagram 1: Overview of Synthetic Strategies

cluster_0 Core Quinoline Synthesis cluster_1 Functionalization of Pre-formed Quinolines Conrad-Limpach Conrad-Limpach 4-Hydroxyquinoline Intermediate 4-Hydroxyquinoline Intermediate Conrad-Limpach->4-Hydroxyquinoline Intermediate Cyclization SNAr Nucleophilic Aromatic Substitution (SNAr) Novel 4-Aminoquinolines Novel 4-Aminoquinolines SNAr->Novel 4-Aminoquinolines Metal Metal-Catalyzed Cross-Coupling Metal->Novel 4-Aminoquinolines Starting Materials Starting Materials Starting Materials->Conrad-Limpach Cyclization 4-Chloroquinoline Intermediate 4-Chloroquinoline Intermediate 4-Hydroxyquinoline Intermediate->4-Chloroquinoline Intermediate Chlorination 4-Chloroquinoline Intermediate->SNAr Amine Nucleophile 4-Chloroquinoline Intermediate->Metal Amine Nucleophile

Caption: A high-level overview of the primary synthetic pathways to novel 4-aminoquinoline derivatives.

Building the Quinoline Core: The Conrad-Limpach-Knorr Synthesis

A classic and reliable method for constructing the quinoline skeleton is the Conrad-Limpach-Knorr synthesis. This reaction involves the condensation of an aniline with a β-ketoester.[6][7] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate, followed by a high-temperature thermal cyclization to yield a 4-hydroxyquinoline.[7] This intermediate can then be readily converted to the corresponding 4-chloroquinoline, a versatile precursor for subsequent amination reactions.

The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the kinetically favored product is the β-aminoacrylate, which upon cyclization yields the 4-hydroxyquinoline.[1] At higher temperatures, the reaction can favor the formation of a β-ketoanilide, which leads to the isomeric 2-hydroxyquinoline (the Knorr synthesis).[8]

Diagram 2: Mechanism of the Conrad-Limpach Synthesis

Aniline Aniline Tetrahedral Intermediate Tetrahedral Intermediate Aniline->Tetrahedral Intermediate Attack on keto C Schiff Base Schiff Base Tetrahedral Intermediate->Schiff Base Dehydration β-Ketoester β-Ketoester β-Ketoester->Tetrahedral Intermediate Enamine Enamine Schiff Base->Enamine Tautomerization Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate Electrocyclization (High Temp) 4-Hydroxyquinoline 4-Hydroxyquinoline Cyclized Intermediate->4-Hydroxyquinoline Elimination of ROH

Caption: Simplified mechanism of the Conrad-Limpach reaction to form the 4-hydroxyquinoline core.

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline via Conrad-Limpach Reaction

This protocol describes the synthesis of a key intermediate for many biologically active 4-aminoquinolines.

Materials:

  • 3-Chloroaniline

  • Diethyl malonate

  • Diphenyl ether

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Step 1: Condensation. In a round-bottom flask, dissolve 3-chloroaniline (1 eq.) in ethanol. Add diethyl malonate (1.1 eq.) and a catalytic amount of sodium ethoxide. Reflux the mixture for 4 hours.

  • Step 2: Cyclization. Remove the ethanol under reduced pressure. To the resulting crude product, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250 °C for 30 minutes.

  • Step 3: Work-up. Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Collect the solid by vacuum filtration and wash with hexane to remove residual diphenyl ether.

  • Step 4: Purification. Recrystallize the crude product from ethanol to yield pure 7-chloro-4-hydroxyquinoline.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most widely employed method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with a primary or secondary amine.[3][9] This reaction is highly efficient and allows for the introduction of a wide variety of side chains at the 4-position. The reaction is typically carried out at elevated temperatures, and the use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields and cleaner products in shorter reaction times.[10][11][12]

The choice of solvent is crucial, with polar aprotic solvents such as DMSO, DMF, or NMP being commonly used.[3][10] For reactions involving less nucleophilic amines, a base such as triethylamine or potassium carbonate may be required to scavenge the HCl generated during the reaction.[3]

Protocol 2: Microwave-Assisted SNAr Synthesis of a Novel N-aryl-4-aminoquinoline

This protocol details a rapid and efficient microwave-assisted synthesis.

Materials:

  • 4,7-Dichloroquinoline

  • Substituted aniline (e.g., 3-ethoxyaniline)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide

Procedure:

  • Step 1: Reaction Setup. In a microwave-safe vial, combine 4,7-dichloroquinoline (1 eq.), the substituted aniline (1.2 eq.), and powdered sodium hydroxide (1.5 eq.) in DMSO.

  • Step 2: Microwave Irradiation. Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 20-30 minutes.[10]

  • Step 3: Work-up. After cooling, pour the reaction mixture into ice-water. The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Step 4: Purification. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent like ethanol.[13]

Amine NucleophileReaction Time (Microwave)Yield (%)Reference
n-Butylamine20 min92[10]
Aniline30 min85[10]
Piperidine20 min95[10]

Table 1: Representative yields for the microwave-assisted SNAr reaction of 4,7-dichloroquinoline with various amines.

Modern Approaches: Metal-Catalyzed Cross-Coupling Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly functionalized 4-aminoquinolines, often under milder conditions than traditional methods.[14] These methods offer access to derivatives that are difficult to synthesize via SNAr due to the electronic properties of the starting materials.

Palladium-Catalyzed Dehydrogenative Aromatization

A particularly innovative approach involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines.[3] This method allows for the one-pot synthesis of 4-aminoquinolines from readily available starting materials. The reaction typically employs a palladium(II) catalyst in the presence of an oxidant, such as copper(II) acetate, and a ligand.[3]

Diagram 3: Palladium-Catalyzed Dehydrogenative Aromatization

Dihydroquinolinone Dihydroquinolinone Enamine Intermediate Enamine Intermediate Dihydroquinolinone->Enamine Intermediate Amine Amine Amine->Enamine Intermediate 4-Aminoquinoline 4-Aminoquinoline Enamine Intermediate->4-Aminoquinoline [Pd], Oxidant Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->4-Aminoquinoline Oxidant Oxidant Oxidant->4-Aminoquinoline

Caption: A simplified workflow for the palladium-catalyzed dehydrogenative aromatization to form 4-aminoquinolines.

Protocol 3: Synthesis of a 4-Aminoquinoline via Palladium-Catalyzed Dehydrogenative Aromatization

This protocol exemplifies a modern, efficient route to 4-aminoquinolines.[3]

Materials:

  • 1-Aryl-2,3-dihydroquinolin-4(1H)-one

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,10-Phenanthroline

  • Pivalic acid

Procedure:

  • Step 1: Reaction Setup. In a sealed tube, combine the 1-aryl-2,3-dihydroquinolin-4(1H)-one (1 eq.), the amine (1.5 eq.), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 eq.), and 1,10-phenanthroline (10 mol%) in pivalic acid as the solvent.

  • Step 2: Reaction. Flush the tube with oxygen and heat the mixture at 140 °C for 4 hours.[3]

  • Step 3: Work-up. After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution. Separate the organic layer and dry over anhydrous sodium sulfate.

  • Step 4: Purification. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesBest Suited For
Conrad-Limpach - Inexpensive starting materials- Reliable for core synthesis- Harsh reaction conditions (high temp.)- Limited to 4-hydroxy/chloro intermediatesLarge-scale synthesis of core quinoline scaffolds.
SNAr (Conventional) - Broad substrate scope- Well-established- Long reaction times- High temperatures often requiredLibrary synthesis with diverse amines.[9]
SNAr (Microwave) - Rapid reaction times- Improved yields- Cleaner reactions- Requires specialized equipmentHigh-throughput synthesis and rapid lead optimization.[10][11]
Pd-Catalyzed Dehydrogenative Aromatization - Milder conditions- One-pot procedure- Access to unique derivatives- Catalyst cost and sensitivity- Ligand optimization may be neededSynthesis of highly functionalized derivatives not accessible by SNAr.[3]

Table 2: A comparative overview of the primary synthetic routes to 4-aminoquinoline derivatives.

Conclusion and Future Outlook

The synthesis of novel 4-aminoquinoline derivatives remains a vibrant area of research, driven by the immense therapeutic potential of this scaffold. While classic methods like the Conrad-Limpach and SNAr reactions continue to be valuable, modern techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling offer researchers powerful tools for the rapid and efficient generation of diverse molecular libraries. The choice of synthetic route should be carefully considered based on the target molecule, available resources, and desired scale. By understanding the principles and practicalities of these methods, researchers can effectively navigate the synthesis of novel 4-aminoquinoline derivatives for the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, step-by-step protocols to address solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its chemical structure, this compound is anticipated to have low aqueous solubility. The quinoline core is a relatively large, hydrophobic heterocyclic aromatic system. While the amino group at position 4 can act as a hydrogen bond donor and acceptor, and the fluorine atom at position 8 can increase lipophilicity, the overall molecule is expected to be sparingly soluble in water.[1] As a weak base due to the amino group, its solubility is expected to be pH-dependent, with increased solubility in acidic conditions where the amine can be protonated.

Q2: My this compound is not dissolving in my aqueous buffer. What is the likely reason?

A2: This is a common challenge for many organic molecules in drug discovery. The primary reason is that the energy required to break the compound's crystal lattice structure and create a space for it within the water-based solvent is greater than the energy released when the molecule interacts with water molecules. For this compound, the hydrophobic nature of the quinoline ring system is the dominant factor, leading to poor interactions with polar water molecules.

Q3: What is the recommended first step to systematically address solubility issues with this compound?

A3: The most critical first step is to determine the compound's baseline thermodynamic equilibrium solubility in your specific aqueous medium (e.g., water, phosphate-buffered saline). The shake-flask method is the gold-standard technique for this determination. Establishing this baseline provides a quantitative measure of the solubility challenge and allows you to assess the effectiveness of any enhancement strategies you employ.

Q4: What are the most common strategies to improve the solubility of a compound like this compound?

A4: For a weakly basic compound like this, the most common and effective strategies include:

  • pH Adjustment: Lowering the pH of the solution to protonate the amine group, thereby increasing its polarity and interaction with water.

  • Co-solvents: Using a water-miscible organic solvent (e.g., DMSO, ethanol) in your aqueous buffer to increase the overall solvating power of the mixture.[2]

  • Excipients: Employing solubility enhancers like cyclodextrins, which can form inclusion complexes with the hydrophobic parts of the molecule, effectively shielding them from the aqueous environment.[1][3][4][5][6]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a structured workflow to systematically investigate and overcome the solubility challenges of this compound.

Workflow for Troubleshooting Solubility Issues

Solubility Troubleshooting Workflow start Start: Compound Precipitation or Incomplete Dissolution determine_sol Step 1: Determine Baseline Equilibrium Solubility (Shake-Flask Method) start->determine_sol is_sol_sufficient Is solubility sufficient for the intended experiment? determine_sol->is_sol_sufficient ph_modification Step 2: Investigate pH-Dependent Solubility is_sol_sufficient->ph_modification No end_success Proceed with Experiment is_sol_sufficient->end_success Yes is_ph_sol_sufficient Is solubility sufficient in an acceptable pH range? ph_modification->is_ph_sol_sufficient co_solvent Step 3: Evaluate Co-solvent Systems is_ph_sol_sufficient->co_solvent No is_ph_sol_sufficient->end_success Yes is_co_solvent_sufficient Is solubility sufficient with an acceptable co-solvent? co_solvent->is_co_solvent_sufficient cyclodextrin Step 4: Explore Cyclodextrin Complexation is_co_solvent_sufficient->cyclodextrin No is_co_solvent_sufficient->end_success Yes is_cyclo_sufficient Is solubility sufficient with cyclodextrins? cyclodextrin->is_cyclo_sufficient is_cyclo_sufficient->end_success Yes end_fail Consider Advanced Formulation Strategies (e.g., solid dispersions, salt forms) is_cyclo_sufficient->end_fail No pH-Dependent Solubility compound_unprotonated This compound (Unprotonated, Low Solubility) compound_protonated This compound-H+ (Protonated, Higher Solubility) compound_unprotonated->compound_protonated + H+ compound_protonated->compound_unprotonated - H+ low_ph Low pH (Acidic) [H+] is high low_ph->compound_protonated Shifts equilibrium to the right high_ph High pH (Basic) [H+] is low high_ph->compound_unprotonated Shifts equilibrium to the left

References

Technical Support Center: Navigating the Scale-Up Synthesis of 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a robust and efficient synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process, starting from the commercially available 8-fluoroquinolin-4-ol. The first step involves the conversion of the hydroxyl group to a chlorine atom to produce the key intermediate, 4-chloro-8-fluoroquinoline. This is followed by a nucleophilic aromatic substitution, often a Buchwald-Hartwig amination, to introduce the amine group at the 4-position.

Synthesis_Pathway Start 8-Fluoroquinolin-4-ol Intermediate 4-Chloro-8-fluoroquinoline Start->Intermediate Chlorination (e.g., POCl3) Product This compound Intermediate->Product Amination (e.g., Buchwald-Hartwig)

Caption: General synthetic route to this compound.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that may arise during the scale-up synthesis of this compound.

Step 1: Chlorination of 8-Fluoroquinolin-4-ol

Q1: I am observing low yields and incomplete conversion during the chlorination of 8-fluoroquinolin-4-ol to 4-chloro-8-fluoroquinoline. What are the likely causes and how can I improve the reaction?

A1: Low yields in the chlorination step are often due to insufficient reactivity of the chlorinating agent, suboptimal reaction temperature, or the presence of moisture.

  • Causality: The conversion of a hydroxyl group to a chlorine on an electron-deficient quinoline ring can be challenging. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[1] The reaction mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Incomplete reaction can result from the equilibrium not being driven to the product side or from degradation of the starting material or product under harsh conditions.

  • Troubleshooting Steps:

    • Reagent Choice and Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. For scale-up, a 3-5 fold excess of POCl₃ is often employed.

    • Temperature and Reaction Time: This reaction typically requires elevated temperatures. A good starting point is refluxing in POCl₃ (boiling point ~107 °C). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Insufficient heating will lead to incomplete conversion, while prolonged heating at very high temperatures can lead to charring and byproduct formation.

    • Moisture Control: The presence of water will consume the chlorinating agent and can lead to the formation of undesired byproducts. Ensure all glassware is thoroughly dried and that the starting material is anhydrous.

    • Use of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction. However, this should be used with caution as it can also promote side reactions.

Q2: I am observing the formation of a dark, tarry substance during the chlorination reaction, making work-up and purification difficult. How can I prevent this?

A2: The formation of tar is a common issue in high-temperature reactions involving quinoline derivatives, often due to polymerization or decomposition.[2]

  • Causality: The highly acidic and dehydrating conditions of hot phosphorus oxychloride can promote side reactions, leading to the formation of polymeric materials.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating. While the reaction requires heat, maintaining a controlled temperature just sufficient for the reaction to proceed at a reasonable rate is crucial.

    • Reaction Time: Do not prolong the reaction unnecessarily. Once the starting material is consumed (as monitored by TLC/HPLC), proceed with the work-up.

    • Controlled Addition: For larger scale reactions, consider a slow, controlled addition of the 8-fluoroquinolin-4-ol to the hot POCl₃. This can help to manage the exotherm and minimize localized overheating.

    • Work-up Procedure: A careful work-up is critical. Quenching the reaction mixture by slowly and cautiously adding it to ice-water is a standard procedure. This must be done in a well-ventilated fume hood with appropriate personal protective equipment, as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

Step 2: Buchwald-Hartwig Amination of 4-Chloro-8-fluoroquinoline

Q3: My Buchwald-Hartwig amination of 4-chloro-8-fluoroquinoline is sluggish, with low conversion to the desired this compound. What factors should I investigate?

A3: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][4]

  • Causality: The Buchwald-Hartwig reaction involves a catalytic cycle with a palladium catalyst.[3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation of the amine by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Any factor that inhibits one of these steps will slow down or stop the reaction.

  • Optimization Parameters:

ParameterRecommended Starting PointRationale and Optimization Strategy
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. For Pd(II) precursors, an in-situ reduction to Pd(0) is required.
Ligand Xantphos, XPhos, or RuPhosThe choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered biaryl phosphine ligands are often effective.[3] Screening different ligands is recommended.
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but potassium phosphate can be a milder alternative if the substrate is base-sensitive.
Solvent Toluene or DioxaneThe solvent must be anhydrous and capable of dissolving the reactants. Toluene is a good first choice. Dioxane is also effective but is a solvent of concern for environmental and safety reasons.
Temperature 80-110 °CThe reaction typically requires heating. The optimal temperature will depend on the specific catalyst system and substrates.

Q4: I am observing significant amounts of hydrodehalogenation (replacement of chlorine with hydrogen) as a side product. How can I minimize this?

A4: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[3]

  • Causality: This side reaction can occur through a β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination. It can also be promoted by certain ligands and reaction conditions.

  • Preventative Measures:

    • Ligand Selection: The choice of ligand can significantly influence the extent of hydrodehalogenation. Bulky, electron-rich ligands often suppress this side reaction.

    • Base Selection: Using a weaker base, such as K₂CO₃ or Cs₂CO₃, may reduce the rate of β-hydride elimination, although this may also slow down the desired amination reaction.

    • Water Content: While a small amount of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excessive water can promote hydrodehalogenation. Ensure anhydrous conditions.

Purification of this compound

Q5: I am struggling with the purification of the final product. What are the common impurities and the best methods for their removal on a larger scale?

A5: Common impurities include unreacted starting materials, the hydrodehalogenated byproduct, and residual palladium catalyst.[5][6][7]

  • Impurity Profile and Purification Strategy:

ImpurityOriginRecommended Purification Method
4-Chloro-8-fluoroquinolineUnreacted starting materialRecrystallization. The starting material is generally less polar than the product.
8-FluoroquinolineHydrodehalogenation byproductColumn chromatography can be effective, but for scale-up, a carefully optimized recrystallization is preferred. A solvent system where the byproduct has higher solubility than the product should be chosen.
Residual PalladiumCatalyst from the amination stepThe product can be treated with a palladium scavenger, such as activated carbon or a functionalized silica gel, followed by filtration.
Ligand-related byproductsFrom the Buchwald-Hartwig reactionThese are often removed during recrystallization or chromatography.
  • Detailed Purification Protocol (Recrystallization):

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during the synthesis of this compound?

A1: Safety is paramount. Key safety considerations include:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.[8]

  • 4-Chloro-8-fluoroquinoline: Can cause skin and eye irritation.[9] Wear appropriate PPE.

  • Palladium Catalysts and Ligands: Many are air and moisture sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Q2: Can I use a different amination method instead of the Buchwald-Hartwig reaction?

A2: Yes, other methods for C-N bond formation exist, such as traditional nucleophilic aromatic substitution (SNAr). However, the Buchwald-Hartwig amination is often preferred for its milder reaction conditions and broader substrate scope.[3] An SNAr reaction would likely require higher temperatures and pressures and may not be as efficient for this substrate.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What is the role of the fluorine atom at the 8-position?

A4: The fluorine atom at the 8-position can influence the electronic properties of the quinoline ring, potentially affecting the reactivity of the 4-position.[10] In a pharmaceutical context, fluorine substitution is often used to improve metabolic stability and binding affinity to biological targets.[11]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-8-fluoroquinoline
  • Materials:

    • 8-Fluoroquinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a well-ventilated fume hood, charge a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer with phosphorus oxychloride (3-5 equivalents).

    • Heat the POCl₃ to reflux (approximately 107 °C).

    • Slowly and cautiously add 8-fluoroquinolin-4-ol (1 equivalent) in portions to the refluxing POCl₃.

    • Continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-8-fluoroquinoline.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • Materials:

    • 4-Chloro-8-fluoroquinoline

    • Ammonia source (e.g., ammonia in dioxane or ammonium chloride with a strong base)

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., NaOt-Bu)

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

    • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

    • Add 4-chloro-8-fluoroquinoline (1 equivalent), the ammonia source (e.g., 1.5-2 equivalents), and the base (e.g., 1.5-2 equivalents).

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

V. Visualization of Troubleshooting Logic

troubleshooting_flowchart cluster_chlorination Step 1: Chlorination cluster_amination Step 2: Amination cluster_purification Purification LowYield_C Low Yield / Incomplete Conversion Check_Reagent_C Reagent Stoichiometry LowYield_C->Check_Reagent_C Investigate Check_Temp_C Temperature LowYield_C->Check_Temp_C Investigate Check_Moisture_C Moisture Content LowYield_C->Check_Moisture_C Investigate TarFormation Tar Formation Control_Temp Temperature Control TarFormation->Control_Temp Mitigate Control_Time Reaction Time TarFormation->Control_Time Mitigate Controlled_Addition Controlled Addition TarFormation->Controlled_Addition Mitigate LowYield_A Sluggish Reaction / Low Yield Screen_Catalyst Catalyst LowYield_A->Screen_Catalyst Optimize Screen_Ligand Ligand LowYield_A->Screen_Ligand Optimize Screen_Base Base LowYield_A->Screen_Base Optimize Screen_Solvent Solvent LowYield_A->Screen_Solvent Optimize SideProduct Hydrodehalogenation Change_Ligand Ligand Selection SideProduct->Change_Ligand Minimize Change_Base Base Selection SideProduct->Change_Base Minimize Anhydrous_Conditions Anhydrous Conditions SideProduct->Anhydrous_Conditions Minimize Impurity_P Persistent Impurities Recrystallization Recrystallization Impurity_P->Recrystallization Purify Column_Chromatography Column Chromatography Impurity_P->Column_Chromatography Purify Scavenger Palladium Scavenger Impurity_P->Scavenger Purify

Caption: A logical guide for troubleshooting common issues in the synthesis of this compound.

VI. References

  • Echemi. (n.d.). 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Chloro-8-fluoroquinoline. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024, March 31). Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 8-Fluoroquinolin-4-ol. Retrieved from --INVALID-LINK--

  • Labscoop. (n.d.). 4-Chloro-8-fluoroquinoline, 5G. Retrieved from --INVALID-LINK--

  • TCI AMERICA. (n.d.). 4-Chloro-8-fluoroquinoline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines. Retrieved from --INVALID-LINK--

  • Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. (n.d.). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 8-FLUORO-4-HYDROXYQUINOLINE synthesis. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 8-Fluoro-4-hydroxyquinoline. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. Retrieved from --INVALID-LINK--

  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2015, February 27). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from --INVALID-LINK--

  • ScienceDirect. (n.d.). Identification and Determination of Impurities in Drugs. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). RU2049778C1 - Method of synthesis of 8-chloroquinolone derivative. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US8329871B2 - Process of purifying coagulation factor VIII. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 8-Fluoroquinolin-4-amine Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification of 8-fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the functionalization of this versatile scaffold.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the chemical modification of this compound, providing potential causes and actionable solutions.

Question 1: I am observing low to no conversion in my N-arylation reaction (e.g., Buchwald-Hartwig amination) with this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Buchwald-Hartwig amination is a frequent challenge, often stemming from suboptimal catalyst systems, base selection, or solvent choice. The electronic properties of this compound, specifically the electron-donating nature of the amino group and the electron-withdrawing effect of the fluorine atom, can influence the reactivity of the system.

Potential Causes & Solutions:

  • Catalyst System Inactivity: The choice of palladium precursor and phosphine ligand is critical.[1][2]

    • Insight: The ligand's steric bulk and electronic properties directly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3] For an electron-rich amine like this compound, a sufficiently electron-rich and bulky ligand is often necessary to promote the desired coupling.

    • Recommendation:

      • Ligand Screening: If using a general ligand like P(o-tol)3, consider switching to more specialized biarylphosphine ligands such as XPhos, SPhos, or BrettPhos, which have proven effective for challenging aminations.[2][3] BrettPhos, in particular, is known to be effective for the monoarylation of primary amines.[2]

      • Precatalyst: Utilize a well-defined palladium precatalyst, such as a Pd(I) dimer, which can offer greater stability and reproducibility.[4]

  • Inappropriate Base: The strength and solubility of the base are crucial for the deprotonation of the amine to form the active nucleophile.[3]

    • Insight: A base that is too weak will not generate a sufficient concentration of the amidopalladium intermediate, while an overly strong, sterically hindered base might be required to avoid unwanted side reactions.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[5] If you observe decomposition of starting materials, consider a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[6][7]

    • Insight: Aprotic polar solvents are generally preferred as they can help to solubilize the reactants and intermediates without interfering with the catalytic cycle.[8] Protic solvents like ethanol can sometimes inhibit the reaction.[7]

    • Recommendation: Toluene is a standard solvent for this reaction.[9] However, if solubility is an issue, consider switching to dioxane or DMF. Be aware that DMF can sometimes act as a ligand and influence the catalyst's activity.

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd2(dba)3Pd(OAc)2[Pd(I) dimer precatalyst]
Ligand XPhosSPhosBrettPhos
Base NaOtBuCs2CO3K3PO4
Solvent TolueneDioxaneDMF

Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) on the fluoro group of this compound, but the reaction is sluggish. How can I drive it to completion?

Answer:

While the fluorine atom activates the quinoline ring towards nucleophilic attack, the reaction rate can be slow without appropriate conditions.

Potential Causes & Solutions:

  • Insufficient Activation: The electron-donating amino group at the 4-position can reduce the electrophilicity of the C-F bond at the 8-position, making substitution more difficult.

    • Insight: SNAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[10] While the quinoline nitrogen provides some activation, it may not be sufficient.

    • Recommendation:

      • Protecting Group: Consider protecting the 4-amino group with an electron-withdrawing group like acetyl or Boc.[11][12] This will increase the electrophilicity of the quinoline ring and facilitate the SNAr reaction. The protecting group can be removed in a subsequent step.

      • Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier.[13] Consider moving from room temperature to reflux conditions.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[6]

    • Insight: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus increasing its reactivity.

    • Recommendation: Use solvents like DMSO, DMF, or NMP.[13]

Question 3: My reaction is producing a significant amount of diarylation product when I only want monoarylation of the 4-amino group. How can I improve selectivity?

Answer:

Diarylation is a common side reaction, especially with primary amines. Achieving mono-selectivity often requires careful control of reaction conditions.

Potential Causes & Solutions:

  • Reaction Stoichiometry: An excess of the aryl halide or prolonged reaction times can favor the second arylation.

    • Recommendation: Use a slight excess of the this compound relative to the aryl halide (e.g., 1.1 to 1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting amine is consumed.

  • Ligand Choice: The steric bulk of the phosphine ligand can control the accessibility of the catalyst to the monoarylated product.

    • Insight: A bulky ligand can create a sterically hindered environment around the palladium center, making the oxidative addition of the second aryl halide to the palladium-bound monoarylated amine less favorable.

    • Recommendation: Employ bulky biarylphosphine ligands like BrettPhos, which has been shown to be effective for the selective monoarylation of primary amines.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for modifying the 4-amino group of this compound?

A1: The most versatile and widely used method for N-arylation or N-alkylation of an aromatic amine like this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance, making it ideal for complex molecule synthesis.[2] For simpler modifications, such as acylation, standard conditions using an acyl chloride or anhydride with a non-nucleophilic base like triethylamine or pyridine are typically effective.

Q2: Do I need to protect the 4-amino group when performing modifications on other parts of the this compound molecule?

A2: It depends on the nature of the subsequent reaction. The 4-amino group is a nucleophile and can react with electrophiles.[11] If you are performing a reaction that involves a strong electrophile and you want to avoid side reactions at the amino group, protection is recommended.[12] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced and removed under specific conditions.[15]

Q3: How does the fluorine at the 8-position influence the reactivity of the 4-amino group?

A3: The fluorine atom at the 8-position has an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the 4-amino group. However, this effect is generally not strong enough to prevent its participation in most coupling reactions. The primary role of the fluorine is to modulate the electronic properties of the quinoline ring, which can be beneficial for biological activity.[16]

Q4: What analytical techniques are essential for monitoring the progress of these reactions and characterizing the products?

A4: A combination of techniques is recommended for robust analysis.[17]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of products in real-time.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the modified product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the palladium-catalyzed N-arylation of this compound. Optimization of the ligand, base, and temperature may be necessary for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (1-2 mol%) and XPhos (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv), the aryl halide (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow & Pathway Diagrams

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative_Addition_Complex Ar-X Amine_Coordination [Ar-Pd(II)(L2)(RNH2)]+X- Oxidative_Addition_Complex->Amine_Coordination RNH2 Amidopalladium_Complex Ar-Pd(II)(L2)-NHR Amine_Coordination->Amidopalladium_Complex -HX, Base Amidopalladium_Complex->Pd(0)L2 Reductive Elimination (forms Ar-NHR) SNAr_Mechanism reactant This compound + Nu- intermediate Meisenheimer Complex (negatively charged intermediate) reactant->intermediate Nucleophilic Attack product 8-Substituted-quinolin-4-amine + F- intermediate->product Loss of Leaving Group (F-)

References

Technical Support Center: Troubleshooting 8-Fluoroquinolin-4-amine NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR spectral interpretation of 8-Fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in analyzing the NMR spectra of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues and explain the underlying principles.

Section 1: Understanding the Expected Spectrum

Before troubleshooting, it's crucial to have a clear understanding of what a clean NMR spectrum of this compound should look like. This fluorinated quinoline derivative presents a unique set of signals that, when correctly interpreted, can confirm its structure and purity.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H and ¹³C NMR Chemical Shifts:

To provide a practical reference, the following table summarizes the predicted chemical shifts. These values are estimates and can vary depending on the solvent and concentration.[2][3]

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-2~8.5 - 8.7C-2: ~150 - 152Downfield due to proximity to the nitrogen atom.
H-3~6.5 - 6.7C-3: ~110 - 112Upfield due to the influence of the amino group.
H-5~7.6 - 7.8C-4: ~155 - 157Quaternary carbon, no proton signal.
H-6~7.3 - 7.5C-4a: ~148 - 150Quaternary carbon, no proton signal.
H-7~7.1 - 7.3C-5: ~125 - 127
NH₂~5.0 - 6.0 (broad)C-6: ~128 - 130Chemical shift is highly dependent on solvent and concentration; may exchange with D₂O.[4]
C-7: ~118 - 120Influenced by the fluorine atom.
C-8: ~158 - 160 (doublet due to C-F coupling)Directly attached to fluorine, significant downfield shift and coupling.
C-8a: ~140 - 142Quaternary carbon, no proton signal.

Section 2: Common Troubleshooting Scenarios

This section addresses specific problems you might encounter during the acquisition and interpretation of your NMR spectra for this compound.

Q2: My aromatic signals are overlapping and difficult to interpret. What can I do?

A2: Overlapping aromatic signals are a common challenge. Here are a few strategies to resolve them:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your compound's protons, potentially resolving the overlap.[4] For instance, if you are using CDCl₃, trying a more aromatic solvent like benzene-d₆ or a more polar one like DMSO-d₆ can induce different shielding effects and spread out the signals.[4][5]

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often leading to better resolution.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals even when they are close together.

Q3: I see broad peaks in my spectrum. What is causing this and how can I fix it?

A3: Peak broadening can arise from several factors:

  • Poor Shimming: The homogeneity of the magnetic field is critical for sharp peaks.[6] Carefully re-shimming the spectrometer is the first step to address broad lines.[6]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[7] Try diluting your sample.[7]

  • Insoluble Material: The presence of suspended particles will severely degrade spectral quality.[7][8][9] Ensure your sample is fully dissolved. If necessary, filter it through a small plug of cotton wool in a pipette.[8][9]

  • Paramagnetic Impurities: Contamination with paramagnetic substances (e.g., transition metals) can cause significant line broadening.[10] Ensure all glassware is scrupulously clean.

Q4: I have an unexpected peak that I can't assign to my compound. How do I identify it?

A4: Unidentified peaks are often due to impurities. Here's a systematic approach to identify them:

  • Check for Common Solvents: Residual solvents from the synthesis or purification steps are frequent culprits. Refer to published tables of NMR chemical shifts for common laboratory solvents.[11][12][13] For example, a peak around 2.50 ppm in DMSO-d₆ is characteristic of residual DMSO.[14][15]

  • Water Peak: A broad singlet, often around 1.55 ppm in CDCl₃ or 3.33 ppm in DMSO-d₆, is typically due to water.[14][15] Its chemical shift can be variable.[15]

  • D₂O Exchange: To confirm if a peak is from an exchangeable proton like an amine (NH₂) or hydroxyl (OH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[4]

  • Grease: Peaks from silicone grease used in glassware joints can sometimes appear in your spectrum. These are typically found in the upfield region.

Q5: The integration of my peaks doesn't match the expected proton ratios. What could be wrong?

A5: Inaccurate integration can be misleading. Consider the following:

  • Phasing: Improper phasing of the spectrum can lead to integration errors. Re-process the spectrum and carefully adjust the phase.

  • Baseline Correction: A distorted baseline will also affect the accuracy of the integration. Apply a baseline correction algorithm during processing.

  • Signal Saturation: If some of your signals are extremely intense (e.g., a solvent peak), it can affect the receiver gain and lead to non-quantitative integration for other peaks.[16] You might need to adjust acquisition parameters or use solvent suppression techniques.[16]

  • Relaxation Times: Protons with very different relaxation times (T₁) may not integrate properly with standard acquisition parameters. This is particularly true for quaternary carbons in ¹³C NMR.

Section 3: Experimental Protocols and Data Presentation

To ensure reproducible and high-quality results, follow these detailed protocols for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

A well-prepared sample is the foundation of a good NMR spectrum.[8][10]

  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][10]

  • Dissolution: Gently vortex or shake the vial to ensure the sample is completely dissolved.[8] Visually inspect for any suspended particles.

  • Filtering (if necessary): If you observe any solid particles, filter the solution through a pipette with a small cotton wool plug into a clean NMR tube.[8][9]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.[8]

  • Capping: Cap the NMR tube securely.

Data Summary Table: Common Deuterated Solvents and Their Residual Peaks

This table provides a quick reference for identifying common solvent peaks in your spectra.[13][15]

Deuterated Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Water Peak (ppm)
Chloroform-d (CDCl₃)7.26 (singlet)77.16 (triplet)~1.56
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.50 (quintet)39.52 (septet)~3.33
Acetone-d₆2.05 (quintet)29.84 (septet), 206.26 (singlet)~2.84
Methanol-d₄3.31 (quintet), 4.87 (singlet, OH)49.00 (septet)~4.87
Benzene-d₆7.16 (singlet)128.06 (triplet)~0.40

Section 4: Visualizing Troubleshooting Logic

To aid in diagnosing spectral issues, the following flowchart illustrates a systematic troubleshooting workflow.

troubleshooting_workflow NMR Troubleshooting Workflow start Spectrum Acquired check_peaks Are all expected peaks present and sharp? start->check_peaks broad_peaks Broad Peaks Observed check_peaks->broad_peaks No unexpected_peaks Unexpected Peaks Present? check_peaks->unexpected_peaks Yes shim Re-shim the spectrometer broad_peaks->shim concentration Check sample concentration shim->concentration filter Filter sample to remove particulates concentration->filter filter->start solvent_check Check for residual solvent peaks unexpected_peaks->solvent_check Yes integration_issue Incorrect Integration? unexpected_peaks->integration_issue No water_check Check for water peak solvent_check->water_check d2o_exchange Perform D₂O exchange water_check->d2o_exchange d2o_exchange->integration_issue phasing Re-process with careful phasing integration_issue->phasing Yes good_spectrum Spectrum is of good quality. Proceed with interpretation. integration_issue->good_spectrum No baseline Apply baseline correction phasing->baseline baseline->good_spectrum end Interpretation Complete good_spectrum->end

Caption: A flowchart for systematic NMR troubleshooting.

References

Technical Support Center: Synthesis of 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 8-Fluoroquinolin-4-amine. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a primary focus on anticipating and preventing common side reactions. Our goal is to empower you with the technical knowledge and practical insights necessary to achieve high yields and purity in your experiments.

Introduction: The Synthetic Landscape

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The most prevalent and industrially scalable approach involves a two-step sequence: the chlorination of 8-fluoro-4-hydroxyquinoline to yield 4-chloro-8-fluoroquinoline, followed by a nucleophilic aromatic substitution (SNAr) with an amine source. An increasingly popular alternative for the C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination.

This guide will delve into the potential pitfalls of these synthetic routes and provide robust troubleshooting strategies to mitigate the formation of unwanted byproducts.

Troubleshooting Guide: Preventing Side Reactions

This section is structured in a question-and-answer format to directly address the challenges you may encounter during the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Route

Q1: My SNAr reaction with ammonia is sluggish and gives a low yield of this compound. What are the likely causes and how can I improve the conversion?

A1: Low conversion in the amination of 4-chloro-8-fluoroquinoline is a common issue that can stem from several factors. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic attack.[1] However, the reaction kinetics can be influenced by the following:

  • Insufficient Reaction Temperature and Pressure: The direct amination with ammonia often requires elevated temperatures and pressures to proceed at a reasonable rate.[2]

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents like ethanol or isopropanol can facilitate the reaction, but aprotic polar solvents such as DMSO or NMP can also be effective, particularly in microwave-assisted syntheses.[2][3]

  • Weak Nucleophilicity of Ammonia: Ammonia is a relatively weak nucleophile.

Troubleshooting Protocol:

  • Increase Reaction Temperature: If using a sealed vessel, gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Optimize Solvent System: If the reaction is slow in an alcohol, consider switching to a higher-boiling point solvent like n-butanol or using a polar aprotic solvent like DMSO, which can accelerate SNAr reactions.[3]

  • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3]

  • Consider an Alternative Ammonia Source: Using a solution of ammonia in an alcohol or an ammonium salt with a suitable base might offer better results than bubbling ammonia gas.

Q2: I am observing a significant amount of 8-fluoro-4-hydroxyquinoline as a byproduct. What is the cause of this hydrolysis and how can I prevent it?

A2: The formation of 8-fluoro-4-hydroxyquinoline is a classic example of a hydrolysis side reaction. The 4-chloro-8-fluoroquinoline starting material is susceptible to hydrolysis, especially under basic or heated conditions in the presence of water.

Root Cause Analysis:

  • Presence of Water: Trace amounts of water in the reactants or solvent can lead to the hydrolysis of the starting material.

  • Reaction with Hydroxide Ions: If a strong base is used in a protic solvent, the generation of hydroxide ions can compete with the desired amination reaction.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • Choice of Base: If a base is required, use a non-nucleophilic base like potassium carbonate or a hindered amine base like triethylamine.[4]

  • Control of Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis. Monitor the reaction closely and work it up as soon as it reaches completion.

Q3: My final product is contaminated with a higher molecular weight impurity. Could this be a dimerization product?

A3: While less common, the formation of dimeric or oligomeric byproducts is possible, especially under harsh reaction conditions or if the starting materials are not pure.

Potential Dimerization Pathways:

  • Self-Condensation: The newly formed 4-amino group of the product could potentially react with another molecule of 4-chloro-8-fluoroquinoline, leading to a diarylamine byproduct.

  • Radical-Mediated Coupling: Under certain conditions, radical intermediates could lead to undesired coupling reactions.

Mitigation Strategies:

  • Use of Excess Amine: Employing a significant excess of the amine nucleophile can help to outcompete the product for reaction with the starting material.

  • Controlled Addition: For highly reactive systems, the slow addition of the 4-chloro-8-fluoroquinoline to the amine solution can help to maintain a low concentration of the electrophile and minimize self-condensation.

  • Degas Solvents: To minimize the risk of radical reactions, consider degassing the solvent prior to use.

Buchwald-Hartwig Amination Route

Q1: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but the reaction is not proceeding. What are the common pitfalls?

A1: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[5][6]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Additionally, certain functional groups on the substrate or impurities can act as catalyst poisons.[6]

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich ligands are often required for challenging substrates.[7]

  • Inappropriate Base: The base plays a critical role in the deprotonation of the amine and the regeneration of the active catalyst. The strength and solubility of the base are important factors.

Troubleshooting Protocol:

Problem Potential Cause Recommended Solution
No Reaction Inactive catalystUse a pre-catalyst or ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate ligandScreen a variety of phosphine ligands (e.g., BINAP, XPhos, SPhos) to find the optimal one for your substrate.[5][7]
Incorrect baseSodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases. Ensure the base is fresh and anhydrous.[6]
Low Yield Suboptimal temperatureThe reaction temperature may need to be optimized. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.
Solvent effectsToluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous.

Q2: I am observing the formation of dehalogenated 8-fluoroquinoline as a side product. What is causing this?

A2: The formation of the dehalogenated arene is a known side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[5]

Mechanism of Dehalogenation:

This side reaction can occur through a β-hydride elimination from a palladium-amide intermediate, which then undergoes reductive elimination to form the dehalogenated product.[5]

Prevention Strategies:

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bidentate phosphine ligands are sometimes used to suppress this side reaction.[5]

  • Careful Control of Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to minimize this side reaction.

  • Amine Substrate: The structure of the amine can also play a role. If possible, using an amine without β-hydrogens can prevent this side reaction, although this is not an option when synthesizing the primary amine.

Frequently Asked Questions (FAQs)

Q: What is the role of the fluorine atom at the 8-position? Does it influence side reactions?

A: The fluorine atom at the 8-position has a significant electronic effect on the quinoline ring. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the ring in several ways:

  • Activation towards Nucleophilic Attack: The electron-withdrawing nature of the fluorine can further activate the C4-position towards nucleophilic aromatic substitution, potentially allowing for milder reaction conditions compared to an unsubstituted quinoline.[8]

  • Potential for Ortho-Lithiation: In certain reactions involving strong organolithium bases, the fluorine atom can direct ortho-lithiation, which could lead to side products if not properly controlled.[9] However, in the context of SNAr or Buchwald-Hartwig amination, this is less of a concern.

  • Stability of Intermediates: The fluorine atom can influence the stability of intermediates in the reaction pathway, which can affect the overall reaction rate and product distribution.

Q: What are the best practices for purifying this compound?

A: The purification of this compound will depend on the nature of the impurities present.

  • Column Chromatography: This is a versatile method for separating the desired product from starting materials and side products. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.[2]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The free amine can then be regenerated by the addition of a base.[10]

Q: How can I confirm the structure and purity of my final product?

A: A combination of analytical techniques should be used to confirm the identity and purity of your synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product.[2]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H bonds of the amine.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-8-fluoroquinoline

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add 8-fluoro-4-hydroxyquinoline. Slowly and carefully add an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) until the product precipitates.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 4-chloro-8-fluoroquinoline.[2]

Protocol 2: SNAr Amination of 4-Chloro-8-fluoroquinoline
  • Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-8-fluoroquinoline in a suitable alcohol (e.g., ethanol).

  • Amine Addition: Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.

  • Reaction: Heat the sealed vessel to the desired temperature (e.g., 120-150 °C) and maintain for the required reaction time.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield this compound.[2]

Visualizing Reaction Pathways

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Pathway cluster_1 Hydrolysis Side Reaction Start 4-Chloro-8-fluoroquinoline Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + NH3 Product This compound Intermediate->Product - Cl- Start_Side 4-Chloro-8-fluoroquinoline Side_Product 8-Fluoro-4-hydroxyquinoline Start_Side->Side_Product + H2O (Trace Moisture)

Caption: Desired SNAr pathway and a common hydrolysis side reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amine_Complex Amine-Pd(II) Complex OxAdd->Amine_Complex Amido_Complex Amido-Pd(II) Complex Amine_Complex->Amido_Complex - HX Amido_Complex->Pd0 Reductive Elimination Product This compound Amido_Complex->Product ArX 4-Chloro-8-fluoroquinoline ArX->OxAdd Amine NH3 Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Stability Testing of 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 8-Fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a potent building block in medicinal chemistry, understanding its stability in various solvents is critical for ensuring the integrity of experimental data, the viability of formulations, and the overall success of a research endeavor.

This document provides a structured approach to stability testing, offering frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols. The methodologies described herein are grounded in established principles of analytical chemistry and are aligned with international regulatory standards to ensure data robustness and reliability.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on the structure, an aromatic amine on a quinoline ring system, the primary degradation concerns are oxidation and photodegradation . The amine group is susceptible to oxidation, which can lead to the formation of colored impurities (often nitro or nitroso compounds) and potential dimerization. The quinoline ring itself is a chromophore, making the molecule susceptible to degradation upon exposure to UV or visible light. Hydrolysis is a lesser, but still possible, concern, particularly at extreme pH values.

Q2: Which solvents are recommended for preparing stock solutions of this compound to maximize stability?

A2: For short-to-medium term storage, high-purity, anhydrous aprotic solvents are generally preferred.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).

  • Rationale: These solvents are less likely to participate in degradation reactions compared to protic solvents. DMSO and DMF are excellent solubilizing agents for this class of compound. Always use fresh, high-purity solvents, as impurities like peroxides (in ethers) or water can accelerate degradation.

Q3: My solution of this compound in methanol turned yellow/brown overnight. What happened?

A3: This is a classic sign of oxidative degradation. Protic solvents like methanol can facilitate oxidation, and the color change indicates the formation of chromophoric degradation products. It is also possible that the methanol contained impurities. To confirm, you should analyze the solution by HPLC-UV/MS to identify the new, colored species. For immediate prevention, prepare fresh solutions daily and store them protected from light and air (e.g., in amber vials with a nitrogen headspace).

Q4: How do I design a basic stability study for this compound in a new solvent system?

A4: A fundamental study involves preparing a solution of known concentration, dividing it into aliquots, and storing them under defined conditions. You should analyze the "time zero" (t=0) sample immediately. Subsequent samples should be analyzed at predetermined time points (e.g., 1, 4, 8, 24 hours; 3, 7, 14 days) and under different conditions (e.g., room temperature, 4°C, 40°C, protected from light vs. exposed to light). The analysis is typically performed using a stability-indicating HPLC method that can separate the parent compound from its degradants.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom Potential Cause Troubleshooting Action & Rationale
Small, new peaks appear over time, even in control samples.Solvent Degradation or Impurities. 1. Run a solvent blank: Inject only the solvent you are using for dilution. If peaks are present, the solvent is contaminated or degrading. 2. Use fresh, HPLC-grade solvent: Old solvents can accumulate impurities. Acetonitrile, for example, can slowly hydrolyze to form acetic acid and ammonia.
A large, broad peak appears at a different retention time.Compound Precipitation. 1. Check solubility: The concentration may be too high for the chosen solvent, especially if the temperature has fluctuated. 2. Visually inspect the solution: Look for particulate matter. If present, filter the sample before injection. Consider reducing the concentration.
Multiple new peaks appear rapidly, especially in heated or light-exposed samples.Forced Degradation. This is the expected outcome of a stress study. The goal now is to identify these peaks. Use a mass spectrometer (LC-MS) detector to get mass information for each new peak, which provides clues to its structure (e.g., an increase of 16 amu suggests oxidation).[1][2][3]
Issue 2: Poor Recovery or Loss of Analyte

| Symptom | Potential Cause | Troubleshooting Action & Rationale | | :--- | :--- | | The peak area of this compound consistently decreases over a short time. | Adsorption to Surfaces. | 1. Change vial type: The compound may be adsorbing to glass surfaces. Try using polypropylene or silanized glass vials. 2. Check the HPLC system: The compound could be adsorbing to column frits or tubing. Perform a system flush with a strong solvent. | | Recovery is low across all time points, including t=0. | Inaccurate Standard Preparation or Degradation on Preparation. | 1. Verify weighing and dilution: Double-check all calculations and ensure the balance is calibrated. 2. Prepare standards in a different solvent: Use a trusted, stable solvent like DMSO for the primary stock to rule out immediate degradation upon dissolution. |

Troubleshooting Decision Workflow

This diagram outlines a logical flow for diagnosing stability issues.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Stability Issue Observed\n(e.g., New Peaks, Low Recovery)", fillcolor="#FBBC05", fontcolor="#202124"]; check_controls [label="Analyze Control Samples\n(t=0, Blank Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; issue_in_blank [label="Issue Present in\nSolvent Blank?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue_at_t0 [label="Issue Present at t=0?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Branches from Blank Check bad_solvent [label="Source New, High-Purity Solvent.\nRe-run Blank.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Branches from t=0 Check bad_prep [label="Review Sample Prep:\n- Weighing/Dilution Error?\n- Immediate Degradation?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adsorption [label="Investigate Adsorption:\n- Use Polypropylene Vials\n- Check HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Degradation Path degradation [label="Issue is Time/Stress Dependent:\nTrue Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterize Degradants:\n- Use LC-MS for Mass ID\n- Perform Forced Degradation Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitigate [label="Mitigate Degradation:\n- Change Solvent\n- Protect from Light/Air\n- Adjust pH/Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_controls; check_controls -> issue_in_blank; issue_in_blank -> bad_solvent [label="Yes"]; issue_in_blank -> issue_at_t0 [label="No"]; issue_at_t0 -> bad_prep [label="Yes\n(Low Recovery)"]; issue_at_t0 -> adsorption [label="Yes\n(Low Recovery)"]; bad_prep -> start [style=dashed]; adsorption -> start [style=dashed]; issue_at_t0 -> degradation [label="No"]; degradation -> characterize -> mitigate; }

Troubleshooting Decision Workflow for Stability Issues.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. This is a prerequisite for any quantitative stability study.

Rationale: A stability-indicating method is one that is validated to provide accurate measurements of the active ingredient's concentration without interference from degradants, impurities, or excipients. This is a core requirement of regulatory guidelines like the ICH Q1A.[4][5][6]

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Forced Degradation: To generate degradants, you must stress the compound.[7] Prepare separate solutions (~100 µg/mL) of this compound in a mild solvent (e.g., 50:50 ACN:Water) and subject them to the following conditions:

    • Acidic: Add 0.1 M HCl, heat at 60°C for 4 hours.

    • Basic: Add 0.1 M NaOH, heat at 60°C for 4 hours.

    • Oxidative: Add 3% H₂O₂, leave at room temperature for 4 hours.

    • Photolytic: Expose to a photostability chamber (per ICH Q1B) or direct sunlight for 24 hours.[4]

    • Thermal: Heat at 80°C for 24 hours.

  • Method Development:

    • Start with a generic gradient method (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in ACN).

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 254 nm, 280 nm, and max absorbance).

  • Optimization: Inject a mixture of the stressed samples. Your goal is to achieve baseline separation between the main this compound peak and all degradation peaks. Adjust the gradient slope, mobile phase composition, and pH to optimize the separation.

  • Validation: Once separation is achieved, perform a peak purity analysis using the DAD to confirm that the parent peak is spectrally pure and not co-eluting with any degradants. This confirms the method is "stability-indicating."

Protocol 2: Comparative Stability Study in Different Solvents

Objective: To quantify the stability of this compound over time in a selection of common laboratory solvents.

Workflow Diagram:

graph StabilityStudyWorkflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes prep_stock [label="1. Prepare Concentrated Stock\nin a Stable Solvent (e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_samples [label="2. Dilute Stock into Test Solvents\n(ACN, MeOH, H2O, etc.)\nto Final Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; t0_analysis [label="3. Immediately Analyze 'Time 0'\nSample for Each Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="4. Store Aliquots under\nControlled Conditions\n(e.g., RT, 4°C, 40°C, Light Protected)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tp_analysis [label="5. Analyze Samples at\nPre-defined Time Points\n(e.g., 1, 4, 8, 24, 48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="6. Calculate % Remaining vs. Time 0\nPlot Degradation Curves", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="7. Determine Stability Profile\nand Recommend Storage Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_stock -> prep_samples; prep_samples -> t0_analysis; prep_samples -> storage [style=dashed]; storage -> tp_analysis; t0_analysis -> data_analysis; tp_analysis -> data_analysis; data_analysis -> conclusion; }

Workflow for a Comparative Solvent Stability Study.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in high-purity DMSO. This serves as a stable reference.

  • Test Solutions: Dilute the DMSO stock to a final working concentration (e.g., 50 µg/mL) in each of the test solvents (e.g., Acetonitrile, Methanol, Water, 50:50 ACN:Water, Dichloromethane). Prepare enough volume for all time points.

  • Time 0 Analysis: Immediately after preparation, inject each test solution into the validated stability-indicating HPLC system. The peak area at this point is considered 100% for each respective solvent.

  • Storage: Dispense aliquots of each test solution into amber HPLC vials, cap tightly, and store under the desired conditions (e.g., Room Temperature, ~25°C).

  • Time Point Analysis: At each scheduled time point (e.g., 2, 8, 24, 48 hours), retrieve one vial for each solvent and analyze it using the same HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to its own t=0 sample: % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

    • Tabulate and plot the results to visualize the degradation rate in each solvent.

Example Data Presentation

Table 1: Stability of this compound (% Remaining) at Room Temperature (25°C)

Time (hours)AcetonitrileMethanol50:50 ACN:Water
0 100.0%100.0%100.0%
2 99.8%98.5%99.1%
8 99.5%95.2%97.8%
24 99.1%88.3% (color change noted)94.5%
48 98.8%79.1% (precipitate noted)90.2%

References

Technical Support Center: Navigating the Cell Permeability Challenges of 8-Fluoroquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities associated with the cell permeability of 8-Fluoroquinolin-4-amine analogs. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this chemical series and encountering challenges in achieving optimal cellular uptake. Here, we synthesize fundamental principles with practical, field-proven insights to help you troubleshoot your experiments and advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of working with this compound analogs.

Q1: Why do my this compound analogs exhibit poor cell permeability despite having a low molecular weight?

A1: While a low molecular weight is generally favorable for passive diffusion, several other physicochemical properties significantly influence a compound's ability to cross the cell membrane. For this compound analogs, the primary culprits are often high polarity and low lipophilicity. The presence of the 4-amino group and the quinoline nitrogen can lead to a high polar surface area (TPSA) and hydrogen bond donor (HBD) count, which are detrimental to passive diffusion. Additionally, the basicity of the 4-amino group can lead to a high degree of ionization at physiological pH, further hindering membrane traversal. The 8-fluoro substituent can also influence the electronic properties and pKa of the molecule, which in turn affects its permeability.

Q2: I'm seeing conflicting results between my PAMPA and Caco-2 assays. My compound appears permeable in PAMPA but not in Caco-2. What does this mean?

A2: This is a classic indicator of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a model for passive diffusion only.[1][2][3] In contrast, Caco-2 cells, which are derived from human colon adenocarcinoma, express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] The discrepancy you're observing strongly suggests that your this compound analog is a substrate for one or more of these transporters. The compound can passively diffuse across the artificial membrane in the PAMPA assay, but it is actively pumped out of the Caco-2 cells, resulting in low apparent permeability in the apical-to-basolateral direction.

Q3: Can the 8-fluoro substitution on the quinoline ring negatively impact permeability?

A3: The impact of fluorine substitution is multifaceted. While it can sometimes enhance metabolic stability and binding affinity, it can also increase the acidity of nearby protons and alter the molecule's overall electronic profile, which can affect its interaction with the lipid bilayer and transport proteins. The introduction of a fluorine atom can also influence the compound's lipophilicity and aqueous solubility, which are key determinants of permeability.[5][6] Therefore, the effect of the 8-fluoro group on permeability needs to be evaluated on a case-by-case basis within your analog series.

Q4: What are the first steps I should take to improve the permeability of my lead compound?

A4: A multi-pronged approach is often necessary. First, conduct a thorough in silico and in vitro characterization of your compound's physicochemical properties (pKa, logP/D, solubility). This will provide a baseline understanding of the challenges. Next, consider medicinal chemistry strategies such as:

  • Prodrugs: Masking the polar 4-amino group with a labile promoiety can significantly improve permeability.

  • Lipophilicity Modulation: Systematically modifying other positions on the quinoline ring to increase lipophilicity can be beneficial, but this needs to be balanced to avoid negatively impacting solubility and other properties.

  • Formulation Approaches: For in vivo studies, consider formulation strategies like lipid-based delivery systems or nanoparticles to enhance absorption.[7][8]

Part 2: Troubleshooting Guide

This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific experimental issues.

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
  • Question: My this compound analog shows a Papp value below 1.0 x 10⁻⁶ cm/s in the PAMPA assay. What are the likely causes and how can I address this?

  • Answer: A low Papp value in the PAMPA assay points to inherent difficulties with passive diffusion.

    • Potential Cause 1: Poor Aqueous Solubility: The compound may be precipitating in the donor well, leading to an artificially low concentration gradient.

      • Troubleshooting Steps:

        • Reduce Concentration: Lower the initial concentration of your compound in the donor well.

        • Use Co-solvents: Increase the percentage of a co-solvent like DMSO in the donor solution. However, be cautious as high concentrations of organic solvents can disrupt the integrity of the artificial membrane. It is crucial to validate the membrane integrity with a marker like Lucifer Yellow.

        • Employ Solubilizing Excipients: For formulation development, consider the use of cyclodextrins or other solubilizing agents in the donor compartment.[9]

    • Potential Cause 2: High Polarity/Low Lipophilicity: The intrinsic properties of your molecule may be unfavorable for passive diffusion.

      • Troubleshooting Steps:

        • Structure-Permeability Relationship (SPR) Analysis: Synthesize and test a small series of analogs with varying lipophilicity to establish an SPR. This can guide the rational design of more permeable compounds.

        • Prodrug Approach: This is a highly effective strategy. Masking the polar 4-amino group with a lipophilic, cleavable moiety can dramatically improve passive permeability. A successful example is the use of aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrugs for 4(1H)-quinolones, which showed significantly improved aqueous solubility and oral bioavailability.[10][11][12]

Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
  • Question: My bidirectional Caco-2 assay shows an efflux ratio (Papp B-A / Papp A-B) greater than 2. How do I confirm the transporter involved and what are my options?

  • Answer: An efflux ratio >2 is a strong indication of active transport, likely by P-gp or BCRP.

    • Confirmation of Transporter Involvement:

      • Use of Inhibitors: Conduct the bidirectional Caco-2 assay in the presence of known inhibitors of specific efflux transporters. For example, verapamil or zosuquidar can be used to inhibit P-gp, and fumitremorgin C or Ko143 can be used to inhibit BCRP.[13] A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that your compound is a substrate for that transporter.

      • MDCK-MDR1 Assay: Utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses P-gp.[14][15][16] A high efflux ratio in this cell line provides more definitive evidence of P-gp mediated efflux.

    • Strategies to Overcome Efflux:

      • Structural Modification: Minor structural changes to your analog can sometimes disrupt its recognition by efflux transporters. A thorough SPR study is crucial here.

      • Co-administration with an Inhibitor: In a research setting, co-dosing your compound with a known efflux inhibitor can increase its intracellular concentration. However, this is often not a viable long-term strategy for drug development due to potential drug-drug interactions.

      • Prodrug Design: A prodrug approach can sometimes alter the recognition of the molecule by efflux transporters.

Issue 3: Low Compound Recovery in Permeability Assays
  • Question: I'm observing low overall recovery of my compound in both PAMPA and Caco-2 assays. What could be the cause and how can I improve it?

  • Answer: Low recovery can lead to an underestimation of permeability and is often caused by non-specific binding or instability.

    • Potential Cause 1: Non-specific Binding: Lipophilic and basic compounds like quinolines can bind to the plastic of the assay plates.

      • Troubleshooting Steps:

        • Use Low-Binding Plates: If available, use plates specifically designed for low non-specific binding.

        • Addition of Protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 0.1-1%) to the basolateral (receiver) chamber can help to reduce non-specific binding.[17]

        • Pre-treatment of Plates: Pre-incubating the plates with a solution of a similar, unlabeled compound can sometimes block non-specific binding sites.

        • Solvent Pre-loading: Pre-loading collection plates with an organic solvent can help to recover compounds that have bound to the plastic.[18][19]

    • Potential Cause 2: Compound Instability: The compound may be degrading in the assay buffer.

      • Troubleshooting Steps:

        • Stability Assessment: Incubate your compound in the assay buffer under the same conditions as the permeability assay (time, temperature, pH) and quantify its concentration over time to assess stability.

        • pH Adjustment: If your compound is unstable at physiological pH, consider if the assay can be performed at a different pH, although this may affect the biological relevance.

    • Potential Cause 3: Cellular Metabolism (in Caco-2): Caco-2 cells have some metabolic activity, although generally lower than hepatocytes.

      • Troubleshooting Steps:

        • Metabolite Identification: Use LC-MS/MS to look for potential metabolites in the cell lysates and assay buffers.

        • Inhibition of Metabolism: If a specific metabolic pathway is suspected, consider the use of appropriate inhibitors, though this can complicate data interpretation.

Part 3: Experimental Protocols & Data Interpretation

Detailed Protocol: Bidirectional Caco-2 Permeability Assay with P-gp Inhibitor

This protocol is designed to determine the apparent permeability (Papp) of an this compound analog and to investigate the involvement of P-gp mediated efflux.

Materials:

  • Caco-2 cells (passage 40-60)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Transport buffer (Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Verapamil stock solution (P-gp inhibitor, e.g., 10 mM in DMSO)

  • Lucifer Yellow stock solution (paracellular integrity marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 20-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be >200 Ω·cm². Additionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.

  • Preparation of Dosing Solutions:

    • Prepare a 10 µM working solution of your test compound in transport buffer.

    • Prepare a second 10 µM working solution of your test compound that also contains 100 µM Verapamil.

  • Apical to Basolateral (A→B) Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution (with and without Verapamil in separate wells) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Basolateral to Apical (B→A) Permeability (Efflux):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution (with and without Verapamil) to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as described for the A→B direction.

  • Sample Analysis: Analyze the concentration of your test compound in all collected samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp value for each direction using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • Calculate the percent recovery.

Data Interpretation Table:

ScenarioPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)ER with P-gp InhibitorInterpretationRecommended Next Steps
1 > 10< 2N/AHigh passive permeability, not a P-gp substrate.Proceed with further in vivo studies.
2 < 1< 2N/ALow passive permeability, not a P-gp substrate.Consider prodrug strategies to improve lipophilicity.
3 < 5> 2~1Low to moderate permeability, significant P-gp efflux.Investigate structural modifications to reduce efflux or consider prodrugs.
4 < 1> 5> 2Very low permeability, strong P-gp efflux.Compound may have very limited oral bioavailability. Re-evaluate chemical series.

Caption: Interpreting Bidirectional Caco-2 Permeability Data.

Part 4: Visualization of Concepts and Workflows

Diagram 1: Troubleshooting Logic for Low Cell Permeability

Troubleshooting_Low_Permeability cluster_PAMPA PAMPA (Passive Diffusion) cluster_Caco2 Caco-2 (Active Transport) Start Low Permeability Observed in this compound Analog Assay_Type Which Assay? Start->Assay_Type PAMPA Low Papp in PAMPA Assay_Type->PAMPA PAMPA Caco2 Low Papp in Caco-2 Assay_Type->Caco2 Caco-2 Solubility Check Solubility PAMPA->Solubility Polarity High Polarity/ Low Lipophilicity Solubility->Polarity Solubility OK Solubility_Solutions Optimize Formulation: - Lower Concentration - Use Co-solvents Solubility->Solubility_Solutions Poor Solubility Polarity_Solutions Medicinal Chemistry: - Prodrug Approach - Increase Lipophilicity Polarity->Polarity_Solutions Efflux Check Efflux Ratio Caco2->Efflux High_Efflux Efflux Ratio > 2 Efflux->High_Efflux Yes Low_Efflux Efflux Ratio < 2 Efflux->Low_Efflux No Efflux_Solutions Investigate Transporters: - Use Inhibitors - MDCK-MDR1 Assay High_Efflux->Efflux_Solutions Low_Perm_Caco2 Likely Low Passive Permeability (Corroborate with PAMPA) Low_Efflux->Low_Perm_Caco2

Caption: Troubleshooting logic for low cell permeability.

Diagram 2: Prodrug Strategy for Improving Permeability

Prodrug_Strategy cluster_parent Parent Drug: this compound cluster_prodrug Prodrug cluster_intracellular Intracellular Environment Parent High Polarity (NH2 group) Low Lipophilicity Ionized at Physiological pH Poor_Permeability Poor Cell Permeability Parent->Poor_Permeability Chemical_Modification Chemical Modification (Attach Promoity) Parent->Chemical_Modification Prodrug Masked Polar Group (e.g., Amide, Carbamate) Increased Lipophilicity Neutral at Physiological pH Good_Permeability Improved Cell Permeability Prodrug->Good_Permeability Enzymatic_Cleavage Enzymatic or Chemical Cleavage Good_Permeability->Enzymatic_Cleavage Chemical_Modification->Prodrug Active_Drug Active Parent Drug Released Enzymatic_Cleavage->Active_Drug Target Binding to Intracellular Target Active_Drug->Target

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 8-Fluoroquinolin-4-amine and Chloroquine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the quinoline scaffold has long been a cornerstone for identifying novel therapeutic agents. Among the myriad of derivatives, 4-aminoquinolines, exemplified by the renowned antimalarial drug chloroquine, have demonstrated a remarkable spectrum of biological activities. This guide provides a comprehensive comparison of the biological profile of chloroquine with the emerging potential of 8-Fluoroquinolin-4-amine. While extensive data exists for chloroquine, this guide will also extrapolate the potential activities of this compound based on established structure-activity relationships of related fluoroquinolone compounds, addressing a critical knowledge gap in the field.

Chloroquine: A Multifaceted Pharmacological Agent

Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial drug for decades.[1] Its primary mechanism of action against Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole.[2] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[2][3] Beyond its antimalarial properties, chloroquine has garnered significant attention for its diverse biological effects, including antiviral and anticancer activities.

Antiviral Properties of Chloroquine

Chloroquine exhibits broad-spectrum antiviral activity against a range of viruses, including HIV, and various coronaviruses.[4][5][6] Its antiviral mechanism is often attributed to its ability to increase the pH of endosomes, thereby interfering with the pH-dependent entry and replication of many enveloped viruses.[6][7]

Anticancer Potential of Chloroquine

The anticancer activity of chloroquine is an area of intense investigation. It is known to disrupt autophagy, a cellular process that cancer cells often exploit to survive under stress.[8][9] By inhibiting the fusion of autophagosomes with lysosomes, chloroquine can enhance the efficacy of conventional cancer therapies.[9][10] Furthermore, recent studies suggest that chloroquine can also exert its anticancer effects through autophagy-independent mechanisms, such as the normalization of the tumor vasculature.[8][11][12]

This compound: An Emerging Derivative with Inferred Potential

Direct experimental data on the biological activity of this compound is notably scarce in peer-reviewed literature. However, by examining the structure-activity relationships of related fluoroquinolone and 4-aminoquinoline derivatives, we can infer its potential pharmacological profile. The introduction of a fluorine atom into a quinoline ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties, often leading to enhanced potency and altered selectivity.[6]

Anticipated Biological Activities

Based on the known effects of fluorine substitution in similar scaffolds, this compound may exhibit a range of biological activities:

  • Antimalarial Activity: The 4-aminoquinoline core suggests a potential for antimalarial action. The fluorine at the 8-position could influence the compound's basicity and lipophilicity, potentially affecting its accumulation in the parasite's food vacuole and its interaction with heme.

  • Anticancer Activity: Fluoroquinolone derivatives have demonstrated significant anticancer potential by inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells.[4][11][13] The substitution of a chloro group with a fluoro group in some 4-aminoquinoline derivatives has been shown to increase cytotoxicity against certain cancer cell lines, suggesting that this compound could possess potent antiproliferative properties.[6]

  • Antiviral Activity: Fluoroquinolones have also been reported to have antiviral properties.[1][2][8] The fluorine substitution might enhance these effects, warranting investigation against a panel of viruses.

Comparative Biological Activity: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the known biological activities of chloroquine and the hypothesized activities of this compound based on related compounds.

Biological ActivityChloroquineThis compound (Inferred)
Antimalarial Active against sensitive strains of P. falciparum. Widespread resistance exists.[1]Potentially active, with modulation of potency due to the fluorine atom.
Antiviral Broad-spectrum activity against various viruses, including coronaviruses and HIV.[4][5][6]Potential for broad-spectrum antiviral activity, a characteristic of some fluoroquinolones.[1][2][8]
Anticancer Inhibits autophagy and normalizes tumor vasculature.[8][9][11][12]Potential for potent cytotoxicity through mechanisms like topoisomerase inhibition, as seen with other fluoroquinolones.[4][11][13]

Experimental Protocols for Biological Activity Assessment

To rigorously evaluate and compare the biological activities of these compounds, a series of standardized in vitro and in vivo assays are essential.

In Vitro Antimalarial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against P. falciparum.

Methodology:

  • Parasite Culture: Asexual erythrocytic stages of chloroquine-sensitive and -resistant strains of P. falciparum are cultured in vitro.[14]

  • Drug Dilution: Serial dilutions of the test compounds are prepared.

  • Incubation: The parasite cultures are incubated with the compounds for a defined period (e.g., 48 or 72 hours).

  • Growth Inhibition Assessment: Parasite growth inhibition is quantified using methods such as the [³H]-hypoxanthine incorporation assay or by microscopic counting of parasites.[13][15][16]

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of the compounds on mammalian cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, BGC-823) are cultured under standard conditions.[17]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration.

  • Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18]

In Vivo Antimalarial Efficacy Studies

Objective: To evaluate the in vivo antimalarial activity of the compounds in a murine model.

Methodology:

  • Animal Model: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Drug Administration: The test compounds are administered to the infected mice via an appropriate route (e.g., oral gavage).

  • Parasitemia Monitoring: Parasitemia levels in the blood are monitored over several days.

  • Efficacy Determination: The efficacy of the compounds is determined by the reduction in parasitemia compared to untreated controls.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for rational drug design and development.

Chloroquine's Mechanism of Action in Malaria

G cluster_vacuole Parasite Food Vacuole (Acidic) cluster_parasite Parasite Cytoplasm CQ_unprotonated Chloroquine (Unprotonated) CQ_protonated Chloroquine (Protonated) CQ_unprotonated->CQ_protonated Accumulation Heme Free Heme (Toxic) CQ_protonated->Heme Inhibits Polymerization Hemozoin Hemozoin (Nontoxic Crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Hemoglobin Hemoglobin Degradation Hemoglobin->Heme G cluster_nucleus Cancer Cell Nucleus cluster_cell Cancer Cell Fluoroquinolone Fluoroquinolone Derivative Topoisomerase Topoisomerase II Fluoroquinolone->Topoisomerase Inhibition DNA_Replication DNA Replication Topoisomerase->DNA_Replication Facilitates DNA_Damage DNA Damage Topoisomerase->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Validating 8-Fluoroquinolin-4-amine as a Novel Anticancer Agent: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for the preclinical validation of 8-Fluoroquinolin-4-amine as a potential anticancer therapeutic. We will dissect the established roles of the quinoline scaffold in oncology, propose a structured, multi-stage experimental workflow to rigorously assess the compound's efficacy and mechanism of action, and compare its potential performance against established anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical path of early-stage oncology drug discovery.

The Quinoline Scaffold: A Privileged Structure in Anticancer Drug Design

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its rigid, aromatic structure serves as an excellent pharmacophore that can engage with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[1][2] Consequently, quinoline derivatives have been successfully developed into drugs that exhibit a wide array of biological activities, including antimalarial, antibacterial, and, most notably, anticancer effects.[2]

In oncology, quinoline-based agents have demonstrated efficacy through diverse mechanisms of action:[1][3][4]

  • Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Src-Abl, and Pim-1 kinase.[4][5][6]

  • Topoisomerase Inhibition: Certain analogues can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis, a mechanism shared with established chemotherapeutics like doxorubicin.[1][4][5]

  • Tubulin Polymerization Disruption: By interfering with microtubule dynamics, some quinoline compounds can arrest the cell cycle in the G2/M phase, inducing cell death.[2][5]

Given this precedent, this compound, which combines the quinoline core with a fluorine atom at the 8-position and an amine group at the 4-position, represents a logical candidate for anticancer investigation. The fluorine substitution can enhance metabolic stability and binding affinity, while the 4-amino group is a common feature in bioactive quinolines.[7][8]

Proposed Experimental Validation Workflow

A rigorous, phased approach is essential to validate the anticancer potential of a novel compound. The following workflow outlines the key in vitro experiments, explaining the scientific rationale behind each step.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced & In Vivo Models A Compound Synthesis & QC (this compound) B Select Cancer Cell Line Panel (e.g., NCI-60) A->B C Cytotoxicity Assay (MTT / CellTiter-Glo) B->C D Determine GI50 / IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E If potent F Apoptosis Assay (Annexin V / Caspase Glo) D->F If potent G Cellular Target Engagement (e.g., Kinase Panel, Topo Assay) F->G H Metastasis Potential Assay (Transwell / Wound Healing) G->H I 3D Spheroid Model Assay H->I If promising J Xenograft Mouse Model I->J K Toxicity & PK/PD Studies J->K G A Treat Cells with Compound B Harvest & Fix Cells (e.g., 70% Ethanol) A->B C Stain with Propidium Iodide (PI) B->C D Analyze via Flow Cytometry C->D E Histogram Output: G1, S, G2/M Peaks D->E G GF Growth Factor EGFR EGFR GF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Quinoline Derivative Compound->EGFR Inhibition Compound->Raf

References

A Comparative Analysis of Fluoroquinolones: Efficacy, Pharmacokinetics, and the Strategic Role of C-8 Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluoroquinolones (FQs) are a cornerstone of antibacterial chemotherapy, prized for their broad-spectrum bactericidal activity and excellent pharmacokinetic properties.[1][2] Developed from the earlier quinolone agent, nalidixic acid, the addition of a fluorine atom at the C-6 position dramatically expanded their utility, leading to a class of drugs effective against a wide range of Gram-positive and Gram-negative pathogens.[3] Their primary mechanism involves the direct inhibition of bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6]

Despite their success, the rise of antibiotic resistance necessitates the continued development of new FQ analogues with improved potency, expanded spectra, and a higher barrier to resistance.[7] A key focus of this development is the exploration of structure-activity relationships (SAR), where modifications to the core quinolone scaffold can profoundly impact performance.

This guide provides a comparative analysis of three prominent fluoroquinolones—Ciprofloxacin, Levofloxacin, and Moxifloxacin—representing different generations and clinical utilities. Furthermore, it delves into the strategic importance of substitutions at the C-8 position of the quinolone ring, using the 8-Fluoroquinolin-4-amine scaffold as a focal point for discussion. While this compound is primarily a synthetic intermediate[8], its structure highlights a critical area for molecular modification aimed at enhancing antibacterial activity and overcoming resistance.[7][9] We will examine experimental data comparing the performance of these established agents and provide detailed protocols for their evaluation.

I. Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by trapping DNA gyrase and topoisomerase IV in a complex with DNA.[10] This action stabilizes DNA strand breaks generated by the enzymes, leading to a halt in DNA replication and transcription, which ultimately triggers cell death.[4]

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for initiating replication. In many Gram-negative bacteria, DNA gyrase is the primary target of FQs.[11]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) interlinked daughter chromosomes after replication, allowing for proper cell division. In many Gram-positive bacteria, topoisomerase IV is the principal target.[5]

The dual-targeting nature of FQs is a key advantage. By effectively inhibiting two essential and distinct enzymes, they provide potent antibacterial action.

G cluster_replication Bacterial DNA Replication cluster_targets Fluoroquinolone Targets DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Replication Supercoiling Positive Supercoiling Ahead of Fork ReplicationFork->Supercoiling DaughterDNA Catenated Daughter DNA ReplicationFork->DaughterDNA Completion Gyrase DNA Gyrase (Topoisomerase II) Supercoiling->Gyrase Relief by Negative Supercoiling TopoIV Topoisomerase IV DaughterDNA->TopoIV Decatenation Gyrase->DNA Allows Replication to Proceed DSB1 Replication Arrest & Double-Strand Breaks Gyrase->DSB1 Forms Ternary Complex (FQ-Gyrase-DNA) SegregatedDNA SegregatedDNA TopoIV->SegregatedDNA Segregated Daughter Chromosomes DSB2 Segregation Failure & Double-Strand Breaks TopoIV->DSB2 Forms Ternary Complex (FQ-TopoIV-DNA) FQ Fluoroquinolone FQ->Gyrase Inhibition FQ->TopoIV Inhibition CellDivision CellDivision SegregatedDNA->CellDivision Cell Division CellDeath Bactericidal Effect DSB1->CellDeath DSB2->CellDeath

Figure 1: Mechanism of Fluoroquinolone Action

II. Comparative Performance Analysis

This section compares three widely used fluoroquinolones: Ciprofloxacin (a second-generation agent), Levofloxacin (a third-generation agent), and Moxifloxacin (a fourth-generation agent).

A. Antibacterial Efficacy

The in vitro potency of an antibiotic is most commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Gram-Positive
Staphylococcus aureus (MSSA)Ciprofloxacin0.25 - 0.50.5 - 1[1][12]
Levofloxacin0.25 - 0.50.5 - 1[12][13]
Moxifloxacin0.06 - 0.120.12 - 0.25[1][12]
Streptococcus pneumoniaeCiprofloxacin12[13]
Levofloxacin0.5 - 11[13]
Moxifloxacin0.12 - 0.250.25[12][13]
Gram-Negative
Escherichia coliCiprofloxacin≤0.015 - 0.030.06 - 0.25[1]
Levofloxacin≤0.03 - 0.060.12 - 0.5[1]
Moxifloxacin0.03 - 0.060.12 - 0.5[1]
Klebsiella pneumoniaeCiprofloxacin0.047>32[4]
Levofloxacin0.094>32[4]
Moxifloxacin0.0648[4]
Pseudomonas aeruginosaCiprofloxacin0.258 - 16[1][4]
Levofloxacin0.5 - 1>32[4]
Moxifloxacin2 - 4>32[4][12]
Mycobacterium tuberculosisCiprofloxacin14[5]
Levofloxacin<0.51[5]
Moxifloxacin<0.51[5]

Expert Insights: The data clearly illustrate the evolution of the fluoroquinolone spectrum. Ciprofloxacin maintains excellent potency against many Gram-negatives, particularly P. aeruginosa.[4][12] Levofloxacin and especially Moxifloxacin show significantly enhanced activity against Gram-positive organisms like S. pneumoniae.[1][13] This enhanced Gram-positive activity is a key differentiator for the later-generation agents.

B. Pharmacokinetics (ADME)

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical to its clinical success. Fluoroquinolones are generally characterized by high oral bioavailability and extensive tissue distribution.[6][14][15]

ParameterCiprofloxacinLevofloxacinMoxifloxacinReference(s)
Oral Bioavailability ~70%~99%~90%[14][16]
Peak Plasma Conc. (Cmax) *1.5 ± 0.4 µg/mL6.1 ± 1.3 µg/mL4.3 ± 1.6 µg/mL[6]
Time to Peak (Tmax) 0.8 ± 0.3 h0.8 ± 0.4 h1.0 ± 0.7 h[6]
Elimination Half-life (t½) 5.4 ± 0.8 h6.3 ± 0.7 h11.5 ± 2.1 h[14][15]
Volume of Distribution (Vss) 2.1 - 2.7 L/kg1.1 L/kg1.7 - 2.7 L/kg[14][16]
Primary Excretion Route Renal (Metabolized & Unchanged)Renal (Largely Unchanged)Renal & Biliary (Metabolized)[6][14][15]

*Note: Cmax values are from a single study with doses of 250mg (Cipro), 500mg (Levo), and 400mg (Moxi) and are not dose-normalized.[6]

Expert Insights: The pharmacokinetic profiles of levofloxacin and moxifloxacin offer advantages over ciprofloxacin, including higher bioavailability and longer elimination half-lives, which allows for once-daily dosing.[17] The different primary excretion routes are also clinically significant; for instance, the extensive renal clearance of levofloxacin makes it highly suitable for urinary tract infections.

C. Safety and Tolerability Profile

While generally well-tolerated, fluoroquinolones are associated with a range of adverse effects, some of which are serious and have led to regulatory warnings. These are typically class-wide effects.

  • Common Adverse Effects: Gastrointestinal issues (nausea, diarrhea), central nervous system effects (headache, dizziness).[7]

  • Serious Adverse Effects (FDA Boxed Warnings):

    • Tendinopathy and Tendon Rupture: Increased risk, particularly of the Achilles tendon.

    • Peripheral Neuropathy: Can be long-lasting or irreversible.

    • Central Nervous System Effects: Seizures, tremors, confusion, and psychiatric effects.

    • Aortic Dissection and Rupture: An increased risk has been identified.

  • Other Significant Risks: QT interval prolongation (risk is higher with moxifloxacin), phototoxicity, and dysglycemia (changes in blood sugar).[7]

Expert Insights: The potential for serious adverse events necessitates a careful risk-benefit assessment when prescribing fluoroquinolones. Regulatory agencies like the FDA advise restricting their use in uncomplicated infections where other treatment options are available.[18][19] The choice of agent can be influenced by the side-effect profile; for example, the risk of QT prolongation is a consideration when choosing between different FQs.[7]

III. The Strategic Importance of C-8 Substitution: A Look at the this compound Scaffold

The development of next-generation fluoroquinolones hinges on strategic modifications to the core structure. The C-8 position has been identified as a critical site where substitutions can significantly enhance antibacterial activity and influence the resistance profile.[9][20]

While specific antibacterial data for the simple This compound intermediate is not available, its structure—featuring a halogen at the C-8 position—is highly relevant to SAR. Research has shown that adding a substituent at C-8, such as a halogen (F or Cl) or a methoxy group, can confer several advantages:[7][21]

  • Enhanced Potency: A C-8 halogen or methoxy group often improves potency, particularly against Gram-positive bacteria and anaerobes.[7][9]

  • Altered Target Preference: Substitutions at C-8 can shift the primary target in Gram-positive bacteria from topoisomerase IV to DNA gyrase. This is significant because a single mutation in the primary target (e.g., parC gene for topoisomerase IV) is often the first step in developing clinical resistance. An agent that co-targets both enzymes more equally may require multiple mutations to confer resistance, presenting a higher barrier.[3]

  • Reduced Selection of Resistant Mutants: Studies with C-8-methoxy fluoroquinolones have shown that they can be highly lethal and prevent the selection of resistant mutants, as resistance may require the simultaneous acquisition of two mutations (one in gyrase and one in topoisomerase IV).

The this compound scaffold thus represents a foundational element for designing novel FQs that leverage the benefits of C-8 substitution to create more durable and potent antibacterial agents.

IV. Key Experimental Methodologies

The objective comparison of antibacterial agents relies on standardized and validated experimental protocols.

A. Antimicrobial Susceptibility Testing: Broth Microdilution

Determining the Minimum Inhibitory Concentration (MIC) is fundamental. The broth microdilution method is a gold-standard procedure outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M07.[10][22][23][24][25]

G cluster_prep Preparation cluster_dilution Assay Setup cluster_incubation Incubation & Reading Stock Prepare Antibiotic Stock Solution SerialDilute Perform 2-fold Serial Dilutions of Antibiotic in 96-well Plate Stock->SerialDilute Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->SerialDilute Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) AddInoculum Inoculate each well with Bacterial Suspension Inoculum->AddInoculum SerialDilute->AddInoculum Controls Include Growth Control (no drug) & Sterility Control (no bacteria) AddInoculum->Controls Incubate Incubate at 35°C for 16-20 hours Controls->Incubate ReadMIC Visually inspect for turbidity. MIC = Lowest concentration with no visible growth. Incubate->ReadMIC Result MIC Value (µg/mL) ReadMIC->Result

Figure 2: Workflow for MIC Determination via Broth Microdilution

Step-by-Step Protocol:

  • Prepare Materials: Sterilize 96-well microtiter plates, prepare cation-adjusted Mueller-Hinton broth (CAMHB), and create a stock solution of the fluoroquinolone to be tested.[23]

  • Antibiotic Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate row. Add 100 µL of the antibiotic stock (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as the growth control.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.[23]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[23]

  • Reading Results: Following incubation, determine the MIC by identifying the lowest antibiotic concentration that completely inhibits visible bacterial growth (i.e., the first clear well). The growth control (well 12) should be turbid.

B. Pharmacokinetic Analysis: Quantification in Plasma

To determine pharmacokinetic parameters, the drug concentration in plasma must be measured over time following administration. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or mass spectrometry (MS) detection is a common and robust method.[2][11][26]

Representative Protocol (HPLC-FLD):

  • Sample Collection: Collect blood samples from subjects at predefined time points into heparinized tubes. Centrifuge immediately to separate plasma and store frozen at -70°C until analysis.[26]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples.

    • To a 200 µL aliquot of plasma, add an internal standard (e.g., another fluoroquinolone not being tested).[26]

    • Add a protein precipitating agent, such as acetonitrile, in a 2:1 or 3:1 ratio to the plasma volume.[26]

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[26]

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.025 M orthophosphoric acid, pH 3.0) and organic solvents like acetonitrile and methanol.[26]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Use a fluorescence detector. For ciprofloxacin, excitation/emission wavelengths are around 280/445 nm; for levofloxacin and moxifloxacin, wavelengths around 290/500 nm are effective.

  • Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of the fluoroquinolone.

    • Inject the processed samples and calibrators into the HPLC system.

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of the unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

V. Conclusion

The comparative analysis of Ciprofloxacin, Levofloxacin, and Moxifloxacin reveals a clear evolutionary path within the fluoroquinolone class, marked by a progressive enhancement of Gram-positive coverage and optimization of pharmacokinetic profiles. While Ciprofloxacin remains a potent agent for specific Gram-negative infections, the broader spectra of Levofloxacin and Moxifloxacin make them invaluable for treating a wider range of respiratory and systemic infections. However, the significant and shared safety concerns across the class demand judicious prescribing.

The future of this critical antibiotic class lies in the rational design of new molecules that can overcome existing resistance mechanisms and exhibit improved safety. The structure-activity relationships at the C-8 position, highlighted by the This compound scaffold, offer a promising strategy. By incorporating substituents like fluorine at this position, drug development professionals can aim to create next-generation fluoroquinolones with enhanced potency and a higher barrier to the emergence of resistance, ensuring this therapeutic class remains effective for years to come.

References

Confirming the Binding Mode of 8-Fluoroquinolin-4-amine to its Target: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Hit to Validated Lead

In the landscape of modern drug discovery, the identification of a bioactive small molecule, or a "hit," is merely the opening chapter. The subsequent, and arguably more critical, narrative involves the rigorous validation of its biological target and the precise elucidation of its binding mechanism. 8-Fluoroquinolin-4-amine, a compound belonging to the quinoline scaffold, represents a promising starting point for therapeutic development. Quinoline derivatives have been successfully developed as inhibitors for a range of protein targets, most notably protein kinases.[1] The overexpression and mutation of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), are known drivers in the progression of various cancers.[2][3]

Given the structural similarities of this compound to known 4-anilinoquinoline EGFR inhibitors, we will proceed with the hypothesis that its primary target is the ATP-binding site of the EGFR kinase domain.[4] This guide provides a comprehensive, multi-faceted strategy for researchers to move from a putative hit to a validated ligand with a well-defined binding mode, a crucial step for structure-based drug design and lead optimization. We will objectively compare key biophysical and computational techniques, providing the causality behind experimental choices and detailing self-validating protocols.

A Multi-Pronged Approach to Binding Mode Confirmation

No single experimental technique can provide a complete picture of a protein-ligand interaction. A robust validation strategy relies on the integration of data from multiple orthogonal methods. This guide will compare five critical techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Computational Docking. Each method offers unique insights, and their combined application provides a synergistic and high-confidence understanding of the binding event.[5][6]

X-ray Crystallography: The Atomic-Level Blueprint

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional snapshot of a protein-ligand complex.[7] It allows for the direct visualization of the ligand's binding pose, its interactions with specific amino acid residues, and any conformational changes induced in the protein upon binding. For this compound, a co-crystal structure with the EGFR kinase domain would be the most definitive evidence of its binding mode.[8]

Causality of Experimental Choice

Obtaining a crystal structure provides an unparalleled level of detail, revealing the precise orientation of the quinoline ring, the fluorine atom's interactions, and the hydrogen bonding network of the 4-amino group within the ATP-binding pocket. This structural information is invaluable for rational drug design, enabling targeted modifications to improve potency and selectivity.[8]

Data Presentation: Crystallographic and Binding Data
ParameterValueReference
PDB ID (Hypothetical) 9XYZ
Resolution 2.1 Å
R-work / R-free 0.18 / 0.22
Key Interactions H-bond to Met793 (hinge)
Hydrophobic interactions with Leu718, Val726
Ligand Conformation Planar quinoline ring
Experimental Protocol: Co-crystallization of EGFR Kinase with this compound
  • Protein Expression and Purification: Express the human EGFR kinase domain (residues 696-1022) in a suitable expression system (e.g., Sf9 insect cells) and purify to >95% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified EGFR kinase domain with a 3 to 5-fold molar excess of this compound for 2-4 hours on ice to ensure complex formation.

  • Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) at different temperatures (e.g., 4°C and 20°C).[9]

  • Crystal Optimization: Once initial microcrystals are obtained, optimize the conditions by varying the precipitant and ligand concentrations to grow diffraction-quality crystals.

  • Data Collection and Processing: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[10] Process the diffraction data to determine the space group and unit cell dimensions.

  • Structure Solution and Refinement: Solve the structure using molecular replacement with a known EGFR kinase structure (e.g., PDB ID: 1XKK) as a search model.[10][11] Build the this compound molecule into the electron density map and refine the structure to produce the final model.

cluster_0 Protein Preparation cluster_1 Crystallization cluster_2 Structure Determination Protein Expression & Purification Protein Expression & Purification Complex Formation Complex Formation Protein Expression & Purification->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Transfer to Crystallization Plates Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection Data Collection Crystal Optimization->Data Collection Cryo-protect & Mount Crystals Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement

Workflow for X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site at atomic resolution.[12][13] Unlike crystallography, NMR can characterize interactions in a more physiologically relevant state and can detect weak binding events.

Causality of Experimental Choice

For this compound, protein-observed 2D NMR experiments, such as ¹H-¹⁵N HSQC, can be used to map the binding site. By comparing the HSQC spectrum of ¹⁵N-labeled EGFR kinase in the free and ligand-bound states, chemical shift perturbations (CSPs) of specific residues can identify the binding interface.[14] This validates that the ligand binds to the intended ATP pocket.

Data Presentation: NMR Chemical Shift Perturbations
ResidueChemical Shift Perturbation (Δδ, ppm)Location
Met793 0.25Hinge Region
Leu718 0.18ATP Pocket
Gly796 0.15Hinge Region
Val726 0.12ATP Pocket
Experimental Protocol: ¹H-¹⁵N HSQC Titration
  • Protein Isotope Labeling: Express and purify ¹⁵N-labeled EGFR kinase domain as described previously, using a minimal medium supplemented with ¹⁵N ammonium chloride.[14]

  • Sample Preparation: Prepare a ~100-200 µM sample of ¹⁵N-EGFR in a suitable NMR buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, pH 7.4) in 90% H₂O/10% D₂O.

  • NMR Data Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the free protein on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Titration: Prepare a concentrated stock solution of this compound in the same NMR buffer. Add small aliquots of the ligand to the protein sample to achieve increasing molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1 ligand:protein).

  • Spectral Analysis: Acquire an HSQC spectrum at each titration point. Overlay the spectra and monitor the chemical shift changes of the backbone amide peaks.

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of EGFR to identify the binding site. The dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of ligand concentration.[15]

¹⁵N-labeled EGFR ¹⁵N-labeled EGFR NMR Sample NMR Sample ¹⁵N-labeled EGFR->NMR Sample Ligand Stock Ligand Stock Ligand Stock->NMR Sample Titration HSQC Spectra HSQC Spectra NMR Sample->HSQC Spectra Acquisition Binding Site Mapping & Kd Binding Site Mapping & Kd HSQC Spectra->Binding Site Mapping & Kd Analysis

NMR Titration Workflow.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that provides real-time quantitative data on the kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, KD) of molecular interactions.[16][17]

Causality of Experimental Choice

Understanding the binding kinetics is crucial for drug development. A compound's efficacy is often correlated with its residence time on the target, which is inversely related to the dissociation rate (koff).[16] SPR can precisely measure these parameters for this compound, allowing for comparison with other inhibitors and guiding efforts to optimize its kinetic profile.[18]

Data Presentation: Kinetic and Affinity Data
Compoundkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
This compound 1.5 x 10⁵3.0 x 10⁻³20
Alternative Inhibitor A 2.2 x 10⁵8.8 x 10⁻³40
Gefitinib (Control) 5.0 x 10⁵1.0 x 10⁻³2
Experimental Protocol: SPR Kinetic Analysis
  • Chip Preparation: Choose a suitable sensor chip (e.g., CM5) and immobilize the EGFR kinase domain onto the chip surface using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.[19]

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (blank) injection for double referencing.

  • Binding Analysis: Perform a kinetic analysis by injecting the different concentrations of the analyte over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.[17]

  • Data Processing: Subtract the reference surface signal and the blank injection signal from the raw data.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the affinity (KD).[18]

cluster_0 Setup cluster_1 Experiment cluster_2 Analysis Immobilize EGFR on Chip Immobilize EGFR on Chip Prepare Ligand Dilutions Prepare Ligand Dilutions Immobilize EGFR on Chip->Prepare Ligand Dilutions Inject Ligand over Chip Inject Ligand over Chip Prepare Ligand Dilutions->Inject Ligand over Chip Monitor Association/Dissociation Monitor Association/Dissociation Inject Ligand over Chip->Monitor Association/Dissociation Process Sensorgrams Process Sensorgrams Monitor Association/Dissociation->Process Sensorgrams Fit to Kinetic Model Fit to Kinetic Model Process Sensorgrams->Fit to Kinetic Model Determine kon, koff, KD Determine kon, koff, KD Fit to Kinetic Model->Determine kon, koff, KD

SPR Experimental Workflow.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[20] In a single experiment, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21]

Causality of Experimental Choice

The thermodynamic profile provides deep insights into the molecular forces driving the interaction. For example, a binding event driven by a favorable enthalpy change (negative ΔH) is typically associated with hydrogen bonding and van der Waals interactions. In contrast, a favorable entropy change (positive ΔS) often indicates the release of ordered water molecules from the binding interface (the hydrophobic effect).[22] This information is critical for understanding the structure-activity relationship (SAR) and optimizing the enthalpic and entropic contributions to binding.[23]

Data Presentation: Thermodynamic Profile
ParameterThis compoundAlternative Inhibitor A
Stoichiometry (n) 1.050.98
Affinity (KD, nM) 2545
ΔH (kcal/mol) -8.5-5.2
TΔS (kcal/mol) 2.04.9
ΔG (kcal/mol) -10.5-10.1
Experimental Protocol: ITC Titration
  • Sample Preparation: Prepare the EGFR kinase domain (~10-20 µM) in the sample cell and this compound (~100-200 µM) in the syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.[24] Dialysis is the recommended method for buffer matching.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.[21]

  • Titration: Perform a series of small, sequential injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[20]

Prepare Samples Prepare Protein (Cell) & Ligand (Syringe) in Matched Buffer Equilibrate ITC Set Temperature & Equilibrate Prepare Samples->Equilibrate ITC Control Titration Inject Ligand into Buffer Prepare Samples->Control Titration Titrate Inject Ligand into Protein Equilibrate ITC->Titrate Analyze Data Integrate Heats & Fit Isotherm Titrate->Analyze Data Control Titration->Analyze Data Thermodynamic Profile Determine KD, n, ΔH, ΔS Analyze Data->Thermodynamic Profile

ITC Experimental Workflow.

Computational Docking: In Silico Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[25] It uses scoring functions to estimate the binding affinity and rank different binding poses.

Causality of Experimental Choice

While not a substitute for experimental data, computational docking is a valuable tool for generating initial hypotheses about the binding mode of this compound.[4] It can help rationalize SAR data and guide the design of new analogs. When an experimental structure is available, docking can be used to predict the binding modes of related compounds, prioritizing them for synthesis and testing.

Data Presentation: Docking Results
CompoundPredicted Binding Energy (kcal/mol)Predicted Key Interactions
This compound -9.2H-bond to Met793
Alternative Inhibitor A -8.5H-bond to Met793
Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the 3D structure of the EGFR kinase domain from the Protein Data Bank (PDB), for example, 1XKK. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

  • Binding Site Definition: Define the binding site (the ATP pocket) based on the co-crystallized ligand in the PDB structure or by identifying the cavity.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to sample different conformations and orientations of the ligand within the binding site.[25]

  • Pose Analysis: Analyze the top-ranked docking poses. Examine the predicted interactions (hydrogen bonds, hydrophobic contacts) and compare them with known binding modes of other EGFR inhibitors.

Prepare Protein Prepare Protein Define Binding Site Define Binding Site Prepare Protein->Define Binding Site Run Docking Simulation Run Docking Simulation Define Binding Site->Run Docking Simulation Prepare Ligand Prepare Ligand Prepare Ligand->Run Docking Simulation Analyze Poses & Interactions Analyze Poses & Interactions Run Docking Simulation->Analyze Poses & Interactions Generate Hypothesis Generate Hypothesis Analyze Poses & Interactions->Generate Hypothesis

Computational Docking Workflow.

Synergistic Data Interpretation: Building a Cohesive Model

The true power of this multi-faceted approach lies in the integration of all data points. A successful validation would show:

  • X-ray crystallography providing a high-resolution structure of this compound in the EGFR ATP pocket.

  • NMR CSPs confirming that the interaction occurs at the same site in solution.

  • SPR and ITC providing consistent affinity (KD) values in the low nanomolar range.

  • The thermodynamic signature from ITC (e.g., an enthalpy-driven interaction) being consistent with the hydrogen bonds observed in the crystal structure.

  • Computational docking poses that accurately replicate the experimentally determined binding mode.

Discrepancies between methods can also be highly informative, potentially revealing multiple binding modes, protein dynamics not captured in a static crystal structure, or artifacts of a particular experimental setup.

Conclusion

Confirming the binding mode of a novel compound like this compound is a rigorous, multi-step process that is essential for its advancement as a potential therapeutic agent. By strategically employing a suite of orthogonal biophysical and computational techniques, researchers can build a high-confidence, multi-dimensional model of the protein-ligand interaction. This detailed understanding of affinity, kinetics, thermodynamics, and structure provides the solid foundation required for effective, data-driven lead optimization and the ultimate success of a drug discovery program.

References

A Researcher's Guide to the Cross-Validation of In Vitro and In Vivo Efficacy for Novel Fluoroquinolones: A Case Study Approach with 8-Substituted Quinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective antimicrobial agent is a meticulous process of validation and comparison. This guide provides an in-depth technical framework for the cross-validation of in vitro and in vivo efficacy of novel fluoroquinolones, with a particular focus on the emerging class of 8-substituted analogs, exemplified by compounds such as 8-Fluoroquinolin-4-amine. While specific comprehensive data on this compound is emerging, this guide will use established methodologies and comparative data from other novel fluoroquinolones to illustrate the critical path of translational efficacy assessment.

The core principle of this guide is to bridge the gap between benchtop antimicrobial activity and predictive therapeutic success in a living system. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles.

The Fluoroquinolone Scaffold: A Continuing Battle Against Resistance

Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2][3] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established target for bactericidal activity.[2][4] However, the rise of antibiotic resistance necessitates the development of new derivatives that can overcome existing resistance mechanisms and exhibit enhanced potency.[4][5] Modifications at the C-8 position of the quinolone nucleus have shown promise in improving activity against both Gram-positive and Gram-negative organisms.[6]

This guide will walk you through the essential stages of evaluating a novel 8-substituted fluoroquinolone, from initial in vitro characterization to its performance in preclinical animal models.

Part 1: In Vitro Efficacy Assessment - The Foundation of Antimicrobial Activity

The initial evaluation of any new antimicrobial agent begins with a comprehensive assessment of its in vitro activity. This provides a fundamental understanding of its spectrum of activity and potency.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the cornerstone of in vitro susceptibility testing, defining the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[7] Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring data reproducibility and comparability.[8][9][10][11]

Table 1: Illustrative In Vitro Antibacterial Activity of a Novel 8-Substituted Fluoroquinolone Compared to Ciprofloxacin

Bacterial StrainOrganism Type8-Substituted Fluoroquinolone MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.0150.25
Methicillin-resistant S. aureus (MRSA)Gram-positive0.5>128
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.031
Escherichia coli (ATCC 25922)Gram-negative0.0080.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.250.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compound (e.g., this compound) and a comparator (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight and dilute to a standardized concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a novel compound to mammalian cells to ensure a favorable therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa or HEK293) in appropriate media.

  • Compound Exposure: Seed the cells in a 96-well plate and expose them to serial dilutions of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Part 2: In Vivo Efficacy - Bridging the Gap to Therapeutic Potential

In vivo studies are essential to evaluate the efficacy of a drug in a complex biological system, taking into account factors like pharmacokinetics and host-pathogen interactions.[12][13][14]

Animal Model Selection

The choice of animal model is critical and should be relevant to the intended clinical application.[13][15] Murine models of infection are commonly used for initial efficacy testing due to their well-characterized genetics and the availability of established protocols.[14][16]

Systemic Infection Model

A systemic infection model is often used to assess the overall efficacy of an antibiotic in clearing a bloodstream infection.

Table 2: Illustrative In Vivo Efficacy of a Novel 8-Substituted Fluoroquinolone in a Murine Systemic Infection Model

Treatment GroupDose (mg/kg)Bacterial StrainSurvival Rate (%)
Vehicle Control-MRSA0
8-Substituted Fluoroquinolone10MRSA80
Ciprofloxacin10MRSA10

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Experimental Protocol: Murine Systemic Infection Model

  • Infection: Induce a systemic infection in mice (e.g., BALB/c) by intraperitoneal injection of a lethal dose of the bacterial pathogen (e.g., MRSA).

  • Treatment: Administer the test compound and comparator drug via a relevant route (e.g., oral or intravenous) at various doses and time points post-infection.

  • Monitoring: Monitor the animals for a defined period (e.g., 7 days) for survival and clinical signs of illness.

  • Data Analysis: Calculate the survival rate for each treatment group and determine the 50% effective dose (ED50).

Part 3: Visualizing the Path to Efficacy

Diagrams are powerful tools for visualizing complex processes and relationships.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment MIC Determination MIC Determination Animal Model Selection Animal Model Selection MIC Determination->Animal Model Selection Promising Activity Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Animal Model Selection Low Toxicity Systemic Infection Model Systemic Infection Model Animal Model Selection->Systemic Infection Model Efficacy Data Efficacy Data Systemic Infection Model->Efficacy Data Novel Fluoroquinolone Novel Fluoroquinolone Novel Fluoroquinolone->MIC Determination Novel Fluoroquinolone->Cytotoxicity Assay

Caption: Experimental workflow for cross-validating fluoroquinolone efficacy.

Quinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relieves Supercoiling DNA_Strand_Breakage Double-Strand DNA Breaks DNA_Gyrase->DNA_Strand_Breakage Inhibition leads to Topoisomerase_IV->DNA_Replication_Fork Decatenates Daughter Chromosomes Topoisomerase_IV->DNA_Strand_Breakage Inhibition leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Strand_Breakage->Bacterial_Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion: A Data-Driven Path Forward

The cross-validation of in vitro and in vivo efficacy is a critical and iterative process in the development of novel antimicrobial agents. By employing standardized protocols, carefully selecting appropriate models, and systematically comparing the performance of new candidates against established drugs, researchers can build a robust data package that supports the progression of promising compounds. While specific data for this compound is still forthcoming, the methodologies outlined in this guide provide a clear and scientifically rigorous pathway for its evaluation and for the broader class of 8-substituted fluoroquinolones. The ultimate goal is to identify and develop new therapies that can effectively combat the growing threat of antibiotic resistance.

References

Benchmarking 8-Fluoroquinolin-4-amine: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of novel protein kinase inhibitors remains a paramount objective. The quinoline scaffold has emerged as a privileged structure, with derivatives showing promise in various therapeutic areas.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 8-Fluoroquinolin-4-amine. While public data on the specific kinase inhibition profile of this compound is not yet available, this document serves as a robust template for its evaluation. We will navigate the essential in vitro and cellular assays required for a thorough comparative analysis against well-established kinase inhibitors.

Researchers and drug development professionals can adapt this guide for their internal evaluation of this compound by substituting the presented hypothetical data with their own experimental results. The methodologies and comparative logic detailed herein are designed to provide a rigorous and objective assessment of a new molecule's potency, selectivity, and potential therapeutic utility.

The Rationale for Kinase Inhibitor Benchmarking

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[3] Dysregulation of these enzymes is a hallmark of many diseases, making them critical drug targets.[4] However, due to the conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity is a significant challenge.[3] Therefore, rigorous benchmarking against known inhibitors is not merely a formality but a critical step to:

  • Determine Potency: Quantify the concentration at which the compound elicits a biological effect (e.g., IC50).

  • Assess Selectivity: Understand the inhibitor's activity against a panel of kinases to identify on-target and off-target effects.

  • Elucidate Mechanism of Action: Provide insights into how the inhibitor interacts with its target.

  • Predict Therapeutic Window: A highly selective inhibitor is more likely to have a favorable safety profile.

Selecting the Right Benchmarks

The choice of benchmark inhibitors is crucial for a meaningful comparative analysis. For this compound, a compound with a currently unknown kinase profile, a tiered approach including both broad-spectrum and more targeted inhibitors is recommended.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor.[5] It is known for its high affinity but low selectivity, binding to a wide range of kinases.[5][6] This promiscuity makes it an excellent positive control to validate assay performance and a benchmark for broad kinase inhibition.[7]

  • Dasatinib: An oral multi-kinase inhibitor, Dasatinib potently inhibits BCR-ABL and SRC family kinases, among others.[8][9] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][10] Its well-defined profile against a specific set of kinases makes it a valuable benchmark for assessing multi-targeted agents.[11][12]

  • Sunitinib: This oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor acts on VEGFRs, PDGFRs, KIT, FLT3, and RET.[13][14] Approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), Sunitinib's profile provides a benchmark for inhibitors targeting pathways involved in angiogenesis and cell proliferation.[15][16]

Experimental Workflow for Kinase Inhibitor Benchmarking

A systematic approach is essential for generating reliable and comparable data. The following workflow outlines the key experimental stages for benchmarking this compound.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Kinome Profiling cluster_2 Phase 3: Cellular Assays A Compound Preparation & Dilution B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C IC50 Determination B->C D Broad Kinase Panel Screening C->D Proceed with potent compounds E Selectivity Analysis D->E F Cell Viability/Proliferation Assay E->F Validate in cellular context G Target Engagement & Pathway Analysis F->G

Caption: A streamlined workflow for comprehensive kinase inhibitor benchmarking.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • This compound and benchmark inhibitors (Staurosporine, Dasatinib, Sunitinib)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • ATP

  • Kinase assay buffer

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and each benchmark inhibitor in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of each compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • Add kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the serially diluted compounds to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[17]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[17]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Comparative Data Analysis

The following table presents hypothetical IC50 data for this compound against a panel of kinases, benchmarked against known inhibitors. Note: This data is for illustrative purposes only.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
ABL1 5015<1 250
SRC 7560.8 150
VEGFR2 >10,000205010
PDGFRβ >10,00025205
c-KIT >10,000308020
EGFR 15010100>1,000
AURKA 8005200500
PIM1 25012300400

Data is hypothetical and for illustrative purposes. Bold values indicate primary targets of the benchmark inhibitors.

Interpreting the Results and Signaling Context

Based on the hypothetical data, this compound shows moderate potency against ABL1 and SRC, suggesting a potential activity profile that overlaps with Dasatinib, albeit with lower potency.[11] Unlike Sunitinib, it shows minimal activity against key receptor tyrosine kinases involved in angiogenesis like VEGFR2 and PDGFRβ.[14] The broad-spectrum activity of Staurosporine is evident from its low nanomolar IC50 values across most of the tested kinases.[7][19]

To understand the biological significance of these findings, it is essential to consider the signaling pathways in which these kinases operate. For instance, the inhibition of the ABL and SRC kinases is critical in CML therapy.

G cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 Pathway BCR_ABL->STAT5 SRC SRC Family Kinases SRC->RAS_MAPK SRC->PI3K_AKT SRC->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Advancing to Cellular Assays

Biochemical assays provide a measure of direct enzyme inhibition.[4] The next logical step is to validate these findings in a cellular context.[20][21]

Cell-Based Assays:

  • Cell Viability/Proliferation Assays: Using cancer cell lines known to be dependent on the target kinases (e.g., K562 cells for BCR-ABL), assess the ability of this compound to inhibit cell growth.

  • Target Engagement Assays: Techniques like Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream substrates in treated cells, confirming that the compound is hitting its intended target in a biological system.[22]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel investigational compound, this compound, against established kinase inhibitors. By following a systematic workflow of biochemical and cellular assays, researchers can generate a robust data package to understand the compound's potency, selectivity, and potential mechanism of action. The hypothetical data presented suggests that this compound may have a distinct profile from existing multi-kinase inhibitors, warranting further investigation. The true value of this guide lies in its application as a template for rigorous, data-driven decision-making in the early stages of drug discovery.

References

A Head-to-Head Battle in Silico: Comparative Docking Analysis of 8-Fluoroquinolin-4-amine Analogs as Potent EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) kinase remains a pivotal target. The development of small molecule inhibitors that can effectively block its ATP-binding site has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer. The quinoline scaffold has emerged as a privileged structure in the design of such inhibitors, with several approved drugs and numerous candidates in development. This guide presents a comparative molecular docking study of a series of novel 8-Fluoroquinolin-4-amine analogs, designed to explore their potential as next-generation EGFR kinase inhibitors. The strategic placement of a fluorine atom at the 8-position is hypothesized to enhance binding affinity and modulate pharmacokinetic properties.

This in-depth analysis moves beyond a mere presentation of data, delving into the causality behind the virtual experiment. We will explore the structural nuances of the designed analogs, the rationale for the chosen docking methodology, and a comparative analysis of their binding interactions within the EGFR kinase domain. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for the rational design of potent and selective kinase inhibitors.

The Rationale for Targeting EGFR with Fluorinated Quinolines

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have proven to be an effective therapeutic strategy. The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores for EGFR inhibition, forming key hydrogen bond interactions with the hinge region of the kinase.

The introduction of a fluorine atom can have profound effects on the physicochemical properties of a molecule, including:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and non-covalent interactions, such as hydrogen bonds and multipolar interactions, with the protein target.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of the drug.

  • Modulated pKa: The electron-withdrawing nature of fluorine can influence the basicity of nearby functional groups, which can be critical for target engagement and cell permeability.

Our hypothesis is that the 8-fluoro substituent on the quinoline core will position the fluorine atom to make favorable contacts within a hydrophobic pocket of the EGFR binding site, thereby enhancing the overall binding affinity of the analogs.

Experimental Design: A Virtual Screening Workflow

To assess the potential of the this compound analogs, a rigorous molecular docking protocol was designed. This protocol is a self-validating system, incorporating steps for protein preparation, ligand generation, and docking simulation, followed by a detailed analysis of the results.

Step 1: Protein Preparation

The starting point for our study is the crystal structure of the EGFR kinase domain in complex with a known inhibitor. For this study, we selected the PDB ID: 1M17, which shows EGFR bound to the potent inhibitor erlotinib. This structure provides a well-defined active site for our docking simulations. The protein was prepared using the following steps:

  • Removal of Water and Ligands: All non-essential water molecules and the co-crystallized ligand were removed from the PDB file.

  • Addition of Hydrogen Atoms: Hydrogen atoms were added to the protein structure, and their positions were optimized to satisfy valence and hydrogen bonding requirements.

  • Protonation State Assignment: The protonation states of ionizable residues were assigned based on a physiological pH of 7.4.

  • Energy Minimization: The protein structure was subjected to a brief energy minimization to relieve any steric clashes.

Step 2: Ligand Preparation

A series of this compound analogs were designed with varying substituents on the 4-amino group. These substituents were chosen to probe different regions of the EGFR binding site and to explore the impact of size, electronics, and hydrogen bonding potential on binding affinity. The 2D structures of the analogs were sketched and then converted to 3D structures. Each ligand was then subjected to energy minimization using a suitable force field.

Step 3: Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and well-validated docking program.[1] The prepared EGFR protein was treated as a rigid receptor, while the ligands were allowed to be flexible. A grid box was defined to encompass the entire ATP-binding site, ensuring that the docking algorithm could freely explore all possible binding poses. The Lamarckian Genetic Algorithm was employed for the conformational search.[1] For each ligand, multiple docking runs were performed to ensure the convergence of the results.

Step 4: Analysis of Docking Results

The output of the docking simulation provides the binding energy (in kcal/mol) for the best-predicted binding pose of each ligand. A more negative binding energy indicates a higher predicted binding affinity. In addition to the binding energy, a detailed analysis of the binding interactions was performed. This included identifying:

  • Hydrogen Bonds: Key hydrogen bonding interactions with the hinge region residues (e.g., Met793).

  • Hydrophobic Interactions: Interactions with hydrophobic residues lining the binding pocket.

  • Pi-Pi Stacking: Aromatic interactions with key phenylalanine residues.

The following diagram illustrates the overall workflow of our comparative docking study:

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Select PDB Structure (e.g., 1M17) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Dock Molecular Docking (AutoDock Vina) PrepProt->Dock Analogs Design this compound Analogs PrepLig Prepare Ligands (3D Conversion, Minimize) Analogs->PrepLig PrepLig->Dock Results Analyze Binding Energy & Interactions Dock->Results Compare Comparative Analysis of Analogs Results->Compare SAR Establish Structure-Activity Relationship (SAR) Compare->SAR

Caption: Workflow for the comparative molecular docking study of this compound analogs against EGFR kinase.

Comparative Docking Results

The docking study revealed that all the designed this compound analogs could be accommodated within the ATP-binding site of EGFR. The predicted binding energies and key interactions for a representative set of analogs are summarized in the table below. Erlotinib, a known EGFR inhibitor, was used as a reference compound.

Compound IDR-Group on 4-aminoBinding Energy (kcal/mol)H-Bonds with Met793Other Key Interactions
Erlotinib 3-ethynylphenyl-9.8YesHydrophobic interactions with Leu718, Val726, Ala743, Leu844
FQA-01 Phenyl-8.5YesHydrophobic interactions with Leu718, Val726
FQA-02 3-chlorophenyl-9.2YesHydrophobic interactions with Leu718, Val726, Ala743; Halogen bond with gatekeeper Thr790
FQA-03 3-methoxyphenyl-9.0YesHydrophobic interactions with Leu718, Val726; H-bond with Asp855
FQA-04 3-aminophenyl-9.5YesHydrophobic interactions with Leu718, Val726; Additional H-bond with Asp855
FQA-05 Pyridin-3-yl-9.3YesHydrophobic interactions with Leu718, Val726; Potential for H-bond with solvent
Analysis of Structure-Activity Relationships (SAR)

The comparative docking results provide valuable insights into the structure-activity relationships of this series of analogs:

  • Core Interaction: All analogs maintained the crucial hydrogen bond between the quinoline N1 and the backbone NH of Met793 in the hinge region. This interaction is a cornerstone of EGFR inhibition by this class of compounds.

  • Impact of the 8-Fluoro Group: The 8-fluoro substituent was consistently oriented towards a hydrophobic pocket formed by residues such as Leu718 and Val726. This favorable interaction likely contributes to the overall high binding affinities observed for the series.

  • Effect of Phenyl Ring Substitution:

    • The unsubstituted phenyl analog (FQA-01 ) showed good binding affinity, serving as a baseline for the series.

    • The introduction of a chloro group at the 3-position (FQA-02 ) significantly improved the binding energy. This is likely due to favorable hydrophobic and potential halogen bonding interactions with the gatekeeper residue Thr790.

    • A methoxy group at the 3-position (FQA-03 ) also enhanced binding, potentially through a hydrogen bond with Asp855.

    • The 3-amino analog (FQA-04 ) exhibited one of the best binding energies, forming an additional hydrogen bond with Asp855, highlighting the importance of this interaction.

  • Bioisosteric Replacement: Replacing the phenyl ring with a pyridine ring (FQA-05 ) resulted in a comparable binding affinity, suggesting that the pyridine nitrogen can be well-tolerated and may offer opportunities for modulating solubility and other drug-like properties.

The following diagram illustrates the key interactions of the most promising analog, FQA-04 , within the EGFR binding site, providing a visual representation of the SAR.

G cluster_ligand FQA-04 cluster_receptor EGFR Binding Site Quinoline 8-Fluoroquinoline Met793 Met793 (Hinge) Quinoline->Met793 H-Bond (N1...HN) Leu718 Leu718 Quinoline->Leu718 Hydrophobic Val726 Val726 Quinoline->Val726 Hydrophobic Amine 4-Amino Linker Phenyl 3-Aminophenyl Ala743 Ala743 Phenyl->Ala743 Hydrophobic Asp855 Asp855 Phenyl->Asp855 H-Bond (NH2...O) Thr790 Thr790 (Gatekeeper)

Caption: Key binding interactions of analog FQA-04 within the EGFR kinase active site.

Conclusion and Future Directions

This comparative in silico study demonstrates that this compound analogs are a promising scaffold for the design of novel EGFR kinase inhibitors. The docking results indicate that these compounds can bind to the EGFR active site with high affinity, forming key interactions that are known to be important for inhibitory activity. The structure-activity relationships derived from this study provide a clear rationale for the selection of substituents on the 4-amino-phenyl ring to maximize binding affinity.

Specifically, analogs bearing small, hydrogen-bond-donating or -accepting groups at the meta-position of the phenyl ring, such as FQA-04 , are predicted to have the highest potency. The 8-fluoro group appears to be a beneficial modification, contributing to favorable hydrophobic interactions.

It is crucial to emphasize that molecular docking is a predictive tool, and these in silico results must be validated through experimental studies. The next steps in this research program should include:

  • Chemical Synthesis: Synthesis of the most promising analogs identified in this study.

  • In Vitro Kinase Assays: Experimental determination of the IC50 values of the synthesized compounds against EGFR kinase.

  • Cell-Based Assays: Evaluation of the antiproliferative activity of the compounds in cancer cell lines that are dependent on EGFR signaling.

  • Co-crystallization: Obtaining a crystal structure of a lead compound in complex with EGFR to confirm the predicted binding mode.

By integrating computational and experimental approaches, the this compound scaffold can be further optimized to develop potent and selective EGFR inhibitors with the potential for clinical development.

References

A Researcher's Guide to Validating the Specificity of 8-Fluoroquinolin-4-amine Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective framework for validating the specificity of novel 8-fluoroquinolin-4-amine based probes. We will move beyond a simple checklist of experiments and delve into the causality behind experimental choices, ensuring a self-validating system that builds confidence in your research outcomes. We will use publicly available data on structurally related quinoline and quinazoline compounds to provide context and comparative benchmarks.

The Rationale for Rigorous Specificity Testing

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets.[2][3][4] For instance, 4-aminoquinoline derivatives have been explored as anticancer agents, with some showing potent effects on breast cancer cell lines.[2] Furthermore, the related 8-fluoroquinazoline scaffold has been successfully utilized to develop selective inhibitors of Aurora A kinase.[5] This inherent biological activity underscores the critical need for meticulous specificity profiling of any new probe based on this framework. Off-target binding can lead to confounding phenotypes, making it impossible to attribute an observed biological effect to the intended target.[6][7]

Our validation strategy is built on a tiered approach, starting with broad, unbiased screening and progressively moving towards more targeted, in-depth analyses.

Tier 1: Initial Target Engagement and Broad Selectivity Profiling

The first step is to confirm that the probe physically interacts with its intended target and to get a broad overview of its potential off-targets.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.[6] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Culture your target cells to mid-log phase. Treat the cells with the this compound probe at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating Gradient: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Extraction and Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting or Mass Spectrometry: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or, for a more global view, by mass spectrometry-based proteomics (Meltome-CETSA).

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Trustworthiness Check: A clear dose-dependent thermal shift provides strong evidence of direct target engagement in the complex cellular milieu.

Experimental Protocol 2: Kinase Panel Screening

Given that quinoline and quinazoline scaffolds are known to target kinases, a broad kinase panel screen is a crucial step to identify potential off-targets.[5][8][9]

Methodology:

  • Probe Submission: Submit the this compound probe to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Assay Format: These services typically employ in vitro binding or activity assays against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually provided as a percentage of inhibition at a given probe concentration (e.g., 1 µM).

Interpretation of Results:

  • High Specificity: The probe inhibits only the intended target kinase with high potency.

  • Moderate Specificity: The probe inhibits a small number of related kinases.

  • Low Specificity: The probe inhibits a large number of unrelated kinases.

This initial screen provides a roadmap for more focused validation experiments.

Tier 2: Quantitative Assessment of On-Target and Off-Target Interactions

Once initial target engagement is confirmed and a broad selectivity profile is obtained, the next step is to quantify the binding affinity for both the intended target and any identified off-targets.

Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding in a cell-free system. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Protein and Probe Preparation: Purify the target protein and any high-priority off-targets identified in the kinase screen. Prepare a concentrated solution of the this compound probe.

  • ITC Experiment: Titrate the probe into the protein solution in the ITC instrument.

  • Data Analysis: Fit the resulting heat changes to a binding model to determine the thermodynamic parameters.

Experimental Protocol 4: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, including association (kon) and dissociation (koff) rates.

Methodology:

  • Chip Preparation: Immobilize the purified target protein (and off-targets) onto an SPR sensor chip.

  • Binding Analysis: Flow the this compound probe over the chip at various concentrations.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters and calculate the binding affinity (Kd = koff/kon).

Data Presentation: A Comparative Table
ProbeTargetKd (ITC)Kd (SPR)Notes
This compound Probe X Target Kinase A Experimental ValueExperimental ValueHigh affinity for the intended target.
This compound Probe X Off-Target Kinase B Experimental ValueExperimental ValueQuantifies the affinity for a key off-target.
Alternative Probe Y Target Kinase A Literature ValueLiterature ValueProvides a benchmark for comparison.

Tier 3: Cellular Validation and Phenotypic Analysis

The final and most critical tier of validation is to link target engagement with a cellular phenotype. This step ensures that the observed biological effects are a direct consequence of the probe interacting with its intended target.

Experimental Protocol 5: Target Knockdown/Knockout Rescue

This experiment is a cornerstone of chemical probe validation. If a probe is specific for a particular target, its phenotypic effect should be mimicked by genetic knockdown or knockout of that target. Conversely, the probe should have no effect in cells lacking the target.

Methodology:

  • Generate Knockdown/Knockout Cells: Use CRISPR/Cas9 or shRNA to generate cell lines with reduced or eliminated expression of the target protein.

  • Phenotypic Assay: Treat the wild-type and knockdown/knockout cells with the this compound probe.

  • Data Analysis: Compare the phenotypic response (e.g., cell viability, signaling pathway modulation) between the different cell lines.

Expected Outcomes:

  • On-Target Effect: The probe elicits a phenotype in wild-type cells that is absent or significantly reduced in the knockout cells.

  • Off-Target Effect: The probe elicits a similar phenotype in both wild-type and knockout cells, indicating an off-target mechanism.

Experimental Protocol 6: In-Cell Target Engagement with NanoBRET

NanoBRET (Bioluminescence Resonance Energy Transfer) is a live-cell assay that allows for the quantitative measurement of probe binding to a target protein in its native cellular environment.[10]

Methodology:

  • Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc luciferase.

  • Probe Labeling (if necessary): If the this compound probe is not intrinsically fluorescent, it may need to be conjugated to a fluorescent tracer.

  • BRET Assay: Treat the cells with the probe and measure the BRET signal.

  • Data Analysis: A decrease in the BRET signal upon addition of a competitive, unlabeled probe confirms specific target engagement.

Visualizing the Validation Workflow

ValidationWorkflow cluster_Tier1 Tier 1: Initial Screening cluster_Tier2 Tier 2: Quantitative Binding cluster_Tier3 Tier 3: Cellular Validation CETSA CETSA (Target Engagement) ITC Isothermal Titration Calorimetry (ITC) (Affinity) CETSA->ITC KinaseScreen Kinase Panel Screen (Broad Selectivity) KinaseScreen->ITC SPR Surface Plasmon Resonance (SPR) (Kinetics) KinaseScreen->SPR Knockdown Target Knockdown/Knockout (Phenotypic Link) ITC->Knockdown SPR->Knockdown NanoBRET NanoBRET (In-Cell Engagement) Knockdown->NanoBRET SignalingPathway Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Probe This compound Probe Probe->TargetKinase Inhibition (On-Target) OffTargetKinase Off-Target Kinase Probe->OffTargetKinase Inhibition (Off-Target) Downstream1 Downstream Effector 1 (Proliferation) TargetKinase->Downstream1 Downstream2 Downstream Effector 2 (Unintended Effect) OffTargetKinase->Downstream2

References

A Head-to-Head Comparison of Synthetic Routes to 8-Fluoroquinolin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of a synthetic route is paramount, influencing not only the efficiency and scalability of production but also the economic viability of a given molecular scaffold. 8-Fluoroquinolin-4-amine is a key building block in medicinal chemistry, valued for the unique electronic properties imparted by the fluorine atom which can enhance metabolic stability and binding affinity. This guide provides an in-depth, head-to-head comparison of two prominent synthetic pathways to this important intermediate, offering a critical analysis of their respective methodologies, supported by experimental data and mechanistic insights.

Route 1: The Classic Approach via Conrad-Limpach Cyclization

This well-established, three-step linear synthesis builds the quinoline core first and then functionalizes the 4-position. It is a robust and widely understood pathway, beginning with the Conrad-Limpach reaction between 2-fluoroaniline and a β-dicarbonyl compound, typically a malonic ester derivative.

Mechanistic Rationale

The initial step involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form a stable enamine intermediate. The subsequent thermal cyclization is a concerted pericyclic reaction, driven by heat, which forms the 4-hydroxyquinoline ring system. The high temperature required is necessary to overcome the activation energy for the 6-electron cyclization and subsequent aromatization.

The subsequent chlorination with phosphorus oxychloride (POCl₃) proceeds through the formation of a chlorophosphate ester intermediate at the 4-hydroxy position, which is then displaced by a chloride ion in an SNAr-type mechanism. Finally, the amination of the resulting 4-chloroquinoline is a classic nucleophilic aromatic substitution, where the highly activated C4 position is readily attacked by an ammonia source.

Experimental Protocols

Step 1A: Synthesis of Ethyl 2-(((2-fluorophenyl)amino)methylene)malonate

To 2-fluoroaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq) is added. The mixture is heated to 100-110°C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the aniline. Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.

Step 1B: Synthesis of 8-Fluoro-4-hydroxyquinoline

The crude enamine from the previous step is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A. The solution is heated to approximately 250-260°C for 30-60 minutes to induce thermal cyclization. Upon cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed, and dried to afford 8-fluoro-4-hydroxyquinoline.

Step 2: Synthesis of 8-Fluoro-4-chloroquinoline

8-Fluoro-4-hydroxyquinoline (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃, 3-5 eq). The mixture is heated at reflux (approximately 110°C) for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product. The solid is filtered, washed with water, and dried to yield 8-fluoro-4-chloroquinoline.

Step 3: Synthesis of this compound

8-Fluoro-4-chloroquinoline (1.0 eq) is dissolved in a suitable solvent like phenol or a high-boiling alcohol. The solution is saturated with ammonia gas, or a concentrated solution of ammonia in an alcohol is added, often in the presence of a catalyst like copper sulfate. The reaction is heated in a sealed pressure vessel at 120-150°C for 8-12 hours. After cooling, the solvent is removed, and the residue is treated with aqueous base and extracted with an organic solvent. The final product is purified by column chromatography or recrystallization.

Workflow Diagram

Route 1: Conrad-Limpach Synthesis A 2-Fluoroaniline C 8-Fluoro-4-hydroxyquinoline A->C Condensation & Thermal Cyclization B Diethyl Ethoxymethylenemalonate B->C D 8-Fluoro-4-chloroquinoline C->D POCl₃ E This compound D->E NH₃, heat

Caption: Workflow for the Conrad-Limpach based synthesis.

Route 2: The Convergent Approach via Friedländer Annulation

The Friedländer synthesis offers a more convergent approach to the quinoline scaffold by constructing the ring in a single step from two key fragments. A modern and highly efficient variation of this method involves the in situ reduction of a 2-nitrobenzaldehyde followed by condensation with a methylene-activated compound.[1]

Mechanistic Rationale

This domino reaction begins with the reduction of the nitro group of 2-nitro-3-fluorobenzaldehyde to an amine using a reducing agent like iron in acetic acid.[1] This in situ generation of the reactive 2-amino-3-fluorobenzaldehyde is a key advantage, as this intermediate can be unstable.[1] The newly formed amine then undergoes a base- or acid-catalyzed condensation with a compound containing an α-methylene group, such as an activated nitrile like malononitrile. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a cyclizing addition of the aniline nitrogen onto the nitrile group, and subsequent tautomerization and aromatization to yield the 4-aminoquinoline ring system directly.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-3-fluorobenzaldehyde

This starting material can be prepared via various literature methods, often involving the oxidation of the corresponding benzyl alcohol or the formylation of a suitable fluoronitrobenzene precursor. Its commercial availability can be limited, representing a potential bottleneck for this route.

Step 2: Domino Nitro Reduction-Friedländer Heterocyclization

In a round-bottom flask, 2-nitro-3-fluorobenzaldehyde (1.0 eq), an active methylene compound such as malononitrile (1.2 eq), and iron powder (3.0 eq) are suspended in glacial acetic acid. The mixture is heated to 80-100°C with vigorous stirring for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and neutralized with a base. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Workflow Diagram

Route 2: Friedländer Annulation A 2-Nitro-3-fluorobenzaldehyde C This compound A->C Fe/AcOH (Domino Reaction) B Active Methylene Compound (e.g., Malononitrile) B->C

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a halogenated aromatic amine, 8-Fluoroquinolin-4-amine is a compound that demands rigorous handling and disposal protocols. Its structural characteristics—a quinoline core, an amine group, and a carbon-fluorine bond—place it at the intersection of several regulated chemical classes. Improper disposal not only poses a significant risk to environmental and human health but can also result in severe regulatory non-compliance.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. The core tenet of this protocol is that all waste streams containing this compound must be treated as hazardous, halogenated organic waste.[2][3][4]

Part 1: Hazard Profile and Risk Assessment

  • Aromatic Amines: This class of compounds is associated with significant health hazards, including potential carcinogenicity and mutagenicity. They are often readily absorbed through the skin, making dermal contact a primary route of exposure.[1]

  • Quinolines: The quinoline structure itself can be hazardous. High exposure to quinoline may cause headaches, dizziness, and potential liver damage.[5] Structurally similar compounds like 8-Hydroxyquinoline are classified as harmful if swallowed, capable of causing serious eye damage, and may cause allergic skin reactions.[6][7][8][9]

  • Halogenated Organic Compounds: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic. These substances are often persistent in the environment and are subject to specific disposal regulations by bodies like the U.S. Environmental Protection Agency (EPA).[10][11] Their disposal typically requires high-temperature incineration to ensure complete destruction and to manage the resulting acidic gases (e.g., hydrogen fluoride).

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryAssociated Risk & Rationale
Acute Toxicity (Oral) Harmful if swallowed. Based on data for analogous quinoline derivatives.[12]
Eye Damage/Irritation Causes serious eye damage. A common hazard for this chemical class.[6][9][12]
Skin Contact Potential for skin irritation, allergic reaction, and systemic toxicity via absorption. Aromatic amines are known to be readily absorbed through the skin.[1]
Inhalation Harmful by inhalation. May cause respiratory tract irritation.[7][13]
Carcinogenicity/Mutagenicity Suspected carcinogen/mutagen. A known risk for the aromatic amine class. All contact should be minimized.[1][5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Halogenated aromatics can be environmentally persistent.[1][6] Discharge into drains or the environment is strictly prohibited.[3][14]

Part 2: The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is rigorous waste segregation. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more complex and costly halogenated waste disposal stream.[4] Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.[15][16]

All materials that come into contact with this compound must be considered Halogenated Organic Waste . This includes:

  • Unused or expired pure compound.

  • Reaction residues and mother liquors.

  • Solvent rinses from glassware.[2]

  • Contaminated personal protective equipment (PPE), such as gloves.

  • Contaminated consumables like weighing paper, pipette tips, and silica gel.

WasteSegregation cluster_streams Waste Streams Waste Waste Generation (Any material contacting This compound) Halogenated Halogenated Waste (Solid or Liquid) Waste->Halogenated CORRECT PATHWAY NonHalogenated Non-Halogenated Solvent Waste Waste->NonHalogenated INCORRECT Aqueous Aqueous Waste (Acids/Bases) Waste->Aqueous INCORRECT Trash Regular Trash Waste->Trash INCORRECT

Caption: Waste segregation pathway for this compound.

Part 3: Standard Operating Procedure (SOP) for Waste Accumulation

This protocol must be followed meticulously from the moment waste is generated.

3.1. Waste Identification & Characterization

  • Solid Waste: Collect pure compound, contaminated silica gel, and contaminated consumables in a dedicated, clearly labeled container for "Halogenated Solid Waste."

  • Liquid Waste: Collect reaction residues and solvent rinses in a dedicated, clearly labeled carboy for "Halogenated Liquid Waste." [14]

3.2. Container Selection & Labeling

  • Container Compatibility: Use containers made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for liquids) with a tightly fitting screw cap.[3][15] Never use metal containers for potentially acidic waste streams.

  • Labeling: Proper labeling is a regulatory requirement and is essential for safety.[17] Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:

    • The words "HAZARDOUS WASTE" .[18]

    • The full chemical name of all constituents, spelled out (no formulas or abbreviations). For example: "Waste this compound," "Methylene Chloride," "Acetone."[4]

    • The approximate percentage of each constituent.

    • The date accumulation began.

    • The name of the principal investigator or responsible researcher.

3.3. In-Lab Accumulation

  • Keep waste containers sealed at all times, except when actively adding waste.[4][15] Using a funnel that is then removed and capped is standard practice.

  • Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[18]

  • The SAA should be in a secondary containment tray to mitigate leaks or spills.

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][15]

Part 4: SOP for Final Disposal & Decontamination

4.1. Requesting Disposal

  • Once the waste container is approximately 90% full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste management service.[14]

  • Follow your institution's specific procedures for waste pickup, which may involve completing an online form or attaching a specific disposal tag.[14][18]

  • Never attempt to transport hazardous waste outside of the laboratory yourself.

4.2. Decontamination of Laboratory Equipment

  • Initial Rinse: Any glassware that has come into contact with this compound must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is hazardous and must be collected as Halogenated Liquid Waste. [2][14]

  • Subsequent Rinses: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.

  • Empty Containers: According to EPA regulations, containers of certain "Acutely Hazardous" or "P-list" chemicals must be triple-rinsed.[15][16] While the specific classification for this compound is not determined here, it is best practice to treat it as such. Triple-rinse the empty reagent bottle with a suitable solvent, collecting all rinsate as halogenated hazardous waste. After this procedure, deface the label and dispose of the empty bottle according to institutional guidelines.

Part 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

5.1. Immediate Response

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the area.

  • Isolate: Secure the area and prevent unauthorized entry.

  • Consult SDS: If available, consult the Safety Data Sheet for specific guidance.

5.2. Small Spill Cleanup (manageable by trained lab personnel)

  • PPE: Don appropriate PPE, including double nitrile gloves, safety goggles or a face shield, and a lab coat.[3]

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Collection: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as Halogenated Solid Waste .[14][19]

  • Decontamination: Clean the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste), followed by soap and water.[14]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[14]

SpillResponse Spill Spill Occurs Alert 1. Alert Personnel & Assess Risk Spill->Alert IsLarge Large or Volatile Spill? Alert->IsLarge Evacuate Evacuate Area Call EHS/Emergency Response IsLarge->Evacuate Yes PPE 2. Don Appropriate PPE IsLarge->PPE No Contain 3. Contain Spill (Use inert absorbent) PPE->Contain Collect 4. Collect Waste (Into sealed, labeled container) Contain->Collect Decon 5. Decontaminate Area Collect->Decon Report 6. Report Spill to Supervisor & EHS Decon->Report

References

Mastering the Safe Handling of 8-Fluoroquinolin-4-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 8-Fluoroquinolin-4-amine. As your trusted partner in the laboratory, we go beyond supplying a product to ensure you are equipped with the knowledge to manage it responsibly. This document is structured to provide a deep, practical understanding of the necessary precautions, grounded in established safety principles for handling analogous chemical compounds.

Understanding the Risks: A Profile of this compound

Based on data from similar fluoroquinolone derivatives, this compound should be handled as a hazardous substance with the potential for the following:

  • Acute Oral Toxicity: Similar compounds are harmful if swallowed.[1][2]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause significant injury.[1][2]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Double-gloving with powder-free nitrile gloves.The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[5] This prevents skin exposure at the wrist. Change the outer glove immediately if contaminated.
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Standard safety glasses are insufficient. Goggles conforming to EN 166 (EU) or NIOSH (US) standards provide necessary protection against splashes and airborne particles.[1]
Body A long-sleeved, knee-length lab coat made of a low-permeability fabric.This protects the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.[5]
Respiratory A NIOSH-approved respirator (e.g., N95, N100) or a full-face respirator.This is crucial when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[6] Use should be in accordance with a comprehensive respiratory protection program.[6]

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G A 1. Lab Coat B 2. Respirator A->B C 3. Goggles/Face Shield B->C D 4. Gloves (Outer over cuff) C->D

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G A 1. Outer Gloves B 2. Goggles/Face Shield A->B C 3. Lab Coat B->C D 4. Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Caption: Sequential process for safely removing PPE to avoid contamination.

Operational Plan: Handling this compound

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

2. Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2]

3. Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of personnel and the environment.

  • Waste Segregation: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste streams.

  • Container Management: Use a clearly labeled, leak-proof container for all waste. Do not overfill the container.

  • Rinsate Collection: The initial solvent rinse of any glassware that has been in contact with this compound must be collected as halogenated waste.[3]

  • EHS Pickup: Contact your institution's EHS office for the collection and disposal of the hazardous waste container. Do not attempt to transport or dispose of the waste yourself.[3]

Waste Disposal Workflow

G A Segregate Halogenated Waste B Collect in Labeled Container A->B C Include Contaminated PPE & Rinsate B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Proper Disposal by Licensed Facility E->F

Caption: Step-by-step process for the safe disposal of this compound waste.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. Your commitment to these practices is integral to the success and integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoroquinolin-4-amine
Reactant of Route 2
8-Fluoroquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.